molecular formula C15H9Cl2F3 B027655 CAY10465

CAY10465

カタログ番号: B027655
分子量: 317.1 g/mol
InChIキー: ISPYNXGXZRLLHM-OWOJBTEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAY10465 is a potent, selective, and high-affinity agonist of the Aryl Hydrocarbon Receptor (AhR), demonstrating a Ki of 0.2 nM in cell-free assays. This stilbene-based analog of resveratrol exhibits exceptional selectivity, showing no significant affinity for the estrogen receptor (Ki >100,000 nM), making it a valuable tool for disentangling AhR-specific signaling pathways from those of other nuclear receptors. Its core research value lies in the selective activation of the AhR, a ligand-dependent transcription factor involved in diverse biological processes including xenobiotic metabolism, immune regulation, and cellular differentiation. CAY10465 has been demonstrated to reduce apolipoprotein A-I (apo A-I) secretion in human hepatoma HepG2 cells, providing a potential mechanistic link between AhR activation and smoking-associated hypoalphalipoproteinemia, a condition characterized by low levels of protective HDL cholesterol. This positions CAY10465 as a critical compound for investigating the role of environmental toxins in metabolic and cardiovascular disease. As a research tool, it is ideal for studying AhR-driven gene expression, CYP1A1 induction, and the receptor's role in immunology, toxicology, and cell signaling. CAY10465 is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3/c16-13-7-11(8-14(17)9-13)2-1-10-3-5-12(6-4-10)15(18,19)20/h1-9H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPYNXGXZRLLHM-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to CAY10465: A Potent and Selective Aryl Hydrocarbon Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth technical overview of CAY10465, a critical research tool. We will delve into its core mechanism of action, physicochemical properties, and practical applications in experimental settings. This document is intended for researchers, scientists, and professionals in drug development who require a precise understanding of this compound.

While the landscape of cellular signaling research is vast, with significant interest in pathways like the prostaglandin E2 (PGE2) EP2 receptor, it is crucial to establish the correct molecular target for any given compound. CAY10465 is definitively characterized as a potent and selective agonist of the Aryl Hydrocarbon Receptor (AhR), not a modulator of the EP2 pathway.[1][2][3][4] This guide will proceed with a detailed exploration of its function in that context.

CAY10465: Physicochemical Profile

Precise characterization is the foundation of reproducible science. CAY10465 is a resveratrol-based analog designed for high-affinity binding to the Aryl Hydrocarbon Receptor.[3] Its key properties are summarized below.

PropertyValueSource
Formal Name 1,3-dichloro-5-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-benzene[3]
CAS Number 688348-33-6[1][3]
Molecular Formula C₁₅H₉Cl₂F₃[3]
Formula Weight 317.1 g/mol [3]
Purity ≥98%[3]
Formulation A crystalline solid[3]
Solubility DMSO: ≥30 mg/mLDMF: 30 mg/mLEthanol: 20 mg/mL[3]

Note: Hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound. It is recommended to use freshly opened solvents for stock solution preparation.[1][2]

Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism of action for CAY10465 is the activation of the Aryl Hydrocarbon Receptor (AhR).[1][3][4] AhR is a ligand-activated transcription factor that plays a central role in sensing and metabolizing foreign chemicals (xenobiotics).[3] Its ligands are diverse and include environmental toxins like dioxin as well as endogenous molecules.[3]

The Activation Cascade:

  • Ligand Binding: In its inactive state, AhR resides in the cytoplasm as part of a protein complex. CAY10465, as a potent agonist with a high affinity (Ki = 0.2 nM), diffuses across the cell membrane and binds to the AhR protein.[1][3][4]

  • Conformational Change & Translocation: This binding event induces a conformational change, causing the release of chaperone proteins and exposing a nuclear localization signal. The activated AhR-ligand complex then translocates from the cytoplasm into the nucleus.

  • Dimerization: Inside the nucleus, the AhR complex dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) protein.

  • DNA Binding & Gene Transcription: This newly formed AhR-ARNT heterodimer functions as a transcription factor. It binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

  • Target Gene Expression: Binding to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism.

CAY10465 is highly selective for AhR and demonstrates no significant activity at the estrogen receptor, even at concentrations up to 100 µM.[2][3][4]

Signaling Pathway Diagram

Caption: CAY10465 activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

The Prostaglandin EP2 Receptor: A Distinct Pathway

To ensure clarity for researchers, it is useful to contrast the AhR pathway with the Prostaglandin E2 (PGE2) receptor EP2 subtype pathway. The search for selective EP2 antagonists is a major area of research, particularly for treating inflammation-associated conditions and neuroinflammation.[5][6][7]

  • EP2 Receptor Function: The EP2 receptor is a G-protein coupled receptor (GPCR) that, when activated by its ligand PGE2, couples to the Gαs protein.[8][9][10]

  • Downstream Signaling: This activation stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] Elevated cAMP then activates downstream effectors like Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[5][10][11]

  • Therapeutic Interest: This pathway is implicated in cancer, immunity, and neurodegenerative diseases, making the development of selective EP2 antagonists a significant therapeutic goal.[6][8][12]

The mechanism of a selective EP2 antagonist is fundamentally different from that of CAY10465. An EP2 antagonist would block the PGE2-induced cAMP signaling cascade, whereas CAY10465 activates the unrelated AhR transcription factor pathway.

Experimental Protocol: In Vitro Assessment of CAY10465-Induced Cytotoxicity

A foundational experiment for any new compound is to determine its effect on cell viability. The following protocol provides a validated workflow for assessing the cytotoxicity of CAY10465 using a common luminescence-based cell viability assay.

Objective: To determine the concentration-dependent effect of CAY10465 on the viability of a relevant cell line (e.g., HepG2 human liver cancer cells).

Materials:

  • CAY10465 powder

  • Anhydrous DMSO

  • Appropriate cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Sterile, opaque-walled 96-well microplates

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of CAY10465 (e.g., 30 mM) in anhydrous DMSO.

    • Create serial dilutions from this stock in cell culture medium to prepare working concentrations. Ensure the final DMSO concentration in the assay wells is non-toxic (typically ≤ 0.5%).[13]

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into an opaque-walled 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Remove the old medium from the wells.

    • Add 100 µL of the prepared CAY10465 working solutions (or vehicle control) to the appropriate wells. Include wells with medium only (no cells) for background measurement.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add the luminescent assay reagent to each well in a volume equal to the culture medium volume (e.g., 100 µL).[13]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (medium-only wells) from all other readings.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the log of the CAY10465 concentration to generate a dose-response curve and calculate the IC₅₀ value.

Experimental Workflow Diagram

Assay_Workflow start Start prep_stock Prepare CAY10465 Stock & Dilutions start->prep_stock seed_cells Seed Cells in 96-Well Plate start->seed_cells treat_cells Treat Cells with CAY10465 or Vehicle prep_stock->treat_cells incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach incubate_attach->treat_cells incubate_expose Incubate (e.g., 48h) treat_cells->incubate_expose add_reagent Add Luminescent Viability Reagent incubate_expose->add_reagent lyse_stabilize Lyse Cells & Stabilize Signal add_reagent->lyse_stabilize read_luminescence Read Plate on Luminometer lyse_stabilize->read_luminescence analyze_data Analyze Data (Normalize, Plot, IC50) read_luminescence->analyze_data end_node End analyze_data->end_node

Caption: Workflow for an in vitro cell viability and cytotoxicity assay.

References

  • Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). (2018). Spandidos Publications. [Link]

  • Jiang, J., & Dingledine, R. (2013). Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. Trends in Pharmacological Sciences. [Link]

  • Marc-Antoine, C., & Tretter, T. (2013). EP2 receptor signaling pathways regulate classical activation of microglia. Journal of Biological Chemistry. [Link]

  • O'Hayre, M., et al. (2017). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Pharmacology. [Link]

  • EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia. (2013). Journal of Biological Chemistry. [Link]

  • Jiang, J., et al. (2021). Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Development of second generation EP2 antagonists with high selectivity. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • EP2 Antagonists (2011-2021): A Decade's Journey from Discovery to Therapeutics. (2021). ACS Pharmacology & Translational Science. [Link]

  • Discovery of Novel Aminopyrimidines as Selective EP2 Receptor Antagonists. (2022). Journal of Medicinal Chemistry. [Link]

  • Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems. (2012). British Journal of Pharmacology. [Link]

  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022). MDPI. [Link]

  • Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Society of Toxicology. [Link]

Sources

CAY10465: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling CAY10465, a Potent and Selective Aryl Hydrocarbon Receptor (AhR) Agonist

In the intricate landscape of cellular signaling and xenobiotic metabolism, the Aryl Hydrocarbon Receptor (AhR) stands as a pivotal ligand-activated transcription factor.[1][2] Its role in mediating toxicological responses to environmental pollutants like dioxins and polycyclic aromatic hydrocarbons is well-documented.[1] However, emerging research continues to unravel its complex involvement in a spectrum of physiological and pathophysiological processes, including immune regulation, cell differentiation, and carcinogenesis, making it a compelling target for therapeutic intervention.[3] CAY10465 (CAS Number: 688348-33-6), a resveratrol analog, has emerged as a critical tool for dissecting the multifaceted functions of AhR.[1] This synthetic stilbene derivative is distinguished by its high potency and selectivity as an AhR agonist, offering researchers a refined instrument for probing the receptor's activities.[1][4][5][6][7] This technical guide provides an in-depth exploration of the core properties of CAY10465, its mechanism of action, and practical guidance for its application in a research setting.

Core Physicochemical and Biological Properties of CAY10465

A thorough understanding of a compound's fundamental characteristics is paramount for its effective application. The key properties of CAY10465 are summarized below.

Physicochemical Data
PropertyValue
CAS Number 688348-33-6[4][5][6][8]
Molecular Formula C15H9Cl2F3[4][5][6][8]
Molecular Weight 317.13 g/mol [4][5][6]
Appearance White to off-white crystalline solid[4][9]
Purity ≥98%[1][2]
Canonical SMILES FC(C1=CC=C(/C=C/C2=CC(Cl)=CC(Cl)=C2)C=C1)(F)F[4][9]
InChI Key ISPYNXGXZRLLHM-OWOJBTEDSA-N[1]
Biological Activity
ParameterValue
Target Aryl Hydrocarbon Receptor (AhR)[4][5][6]
Mechanism of Action Selective Agonist[1][4][5][6][7]
Binding Affinity (Ki) 0.2 nM[1][4][5][6][7]
Selectivity No significant effect on the estrogen receptor (Ki >100,000 nM)[4][5][7]

Mechanism of Action: The AhR Signaling Cascade

CAY10465 exerts its biological effects by initiating the AhR signaling pathway. This process begins with the passive diffusion of the lipophilic CAY10465 molecule across the cell membrane and into the cytoplasm.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAY10465 CAY10465 AhR_complex AhR Complex (AhR, Hsp90, XAP2, p23) CAY10465->AhR_complex Binding & Conformational Change ARNT ARNT AhR_active Activated AhR AhR_complex->AhR_active Translocation ARNT_n ARNT AhR_active->ARNT_n Heterodimerization DRE Dioxin Response Element (DRE) AhR_active->DRE Binding to DNA ARNT_n->DRE Binding to DNA Gene Target Gene (e.g., CYP1A1, Apo A-I) DRE->Gene Transcription Regulation

Caption: CAY10465-mediated activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

In its inactive state, AhR resides in the cytoplasm as part of a multi-protein complex. Upon binding of CAY10465, AhR undergoes a conformational change, leading to its dissociation from the complex and translocation into the nucleus. Within the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This heterodimeric complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.

A notable downstream effect of AhR activation by CAY10465 has been observed in liver cells. Studies have shown that CAY10465 can reduce the levels of apolipoprotein A-I (apo A-I) in HepG2 cells by inhibiting the synthesis of the protein.[4][7][9] This finding suggests a potential mechanism for the observed association between smoking (which introduces AhR agonists into the body) and lower levels of high-density lipoprotein (HDL) cholesterol.[7]

Experimental Protocols and Practical Considerations

The successful application of CAY10465 in experimental settings hinges on proper handling, storage, and solution preparation.

Solubility and Stock Solution Preparation

CAY10465 is a crystalline solid that is sparingly soluble in aqueous buffers but readily soluble in organic solvents.[2] It is crucial to use fresh, anhydrous solvents to achieve maximum solubility, as hygroscopic (water-absorbing) solvents can significantly reduce the compound's solubility.[4][6][9]

SolventSolubility
DMSO ≥ 100 mg/mL (≥315.33 mM)[4][5][9]
Ethanol ~20-40 mg/mL[1][6][7]
DMF ~30 mg/mL[1][7]
1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL[1][2]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh out the desired amount of CAY10465 powder. For 1 mg of CAY10465, you will need 315.33 µL of DMSO to make a 10 mM stock solution (Molecular Weight = 317.13 g/mol ).

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the CAY10465 powder.

  • Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.[4][5][6]

Storage and Stability

Proper storage is critical to maintain the integrity and activity of CAY10465.

ConditionStability
Powder at -20°C ≥ 3 years[4][6]
In Solvent at -80°C ~1-2 years[4][5][6]
In Solvent at -20°C ~1 year[4][9]

It is not recommended to store aqueous solutions of CAY10465 for more than one day.[2]

In Vitro Assay Workflow: Investigating AhR Activation in Cell Culture

This generalized workflow outlines the key steps for assessing the effect of CAY10465 on target gene expression in a cell line such as HepG2.

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells (e.g., HepG2) C Treat Cells with CAY10465 (and vehicle control) A->C B Prepare CAY10465 Dilutions B->C D Incubate for a Defined Period C->D E Lyse Cells & Isolate RNA D->E F Reverse Transcription (cDNA synthesis) E->F G Quantitative PCR (qPCR) F->G H Data Analysis G->H

Caption: A generalized workflow for studying the effects of CAY10465 on gene expression in vitro.

Detailed Protocol:

  • Cell Culture: Plate HepG2 cells in appropriate culture vessels and allow them to adhere and reach a suitable confluency (typically 70-80%).

  • Compound Preparation: On the day of the experiment, thaw an aliquot of the CAY10465 stock solution. Prepare a series of dilutions in serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 100 µM).[4][9] Also, prepare a vehicle control using the same final concentration of DMSO as in the highest CAY10465 treatment group.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of CAY10465 or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the transcriptional response to occur.

  • RNA Isolation: Following incubation, wash the cells with PBS and then lyse them using a suitable lysis buffer. Isolate total RNA using a commercially available kit, following the manufacturer's instructions.

  • Gene Expression Analysis: Quantify the expression of target genes (e.g., CYP1A1 as a positive control for AhR activation, and APOA1 for the specific effect) using quantitative real-time PCR (qRT-PCR).

CAY10465 in the Context of Drug Discovery and Development

The journey of a compound from a research tool to a therapeutic agent is long and complex.[10] CAY10465, as a potent AhR agonist, provides a valuable probe for target validation, a critical early step in drug discovery.[10] By elucidating the downstream consequences of AhR activation in various disease models, researchers can build a stronger rationale for or against pursuing AhR as a therapeutic target.

However, the development of AhR-targeted therapies is not without its challenges. The ubiquitous expression of AhR and its involvement in diverse signaling pathways mean that systemic activation could lead to unintended and potentially adverse effects.[3] The historical association of AhR with the toxicity of environmental pollutants necessitates a cautious and nuanced approach. Future drug development efforts may focus on developing tissue-specific AhR modulators or leveraging a deeper understanding of the "pro-ligands" that are metabolized into active AhR ligands in specific microenvironments.[3][11]

Conclusion

CAY10465 is a potent, selective, and well-characterized AhR agonist that serves as an indispensable tool for researchers in toxicology, immunology, and drug discovery. Its high affinity and specificity allow for the precise interrogation of the AhR signaling pathway. This guide has provided a comprehensive overview of its properties, a detailed look at its mechanism of action, and practical protocols for its use in a laboratory setting. By understanding and applying this knowledge, researchers can continue to unravel the complex biology of the Aryl Hydrocarbon Receptor and explore its potential as a therapeutic target.

References

  • DC Chemicals. CAY10465 Datasheet. [Link]

  • GlpBio. CAY10465 | Cas# 688348-33-6. [Link]

  • MDPI. Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications. [Link]

  • PubMed Central. Principles of early drug discovery. [Link]

  • Hypha Discovery Blogs. AhR activators - friend or foe?. [Link]

Sources

CAY10465: A Technical Guide for the Potent and Selective Aryl Hydrocarbon Receptor (AhR) Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of CAY10465, a stilbene-based synthetic compound and analog of resveratrol. Initially mischaracterized in some contexts, CAY10465 is not a sirtuin (SIRT1) modulator but a potent and highly selective agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in toxicology, immunology, and developmental biology.[1][2][3][4][5] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the mechanism of action, physicochemical properties, and robust experimental protocols for the effective application of CAY10465 in a research setting. We will elucidate the canonical AhR signaling pathway, provide step-by-step methodologies for characterizing the compound's activity, and discuss its application as a selective AhR modulator (SAhRM) to probe complex biological systems.

Introduction: Clarifying the Identity and Mechanism of CAY10465

The study of cellular signaling pathways relies on precise molecular tools. CAY10465 has emerged as one such tool, though its primary target has been a source of confusion. CAY10465 is a synthetic analog of resveratrol, a naturally occurring polyphenol known for its complex pharmacology.[2][6] While resveratrol has been linked to a multitude of targets, including sirtuins, it also exhibits activity as an AhR antagonist.[6][7][8][9] CAY10465, however, was specifically synthesized and characterized as a potent and selective agonist of the Aryl Hydrocarbon Receptor (AhR), with a high binding affinity (Ki) of 0.2 nM.[1][2][3][4] Conversely, it displays no significant activity at the estrogen receptor, underscoring its selectivity.[1][2][4]

The AhR is a transcription factor that acts as a sensor for a wide array of small molecules, including environmental toxins like dioxins, dietary compounds, and endogenous metabolites.[10][11] Its activation initiates a signaling cascade that regulates the expression of a host of genes, most notably the cytochrome P450 family 1 (CYP1) enzymes involved in xenobiotic metabolism.[1][12][13] The ability of compounds like CAY10465 to selectively activate this pathway makes them invaluable for:

  • Toxicological Studies: Investigating the mechanisms of toxicity for environmental pollutants.[10][14][15]

  • Immunology Research: Probing the role of AhR in modulating immune responses, including the differentiation of T-cells.[2][16][17]

  • Drug Development: Characterizing drug-drug interactions and exploring the therapeutic potential of Selective AhR Modulators (SAhRMs).[18][19][20]

This guide will focus exclusively on the validated activity of CAY10465 as an AhR agonist, providing the foundational knowledge and practical protocols to leverage its capabilities in research.

Physicochemical Properties and Handling of CAY10465

Proper handling and storage are paramount for ensuring the integrity and activity of CAY10465. The compound is a crystalline solid and should be stored under specified conditions to maintain stability.

Table 1: Physicochemical and Handling Data for CAY10465
ParameterValueReference(s)
Formal Name 1,3-dichloro-5-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-benzene[2]
CAS Number 688348-33-6[1][2]
Molecular Formula C₁₅H₉Cl₂F₃[1][2]
Formula Weight 317.1 g/mol [1][2]
Purity ≥98%[2]
Storage Powder: -20°C (stable for ≥ 4 years)[1][2]
Shipping Room temperature (continental US)[2]
Solubility (DMSO) ≥100 mg/mL (≥315.33 mM)[1][4][8]
Solubility (DMF) 30 mg/mL[2][21]
Solubility (Ethanol) 20 mg/mL[2][21]

Expert Insight: Preparing Stock Solutions The high solubility of CAY10465 in dimethyl sulfoxide (DMSO) makes it the preferred solvent for creating high-concentration stock solutions (e.g., 10 mM to 100 mM).

  • Causality: Using a high-concentration stock minimizes the final concentration of DMSO in your cell culture media, which is crucial as DMSO can have off-target effects at concentrations typically above 0.5%.

  • Protocol Validation: Always use fresh, anhydrous-grade DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of hydrophobic compounds.[4][22] After dissolving, aliquot the stock solution into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Understanding the mechanism of CAY10465 requires a firm grasp of the canonical AhR signaling pathway. In its inactive state, AhR resides in the cytoplasm, stabilized by a chaperone protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23.[1][23]

The activation cascade proceeds as follows:

  • Ligand Binding: CAY10465, being lipophilic, passively diffuses across the cell membrane and binds to the PAS-B domain of the AhR.[23]

  • Conformational Change & Nuclear Translocation: Ligand binding induces a conformational change, causing the release of the chaperone proteins. This exposes a nuclear localization signal (NLS) on the AhR, facilitating its translocation into the nucleus.[1][23]

  • Heterodimerization: Inside the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).[1][12][23]

  • DNA Binding & Gene Transcription: The AhR-ARNT complex is an active transcription factor. It binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter regions of target genes.[1][3][23] This binding recruits co-activators and initiates the transcription of the "AhR gene battery," which includes CYP1A1, CYP1A2, CYP1B1, and other phase I and phase II metabolizing enzymes.[1][13]

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Core Methodologies for Studying CAY10465

To characterize the activity of CAY10465, a series of well-controlled in vitro assays are required. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Cell Line Selection and Culture
  • Rationale: The choice of cell line is critical and depends on the research question.

    • Hepa-1c1c7 (Mouse Hepatoma): A classic cell line for studying AhR signaling with high expression of AhR and robust induction of CYP1A1.

    • HepG2 (Human Hepatoma): Commonly used for human-relevant toxicology and drug metabolism studies.[4]

    • H4IIE (Rat Hepatoma): Often used in bioassays for dioxin-like compounds, such as the EROD assay.[24]

  • Standard Culture: Cells should be maintained in the recommended medium (e.g., DMEM or MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Trustworthiness: Regularly test for mycoplasma contamination. Use cells within a consistent and low passage number range to ensure reproducible responses.

Protocol: In Vitro AhR Reporter Gene Assay

This assay provides a quantitative measure of the potency (EC₅₀) of CAY10465 in activating the AhR transcriptional complex. It utilizes a cell line stably or transiently transfected with a plasmid containing an XRE-driven promoter linked to a reporter gene, typically luciferase.[4][25][26]

Materials:

  • AhR reporter cell line (e.g., HepG2-XRE-Luciferase)

  • White, opaque 96-well cell culture plates

  • CAY10465

  • TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) as a positive control

  • DMSO (Vehicle)

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • Luminometer plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate at a density that will result in 80-90% confluency at the end of the experiment (e.g., 10,000 - 20,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of CAY10465 in culture medium. A typical concentration range would be 10 µM down to 1 pM. Also prepare a serial dilution of the positive control TCDD (e.g., 10 nM to 0.1 pM) and a vehicle control (medium with the highest percentage of DMSO used, typically <0.1%).

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 24 hours at 37°C.

    • Expert Insight: A 24-hour incubation is typically sufficient for maximal reporter gene expression. Shorter or longer times can be tested during assay optimization.

  • Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background signal from the vehicle control wells.

    • Normalize the data by setting the maximal TCDD response as 100% activation.

    • Plot the Relative Light Units (RLU) against the log of the CAY10465 concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

Protocol: Target Gene Expression Analysis by qRT-PCR

This protocol directly measures the transcriptional upregulation of a primary AhR target gene, such as CYP1A1, providing a direct confirmation of pathway activation.

Materials:

  • Selected cell line (e.g., HepG2)

  • 6-well or 12-well cell culture plates

  • CAY10465, positive control (TCDD), vehicle control (DMSO)

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for CYP1A1 and a housekeeping gene (GAPDH or ACTB)

  • Real-Time PCR System

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with CAY10465 (e.g., at its EC₅₀ and 10x EC₅₀), a positive control (e.g., 1 nM TCDD), and a vehicle control for a defined period (e.g., 6, 12, or 24 hours).

    • Expert Insight: A time-course experiment is valuable. mRNA expression often peaks earlier than protein activity, typically between 6 and 24 hours.

  • RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a column-based kit, following the manufacturer's protocol. Quantify the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.

  • Quantitative PCR (qPCR): Set up the qPCR reactions in triplicate for each sample, using primers for CYP1A1 and the chosen housekeeping gene.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Determine the ΔCt by subtracting the housekeeping gene Ct from the target gene Ct (ΔCt = CtCYP1A1 - CtGAPDH).

    • Calculate the ΔΔCt by subtracting the vehicle control ΔCt from the treated sample ΔCt (ΔΔCt = ΔCtTreated - ΔCtVehicle).

    • The fold change in gene expression is calculated as 2-ΔΔCt.

Experimental_Workflow Start Day 1: Seed Cells in Plate (e.g., 96-well) Incubate1 Incubate Overnight (37°C, 5% CO2) Start->Incubate1 Prepare_Tx Day 2: Prepare Serial Dilutions (CAY10465, Controls) Incubate1->Prepare_Tx Treat Treat Cells with Compounds Prepare_Tx->Treat Incubate2 Incubate for 24 Hours Treat->Incubate2 Endpoint Choose Endpoint Assay Incubate2->Endpoint Luciferase Luciferase Assay (Reporter Gene) Endpoint->Luciferase Potency RNA_Extract RNA Extraction (Target Gene) Endpoint->RNA_Extract Mechanism Read_Lumi Read Luminescence Luciferase->Read_Lumi qRT_PCR cDNA Synthesis & qRT-PCR RNA_Extract->qRT_PCR Analyze_EC50 Data Analysis: Calculate EC50 Read_Lumi->Analyze_EC50 Analyze_Fold Data Analysis: Calculate Fold Change (2-ΔΔCt) qRT_PCR->Analyze_Fold

Sources

Understanding the aryl hydrocarbon receptor (AhR) pathway.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Aryl Hydrocarbon Receptor (AhR) Pathway for Researchers and Drug Development Professionals

Abstract

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has evolved from a sensor of environmental xenobiotics to a crucial regulator of diverse physiological and pathological processes.[1][2] Initially characterized as the "dioxin receptor" responsible for mediating the toxicity of pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now recognized for its integral roles in immune modulation, cell cycle control, development, and gut homeostasis.[2][3] Its activation by a vast array of exogenous and endogenous ligands makes it a critical interface between environmental stimuli and cellular responses.[4][5] This guide provides a comprehensive overview of the AhR signaling pathway, its diverse functions, and key methodologies for its investigation, offering field-proven insights for researchers and drug development professionals aiming to understand and target this multifaceted receptor.

The Canonical AhR Signaling Pathway: A Molecular Walkthrough

The most well-characterized mechanism of AhR action is the canonical, or genomic, pathway. This pathway describes how ligand binding in the cytoplasm culminates in the transcriptional regulation of target genes in the nucleus.

1.1. The Inactive Cytosolic Complex In its unliganded, quiescent state, the AhR resides in the cytoplasm. It is not a solitary protein but is part of a multiprotein chaperone complex designed to maintain its conformation and prevent its premature nuclear translocation.[2][6] This complex minimally includes a dimer of Heat Shock Protein 90 (Hsp90), the co-chaperone p23, and the AhR-Interacting Protein (AIP), also known as XAP2.[1][2][7] The protein tyrosine kinase c-Src has also been observed as a component of this complex in several cell types.[6][8] This chaperoning is critical; it holds the AhR in a state that is receptive to ligand binding.[6]

1.2. Ligand Binding, Conformational Change, and Nuclear Import The AhR pathway is initiated by the binding of a suitable ligand. Ligands are typically small, hydrophobic molecules that can diffuse across the cell membrane. Upon binding to the AhR's Per-Arnt-Sim (PAS) B domain, the receptor undergoes a significant conformational change.[6] This transformation exposes a nuclear localization sequence (NLS), triggering the dissociation of the chaperone proteins and the import of the ligand-AhR complex into the nucleus through the nuclear pore.[7][9]

1.3. Dimerization with ARNT and DNA Binding Once inside the nucleus, the activated AhR forms a heterodimer with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also a member of the bHLH-PAS family.[1][7] This AhR/ARNT heterodimer is the transcriptionally active unit. It functions as a transcription factor by binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[6][7] The core consensus sequence of a DRE is 5'-GCGTG-3'.

1.4. Transcriptional Activation and Negative Feedback Binding of the AhR/ARNT complex to DREs initiates the recruitment of co-activators (such as CBP/p300 and SRC-1) and the general transcriptional machinery, leading to the expression of downstream target genes.[6][10]

A crucial aspect of this pathway is its self-regulation through negative feedback. One of the key genes induced by AhR is the AhR Repressor (AhRR).[2][6] AhRR competes with AhR for binding to ARNT. The resulting AhRR/ARNT dimer can bind to DREs but acts as a transcriptional repressor, thereby dampening the AhR signal.[6] Furthermore, after initiating transcription, the AhR protein is targeted for proteasomal degradation, providing another mechanism to terminate the signal and maintain cellular homeostasis.[6][9]

AhR_Pathway cluster_nucleus Nucleus AhR_complex Inactive AhR Complex (AhR, Hsp90, p23, AIP) Activated_AhR Activated Ligand-AhR Complex AhR_complex->Activated_AhR Conformational Change Chaperone Dissociation Ligand Ligand (e.g., TCDD, Tryptophan metabolite) Ligand->AhR_complex Binding ARNT ARNT Activated_AhR->ARNT Nuclear Translocation & Dimerization AhR_ARNT AhR/ARNT Heterodimer DRE DRE/XRE (Promoter Region) AhR_ARNT->DRE Binds to DNA Proteasome Proteasomal Degradation AhR_ARNT->Proteasome Target_Genes Target Gene Transcription (e.g., CYP1A1, AhRR) DRE->Target_Genes Recruits Co-activators Initiates Transcription AhRR AhRR Protein Target_Genes->AhRR Translation AhRR->AhR_ARNT Inhibits by competing for ARNT binding

Figure 1: The Canonical AhR Signaling Pathway.

AhR Ligands: A Diverse Chemical Universe

The AhR is highly promiscuous, binding to a wide variety of structurally diverse compounds. These ligands can be broadly categorized as exogenous (originating from outside the body) and endogenous (produced within the body).[3][4][5] This diversity is central to the receptor's dual role in toxicology and physiology.[5]

Ligand Class Sub-Class Examples Primary Source/Origin Key Roles/Effects References
Exogenous Polycyclic Aromatic Hydrocarbons (PAHs)Benzo[a]pyrene (BaP)Incomplete combustion (e.g., cigarette smoke, engine exhaust)Procarcinogen activation, toxicity[1]
Halogenated Aromatic Hydrocarbons (HAHs)2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)Industrial byproducts, environmental pollutantsPotent AhR activator, prototype for dioxin toxicity[1][11]
Natural Products / DietaryIndole-3-carbinol (I3C), Flavonoids (e.g., Quercetin), ResveratrolCruciferous vegetables, fruits, red wineModulation of xenobiotic metabolism, potential health benefits[1][6][11]
Endogenous Tryptophan MetabolitesKynurenine, FICZ (6-formylindolo[3,2-b]carbazole)Tryptophan catabolism (e.g., by IDO1 enzyme), UV exposureImmune regulation, cell differentiation[11][12]
Arachidonic Acid MetabolitesProstaglandins, Lipoxin A4Eicosanoid pathwaysInflammation, vascular development[11][13][14]
OtherBilirubin, IndirubinHeme degradation, indigo dye precursorPhysiological regulation[11][13]
Microbiota-Derived Indole DerivativesIndole-3-acetic acid (IAA), Indole-3-propionic acid (IPA)Bacterial metabolism of tryptophan in the gutGut barrier integrity, immune homeostasis[2][9]

Physiological and Pathophysiological Roles

While initially defined by its toxicological relevance, the discovery of endogenous ligands has revealed that AhR signaling is indispensable for normal physiology.[5]

  • Xenobiotic Metabolism: The classic role of AhR is the induction of an "AhR gene battery" comprising Phase I (e.g., CYP1A1, CYP1A2, CYP1B1) and Phase II (e.g., UGT1A2, GSTA1) metabolizing enzymes.[1][2][10] This system serves to detoxify and eliminate foreign chemicals.[1][6] However, this same process can bioactivate procarcinogens, like benzo[a]pyrene, into their ultimate carcinogenic forms, highlighting AhR's double-edged nature.[1][15]

  • Immune Regulation: The AhR is a critical checkpoint in the immune system, particularly in maintaining the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).[1][16] AhR activation, especially by endogenous ligands like kynurenine, is often immunosuppressive and can promote immune evasion in the tumor microenvironment.[12][16][17] This makes AhR a compelling target for cancer immunotherapy.[16][18]

  • Development: AhR plays a role in the development of various tissues, including the brain and vasculature.[11][13] The adverse effects of dioxin exposure on development underscore the importance of tightly regulated AhR signaling during these critical windows.[11]

  • Cancer: The role of AhR in cancer is complex and context-dependent. In some cancers, AhR is constitutively active and promotes proliferation and survival.[17] In others, it can act as a tumor suppressor.[19] This duality is influenced by the specific ligand, cell type, and tumor microenvironment.[20]

  • Non-Canonical Signaling: Beyond the classic genomic pathway, AhR can engage in non-canonical signaling. This includes ARNT-independent actions and crosstalk with other major signaling pathways like NF-κB and the Estrogen Receptor (ER), further expanding its regulatory influence.[8][10]

Methodologies for Studying the AhR Pathway

Investigating the AhR pathway requires a multi-faceted approach, from screening for ligands to identifying DNA binding sites and measuring downstream gene expression. The following protocols are foundational for researchers in this field.

AhR Reporter Gene Assay

Principle & Rationale: This is the workhorse assay for high-throughput screening of compounds to identify AhR agonists or antagonists. It utilizes a cell line (e.g., human HepG2 or mouse Hepa1c1c7) that has been stably transfected with a reporter gene (commonly firefly luciferase) under the control of a promoter containing multiple DREs.[21][22] When an active ligand binds to the endogenous AhR and activates the canonical pathway, the AhR/ARNT complex binds to the DREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is directly proportional to the level of AhR activation, providing a sensitive and quantitative readout.[22][23][24]

Reporter_Assay_Workflow cluster_prep Day 1: Preparation & Treatment cluster_readout Day 2: Lysis & Readout plate_cells 1. Plate Reporter Cells (e.g., H1L6.1c2) in a 96-well plate pre_incubate 2. Pre-incubate cells (4-6 hours, 37°C, 5% CO2) plate_cells->pre_incubate prepare_treatments 3. Prepare serial dilutions of test compounds & controls treat_cells 4. Replace media with treatment media prepare_treatments->treat_cells incubate 5. Incubate for 22-24 hours treat_cells->incubate lyse_cells 6. Discard treatment media & lyse cells incubate->lyse_cells add_luciferase 7. Add Luciferase Assay Reagent lyse_cells->add_luciferase read_plate 8. Measure luminescence on a plate reader add_luciferase->read_plate analyze_data 9. Analyze Data (Calculate EC50/IC50) read_plate->analyze_data

Figure 2: General Workflow for an AhR Luciferase Reporter Gene Assay.

Detailed Step-by-Step Protocol:

  • Cell Plating (Day 1):

    • Culture AhR-responsive reporter cells (e.g., INDIGO Biosciences Cat# IB05001) according to the supplier's instructions.

    • Harvest cells and resuspend them in the provided Compound Screening Medium (CSM) at the recommended density.

    • Dispense 200 µL of the cell suspension into each well of a white, clear-bottom 96-well assay plate.[23][24]

    • Causality: Using a white plate minimizes well-to-well crosstalk during the luminescence reading, ensuring signal integrity.

  • Pre-incubation (Day 1):

    • Place the plate in a humidified incubator at 37°C with 5% CO₂ for 4-6 hours.[23][24]

    • Causality: This period allows the cells to adhere to the plate and recover from the stress of plating, ensuring they are healthy and responsive for the experiment.

  • Preparation of Treatment Media (Day 1):

    • Prepare serial dilutions of your test compounds and a reference agonist (e.g., MeBio or TCDD) in CSM. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.4% to avoid toxicity.[24]

    • For antagonist screening, co-treat with a fixed concentration of an agonist (typically at its EC₈₀).

  • Cell Treatment (Day 1):

    • After the pre-incubation, carefully discard the culture medium from all wells.

    • Immediately add 200 µL of the prepared treatment media to the corresponding wells.[24]

    • Return the plate to the incubator for 22-24 hours.

    • Causality: This incubation period is optimal for allowing sufficient time for ligand binding, nuclear translocation, transcription, translation of the luciferase reporter, and accumulation of the enzyme to a detectable level.

  • Lysis and Luminescence Reading (Day 2):

    • Remove the plate from the incubator. Discard the treatment media.

    • Add the volume of Luciferase Detection Reagent specified by the manufacturer (e.g., Promega Luciferase Assay System) to each well. This reagent contains both the cell lysis buffer and the luciferase substrate.[23]

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.[23][24]

  • Data Analysis:

    • Plot the RLU values against the log of the compound concentration.

    • For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect).

    • For antagonists, determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Chromatin Immunoprecipitation (ChIP)

Principle & Rationale: ChIP is a powerful technique used to identify the specific genomic regions where a protein of interest, in this case AhR, is bound.[25][26] The protocol involves chemically cross-linking proteins to DNA within intact cells, shearing the chromatin, and then using a specific antibody to immunoprecipitate the AhR-DNA complexes. After reversing the cross-links, the enriched DNA is purified and can be analyzed by qPCR (ChIP-qPCR) to quantify binding at a specific gene promoter (like CYP1A1) or by next-generation sequencing (ChIP-Seq) for genome-wide mapping of binding sites.[26][27]

ChIP_Workflow start 1. Treat cells with AhR ligand to induce DNA binding crosslink 2. Cross-link proteins to DNA with Formaldehyde start->crosslink quench 3. Quench cross-linking with Glycine crosslink->quench lyse 4. Lyse cells and isolate nuclei quench->lyse shear 5. Shear Chromatin (Sonication or Enzymatic Digestion) to 200-1000 bp fragments lyse->shear ip 6. Immunoprecipitate AhR-DNA complexes with a specific anti-AhR antibody shear->ip capture 7. Capture complexes with Protein A/G beads ip->capture wash 8. Wash beads to remove non-specific binding capture->wash elute 9. Elute complexes and reverse cross-links (Heat) wash->elute purify 10. Purify DNA elute->purify analyze 11. Analyze DNA (qPCR or Sequencing) purify->analyze

Figure 3: Core Steps of the Chromatin Immunoprecipitation (ChIP) Workflow.

Detailed Step-by-Step Protocol:

  • Cell Treatment and Cross-linking:

    • Culture cells (e.g., MCF-7 or HepG2) to ~80-90% confluency. Treat with an AhR agonist (e.g., 10 nM TCDD) or vehicle control for a time sufficient to induce maximal DNA binding (e.g., 90 minutes).

    • Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.[25][28]

    • Causality: Formaldehyde creates covalent bonds between proteins and DNA that are in close proximity, effectively "trapping" the AhR on its target sites.

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[25] Glycine reacts with excess formaldehyde, stopping the cross-linking process.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Shear the chromatin into fragments of 200-1000 bp. Sonication is the most common method and requires careful optimization for each cell type and instrument.[27][28]

    • Causality: Shearing is critical for resolution. Fragments that are too large will lead to imprecise mapping of binding sites, while fragments that are too small may not be efficiently immunoprecipitated.

  • Immunoprecipitation:

    • Centrifuge the sonicated lysate to pellet debris. Take a small aliquot of the supernatant as the "Input" control.

    • Incubate the remaining chromatin overnight at 4°C with rotation with a ChIP-grade anti-AhR antibody. A parallel sample with a non-specific IgG antibody should be included as a negative control.

    • Causality: The specific antibody will bind only to the AhR protein within the cross-linked complexes. The IgG control is essential to account for non-specific binding of chromatin to the antibody or beads.

  • Capture, Wash, and Elution:

    • Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.[28]

    • Wash the beads multiple times with a series of stringent wash buffers to remove non-specifically bound chromatin.

    • Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

  • Reverse Cross-links and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating the eluted samples and the "Input" control at 65°C for several hours or overnight, typically in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a silica-based column purification kit.

  • Analysis:

    • ChIP-qPCR: Use primers designed to amplify a known DRE-containing region in a target gene promoter (e.g., CYP1A1) and a negative control region (a gene desert). Quantify the amount of amplified DNA in the AhR-IP, IgG-IP, and Input samples. Results are typically expressed as "percent input" or "fold enrichment" over the IgG control.

    • ChIP-Seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify AhR binding sites across the entire genome.

Implications for Drug Development

The central role of the AhR in immunity and cancer has made it an attractive therapeutic target.[8][29]

  • Oncology: In the tumor microenvironment, the tryptophan-catabolizing enzyme IDO1 produces kynurenine, an endogenous AhR ligand that promotes an immunosuppressive state by activating AhR in T cells and dendritic cells.[12][17] Therefore, developing AhR antagonists is a promising strategy to block this immunosuppressive pathway and enhance anti-tumor immunity, potentially synergizing with checkpoint inhibitors.[12][18]

  • Autoimmune and Inflammatory Diseases: Conversely, selective AhR agonists are being explored for the treatment of autoimmune diseases like multiple sclerosis and inflammatory bowel disease.[29] Activation of AhR can promote the differentiation of regulatory T cells and the production of anti-inflammatory cytokines, helping to resolve inflammation.[1][29]

  • Drug Metabolism Interactions: For any new chemical entity, assessing its potential to activate the AhR is a critical part of preclinical safety and toxicology screening. Unintended AhR activation can lead to adverse drug-drug interactions by inducing CYP1A enzymes, which can alter the metabolism and clearance of co-administered drugs.[15][30][31] Reporter gene assays are routinely used for this purpose.[21]

Conclusion and Future Directions

The aryl hydrocarbon receptor pathway is a sophisticated environmental sensing and signaling system with profound implications for human health and disease. What was once viewed solely through the lens of toxicology is now appreciated as a master regulator of immunity, development, and cellular homeostasis. For drug developers, the AhR presents a wealth of opportunities, from novel immunotherapies to the management of inflammatory diseases. Future research will continue to unravel the complexities of ligand-specific signaling, the nuances of non-canonical pathways, and the tissue-specific functions of the AhR, paving the way for the development of highly selective and effective AhR modulators. A thorough understanding of the core mechanisms and the robust experimental tools described in this guide is essential for any scientist seeking to navigate and exploit this fascinating pathway.

References

  • Stejskalova, L., Dvorak, Z., & Pavek, P. (2011). Endogenous and Exogenous Ligands of Aryl Hydrocarbon Receptor: Current State of Art. Current Drug Metabolism, 12(2), 198-212.
  • Stejskalova, L., Dvorak, Z., & Pavek, P. (2011). Endogenous and exogenous ligands of aryl hydrocarbon receptor: current state of art. Current Drug Metabolism, 12(2), 198-212.
  • Wikipedia. (n.d.). Aryl hydrocarbon receptor. Wikipedia. [Link]

  • Stejskalova, L., Dvorak, Z., & Pavek, P. (2011). Endogenous and exogenous ligands of aryl hydrocarbon receptor: current state of art. PubMed. [Link]

  • Bradshaw, T. D., & Bell, D. R. (2009). Relevance of the aryl hydrocarbon receptor (AhR) for clinical toxicology. Clinical Toxicology, 47(7), 627-635. [Link]

  • Stejskalova, L., Dvorak, Z., & Pavek, P. (2011). Endogenous and Exogenous Ligands of Aryl Hydrocarbon Receptor: Current State of Art. Current Drug Metabolism, 12(2), 198-212. [Link]

  • Bradshaw, T. D., & Bell, D. R. (2009). Relevance of the aryl hydrocarbon receptor (AhR) for clinical toxicology. Taylor & Francis Online. [Link]

  • Trikha, P., & Lee, D. A. (2020). The role of AhR in transcriptional regulation of immune cell development and function. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1873(1), 188335. [Link]

  • Stejskalova, L., Dvorak, Z., & Pavek, P. (2011). Endogenous and Exogenous Ligands of Aryl Hydrocarbon Receptor: Current State of Art. Ingenta Connect. [Link]

  • ResearchGate. (n.d.). Mechanism of the aryl hydrocarbon receptor activation. [Link]

  • ResearchGate. (n.d.). Mechanism of activation of the aryl hydrocarbon receptor (AhR). [Link]

  • Barouki, R., Aggerbeck, M., Aggerbeck, L., & Coumoul, X. (2018). AhR signaling pathways and regulatory functions. Biochimie, 152, 1-10. [Link]

  • Esser, C., & Rannug, A. (2015). Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway. Environmental Health Perspectives, 123(11), 1123-1129. [Link]

  • Kou, J., & Dai, J. (2021). Aryl Hydrocarbon Receptor: Its Roles in Physiology. International Journal of Molecular Sciences, 22(11), 5827. [Link]

  • INDIGO Biosciences. (n.d.). Rat Aryl Hydrocarbon Receptor (rAhR) Reporter Assay System. [Link]

  • ResearchGate. (n.d.). Aryl Hydrocarbon Receptor: Its Roles in Physiology | Request PDF. [Link]

  • Sustainability Area. (n.d.). AhR Pathway Activation. [Link]

  • INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. [Link]

  • Ramadoss, P., Marcus, C., & Perdew, G. H. (2005). Role of the aryl hydrocarbon receptor in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 9-21. [Link]

  • Neamah, W. H., Singh, N. P., Alghetaa, H., Nagarkatti, P. S., & Nagarkatti, M. (2021). The Aryl Hydrocarbon Receptor: Impact on the Tumor Immune Microenvironment and Modulation as a Potential Therapy. Cancers, 13(16), 4136. [Link]

  • Wang, Z., Cella, M., & Colonna, M. (2019). The Aryl Hydrocarbon Receptor and Tumor Immunity. Frontiers in Immunology, 10, 1073. [Link]

  • Sherr, D. H., & Quintana, F. J. (2020). The Two Faces of the Aryl Hydrocarbon Receptor: Cancer and Autoimmunity. Frontiers in Immunology, 11, 133. [Link]

  • Penn State University. (n.d.). Role of the aryl hydrocarbon receptor in drug metabolism. Penn State Research Database. [Link]

  • Sherr, D. H., et al. (2018). Abstract LB-128: The aryl hydrocarbon receptor as driver of cancer immunity. Cancer Research, 78(13 Supplement), LB-128. [Link]

  • ResearchGate. (n.d.). Role of the aryl hydrocarbon receptor in drug metabolism. [Link]

  • Springer Nature Experiments. (n.d.). Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism. [Link]

  • Wu, W., et al. (2019). Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). Molecular Medicine Reports, 20(6), 4939-4948. [Link]

  • Denison, M. S., et al. (2011). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. eScholarship.org. [Link]

  • Synapse. (2024). What are AHR agonists and how do you quickly get the latest development progress? [Link]

  • Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. [Link]

  • ResearchGate. (n.d.). Experimental protocol and mechanism of action of the AhR in colon cancer. [Link]

  • QIAGEN. (n.d.). Aryl Hydrocarbon Receptor Signaling. GeneGlobe. [Link]

  • Creative Diagnostics. (n.d.). Chromatin Immunoprecipitation (ChIP) Protocol. [Link]

  • Leonard, M. (2016). The Aryl Hydrocarbon Receptor. YouTube. [Link]

  • Garber, M., et al. (2012). A high throughput Chromatin ImmunoPrecipitation approach reveals principles of dynamic gene regulation in mammals. Molecular Cell, 47(5), 810-822. [Link]

  • Sane, R., et al. (2019). Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. International Journal of Molecular Sciences, 20(24), 6296. [Link]

  • Sherr, D. (2018). Tracking AHR Regulatory Circuit in Cancer with AHR Inhibitors, CRISPR/Cas9 Knockdown & Other Tricks. YouTube. [Link]

  • ResearchGate. (n.d.). A Chromatin Immunoprecipitation (ChIP) protocol for use in whole human adipose tissue. [Link]

  • Inatsu, Y., et al. (2011). Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. Journal of Food Protection, 74(4), 649-655. [Link]

Sources

CAY10465: A Researcher's Comprehensive Guide to Procurement and Application

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as an essential resource for researchers, scientists, and drug development professionals interested in CAY10465. It provides a comprehensive overview of this potent and selective aryl hydrocarbon receptor (AhR) agonist, including detailed purchasing information, its mechanism of action, and a validated experimental protocol for its use in cell-based assays.

Introduction to CAY10465: A Potent Modulator of the Aryl Hydrocarbon Receptor

CAY10465 is a resveratrol-based synthetic compound that acts as a high-affinity agonist for the aryl hydrocarbon receptor (AhR), with a reported Ki (inhibition constant) of 0.2 nM.[1][2][3][4][5] Its high selectivity for AhR over other receptors, such as the estrogen receptor (Ki >100,000 nM), makes it a valuable tool for studying AhR-mediated signaling pathways.[2][3][4][5] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell differentiation.[6][7][8][9][10]

The molecular formula for CAY10465 is C15H9Cl2F3, and its molecular weight is 317.13 g/mol .[1] It is typically supplied as a solid that is soluble in organic solvents such as DMSO and ethanol.[1]

Supplier and Purchasing Information for CAY10465

For researchers planning to incorporate CAY10465 into their studies, a variety of reputable suppliers offer this compound. The following table provides a comparative overview of purchasing information from prominent vendors. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Cayman Chemical 10006546≥98%1 mg, 5 mg, 10 mg, 50 mgContact for pricing
Selleck Chemicals S015499.91%5 mg, 25 mg, 50 mg, 100 mg~$91 for 5mg
MedChemExpress HY-11262798.30%10 mg, 50 mg, 100 mgContact for pricing
TargetMol T460798.80%1 mg, 5 mg, 10 mg, 50 mg, 100 mg$30 for 1mg

Mechanism of Action: The Aryl Hydrocarbon Receptor Signaling Pathway

CAY10465 exerts its biological effects by activating the aryl hydrocarbon receptor (AhR) signaling pathway. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex.[8] Upon binding of a ligand such as CAY10465, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT).[8][10] This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the transcription of genes involved in various cellular processes.[8][11]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAY10465 CAY10465 AhR_complex AhR Complex (AhR, HSP90, etc.) CAY10465->AhR_complex Binding Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change AhR_ARNT_complex AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT_complex Heterodimerization ARNT ARNT ARNT->AhR_ARNT_complex XRE XRE (DNA) AhR_ARNT_complex->XRE Binding Target_Gene Target Gene Transcription XRE->Target_Gene Initiates Activated_AhR_cyto->Activated_AhR Nuclear Translocation

Figure 1: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by CAY10465.

Experimental Protocol: Investigating the Effect of CAY10465 on Apolipoprotein A-I Expression in HepG2 Cells

This protocol is based on a study investigating the effect of AhR agonists on apolipoprotein A-I (apoA-I) expression in the human hepatoma cell line, HepG2.[11] ApoA-I is the major protein component of high-density lipoprotein (HDL) and plays a critical role in reverse cholesterol transport.

Materials
  • CAY10465 (from a reputable supplier)

  • HepG2 cells (e.g., ATCC HB-8065)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Equipment for cell culture (incubator, biosafety cabinet, centrifuge)

  • Reagents and equipment for downstream analysis (e.g., ELISA for apoA-I protein quantification, qRT-PCR for mRNA analysis)

Step-by-Step Methodology

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis A 1. Prepare CAY10465 Stock Solution (in DMSO) D 4. Treat Cells with varying concentrations of CAY10465 A->D B 2. Culture HepG2 Cells in DMEM + 10% FBS C 3. Seed HepG2 Cells in multi-well plates B->C C->D E 5. Incubate for 24-72 hours D->E F 6. Collect Cell Culture Supernatant and/or Cell Lysates E->F G 7. Analyze ApoA-I Levels (e.g., ELISA, Western Blot) F->G H 8. Analyze ApoA-I mRNA (e.g., qRT-PCR) F->H

Figure 2: Workflow for investigating the effect of CAY10465 on ApoA-I expression in HepG2 cells.
  • Preparation of CAY10465 Stock Solution:

    • Dissolve CAY10465 powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Seeding:

    • Trypsinize the HepG2 cells and resuspend them in fresh culture medium.

    • Perform a cell count and seed the cells into multi-well plates at a predetermined density (e.g., 1 x 10^5 cells/well for a 24-well plate).

    • Allow the cells to adhere and grow for 24 hours before treatment.

  • Treatment with CAY10465:

    • Prepare a series of dilutions of the CAY10465 stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest CAY10465 concentration).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of CAY10465.

  • Incubation:

    • Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Sample Collection and Analysis:

    • For protein analysis (secreted apoA-I): Collect the cell culture supernatant.

    • For protein analysis (intracellular apoA-I): Wash the cells with PBS and lyse them using an appropriate lysis buffer.

    • For mRNA analysis: Wash the cells with PBS and extract total RNA using a suitable kit.

    • Quantify apoA-I protein levels using an ELISA kit or perform Western blotting.

    • Analyze apoA-I mRNA expression levels using qRT-PCR.

Conclusion

CAY10465 is a powerful and selective tool for investigating the diverse roles of the aryl hydrocarbon receptor. This guide provides researchers with the necessary information to procure this compound and design well-controlled experiments to elucidate its effects on cellular signaling and gene expression. By following the provided protocols and understanding its mechanism of action, scientists can effectively utilize CAY10465 to advance their research in toxicology, immunology, and drug discovery.

References

  • Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2023.1169351/full]
  • Aryl hydrocarbon receptor signaling pathway. ResearchGate. [URL: https://www.researchgate.
  • Aryl Hydrocarbon Receptor Signaling. QIAGEN GeneGlobe. [URL: https://www.qiagen.
  • The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC393448/]
  • Aryl hydrocarbon receptor. Wikipedia. [URL: https://en.wikipedia.org/wiki/Aryl_hydrocarbon_receptor]
  • CAY10465 AhR agonist. Selleck Chemicals. [URL: https://www.selleckchem.com/products/cay10465.html]
  • Inhibition of apolipoprotein A-I gene by the aryl hydrocarbon receptor: a potential mechanism for smoking-associated hypoalphalipoproteinemia. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22727790/]
  • CAY 10465 | Aryl Hydrocarbon Receptor Agonist. MedChemExpress. [URL: https://www.medchemexpress.com/cay-10465.html]
  • CAY 10465. MedChemExpress. [URL: https://www.medchemexpress.com/cay-10465.html]
  • CAY 10465, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/cay-10465-medchemexpress-10mg/NC1835789]
  • CAY 10465 | AhR | Aryl Hydrocarbon Receptor. TargetMol. [URL: https://www.targetmol.com/product/CAY-10465]
  • CAY10465 (CAS Number: 688348-33-6). Cayman Chemical. [URL: https://www.caymanchem.com/product/10006546/cay10465]
  • CAY10465 | ≥99%(HPLC) | Selleck | AhR 拮抗剤. セレックバイオテック株式会社. [URL: https://www.selleck.co.jp/products/cay10465.html]
  • CAY10465 | AhR 拮抗剂| 现货供应| 美国品牌| 免费采购电话400-668-6834. Selleck. [URL: https://www.selleck.cn/products/cay10465.html]
  • CAY 10465 | Aryl Hydrocarbon Receptor Agonist. MedChemExpress. [URL: https://www.medchemexpress.com/cay-10465.html]

Sources

The Sentinel's Guide: A Framework for the Safe Laboratory Handling of CAY10465, a Potent Aryl Hydrocarbon Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for the safe handling, storage, and disposal of CAY10465 in a research and drug development laboratory setting. As a high-affinity and selective agonist of the Aryl Hydrocarbon Receptor (AhR), CAY10465 is a powerful tool for investigating a complex signaling pathway with implications in toxicology, immunology, and oncology.[1][2] Its potency, however, necessitates a rigorous and informed approach to laboratory safety to mitigate potential occupational exposure and ensure experimental integrity. This guide is intended for researchers, scientists, and drug development professionals who work with this and similar potent compounds.

Understanding the Core Principles: Potency and Precaution

The Sentinel's Armory: Essential Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate PPE with robust engineering controls, is paramount when handling CAY10465.

Personal Protective Equipment (PPE):

  • Gloves: Double-gloving with nitrile gloves is mandatory. Inspect gloves for any signs of damage before use and change them frequently, especially if contamination is suspected.

  • Eye Protection: Chemical splash goggles or a full-face shield are required to protect against accidental splashes of solutions containing CAY10465.

  • Lab Coat: A dedicated, buttoned lab coat, preferably with elastic cuffs, should be worn at all times in the laboratory.

  • Respiratory Protection: When handling the powdered form of CAY10465, a NIOSH-approved respirator (e.g., N95 or higher) is essential to prevent inhalation of fine particles.[6]

Engineering Controls:

  • Chemical Fume Hood: All manipulations of CAY10465, including weighing of the solid compound and preparation of stock solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the laboratory.

The Citadel: Secure Storage and Inventory Management

Proper storage is critical to maintaining the stability of CAY10465 and preventing accidental exposure.

Form Storage Temperature Duration Notes
Powder -20°CUp to 3 yearsStore in a tightly sealed container in a designated and labeled area.
In Solvent (-80°C) -80°CUp to 1 yearAliquot stock solutions to avoid repeated freeze-thaw cycles.
In Solvent (-20°C) -20°CUp to 1 monthFor short-term storage of working solutions.

Inventory Management: Maintain a detailed log of CAY10465, including the date of receipt, amount used, and the name of the researcher. This practice ensures accountability and helps track the quantity of the potent compound in the laboratory.

The Alchemist's Protocol: Step-by-Step Guide to Preparing CAY10465 Solutions

The following protocol outlines the safe preparation of a stock solution of CAY10465. The causality behind each step is to minimize exposure and ensure the accuracy of the solution concentration.

Objective: To prepare a 10 mM stock solution of CAY10465 in Dimethyl Sulfoxide (DMSO).

Materials:

  • CAY10465 powder (Molecular Weight: 317.13 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate volumetric flask

  • Sterile, amber-colored microcentrifuge tubes for aliquoting

  • Pipettes and sterile filter tips

Workflow Diagram:

G cluster_prep Preparation in Fume Hood P1 Don appropriate PPE P2 Tare analytical balance with weighing paper P1->P2 P3 Carefully weigh CAY10465 powder P2->P3 P4 Transfer powder to volumetric flask P3->P4 P5 Add DMSO to dissolve the powder P4->P5 P6 Vortex to ensure complete dissolution P5->P6 P7 Aliquot stock solution into labeled tubes P6->P7 P8 Store aliquots at -80°C P7->P8

Caption: Workflow for the safe preparation of CAY10465 stock solution.

Step-by-Step Methodology:

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Don all required PPE, including double gloves, a lab coat, and eye protection.

  • Weighing: Place a piece of weighing paper or a weigh boat on the analytical balance and tare it. Carefully weigh the desired amount of CAY10465 powder using a clean spatula. For a 1 ml of 10 mM stock solution, you would need 3.17 mg of CAY10465. Record the exact weight.

  • Dissolution: Carefully transfer the weighed powder into an appropriately sized volumetric flask. Using a calibrated pipette, add the required volume of anhydrous DMSO to the flask. CAY10465 is soluble in DMSO at a concentration of up to 63 mg/mL.[3]

  • Mixing: Securely cap the volumetric flask and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Once dissolved, aliquot the stock solution into smaller, clearly labeled, amber-colored microcentrifuge tubes. This prevents degradation from light exposure and minimizes waste from repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

The Oracle's Insight: Understanding the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A fundamental understanding of the biological target of CAY10465 is crucial for interpreting experimental results and appreciating the compound's potency. The AhR is a ligand-activated transcription factor that mediates a wide range of cellular responses.[1]

Canonical AhR Signaling Pathway:

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand like CAY10465, the AhR translocates to the nucleus, dissociates from its chaperone proteins, and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[7][8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2-p23 complex Activated_AhR Activated AhR complex AhR_complex->Activated_AhR CAY10465 CAY10465 CAY10465->AhR_complex Ligand Binding ARNT ARNT Activated_AhR->ARNT Nuclear Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

The Guardian's Vigil: Emergency Procedures and Decontamination

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Spill Cleanup:

  • Evacuate the area and restrict access.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills of a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • For spills of the powder, carefully cover with a damp cloth or paper towel to avoid generating dust, then gently scoop the material into a sealed container for disposal.

  • Decontaminate the spill area with a suitable laboratory detergent and then wipe with 70% ethanol.

The Final Act: Waste Disposal

All waste contaminated with CAY10465, including used gloves, weighing paper, pipette tips, and empty vials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of CAY10465 down the drain.

References

  • ResearchGate. (n.d.). Diagrammatic representation of Aryl hydrocarbon receptor (AhR) signaling pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Aryl hydrocarbon receptor signaling pathway. Retrieved from [Link]

  • PMC - NIH. (n.d.). Signaling network map of the aryl hydrocarbon receptor. Retrieved from [Link]

  • PMC - NIH. (n.d.). Canonical and non-canonical aryl hydrocarbon receptor signaling pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). The aryl hydrocarbon receptor (AhR) signaling pathway. Retrieved from [Link]

  • Spandidos Publications. (2019, October 16). Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). Retrieved from [Link]

  • PMC - PubMed Central. (2018, June 11). AhR signaling pathways and regulatory functions. Retrieved from [Link]

  • bioRxiv. (2025, June 1). Beneficial and detrimental consequences of AHR activation in intestinal infection. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway. Retrieved from [Link]

  • No Author. (n.d.). safety data sheet. Retrieved from [Link]

  • Selleck中国官网. (n.d.). CAY10465 | 质检报告. Retrieved from [Link]

  • No Author. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PubMed Central. (2022, May 21). Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications. Retrieved from [Link]

  • MDPI. (2023, February 3). Turning Microbial AhR Agonists into Therapeutic Agents via Drug Delivery Systems. Retrieved from [Link]

  • Synapse. (2024, January 8). What are AHR agonists and how do you quickly get the latest development progress? Retrieved from [Link]

  • Nature. (n.d.). The aryl hydrocarbon receptor: a rehabilitated target for therapeutic immune modulation. Retrieved from [Link]

  • PubMed Central. (n.d.). The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals. Retrieved from [Link]

Sources

CAY10465 Downstream Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10465 is a potent and selective synthetic agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular homeostasis. With a high affinity for AhR (Kᵢ of 0.2 nM), CAY10465 serves as a critical tool for elucidating the complex downstream signaling networks governed by this receptor.[1][2][3][4][5][6][7] This technical guide provides an in-depth exploration of the core signaling pathways modulated by CAY10465, offering a mechanistic framework, detailed experimental protocols, and field-proven insights for researchers in pharmacology and drug development. We will dissect the canonical and non-canonical AhR pathways, their downstream effectors, and their intricate crosstalk with other key cellular signaling systems.

Introduction: CAY10465 and the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a unique environmental sensor belonging to the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of transcription factors.[8] It is activated by a diverse array of small molecules, including environmental pollutants like dioxins, natural dietary compounds, and endogenous metabolites.[8] CAY10465 is a resveratrol-based synthetic compound designed as a selective, high-affinity AhR agonist.[1][7] Its selectivity is underscored by its lack of activity at the estrogen receptor, even at high concentrations, making it an excellent probe for studying AhR-specific functions.[1][7]

Upon activation by agonists like CAY10465, the AhR translocates from the cytoplasm to the nucleus, where it orchestrates a complex program of gene expression that influences a wide range of physiological and pathological processes. Understanding the downstream consequences of CAY10465-mediated AhR activation is therefore crucial for fields ranging from toxicology to immunology and oncology.

Table 1: Properties of CAY10465

PropertyValueSource(s)
Target Aryl Hydrocarbon Receptor (AhR)[1][2][3]
Mechanism Selective Agonist[1][2][3]
Binding Affinity (Kᵢ) 0.2 nM[1][2][3][4][5][6][7]
Selectivity No effect on estrogen receptor (Kᵢ >100,000 nM)[1][6][7]

The Canonical AhR Signaling Pathway

The best-characterized downstream pathway of AhR activation is the canonical, or genomic, pathway. This pathway directly links ligand binding to the transcriptional activation of a battery of target genes.

Mechanism of Canonical Signaling
  • Cytoplasmic Complex: In its inactive state, AhR resides in the cytoplasm as part of a multi-protein complex. This complex includes a dimer of Heat Shock Protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23.[1][9] These chaperones maintain the AhR in a conformation ready for ligand binding.[9]

  • Ligand Activation and Nuclear Translocation: The binding of an agonist, such as CAY10465, to the PAS-B domain of AhR induces a conformational change. This change exposes a nuclear localization signal, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.[1]

  • Heterodimerization and DNA Binding: Inside the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).[10] This AhR/ARNT complex functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter regions of target genes.[10][11]

  • Transcriptional Activation: The binding of the AhR/ARNT heterodimer to XREs recruits co-activators and the general transcriptional machinery, initiating the transcription of downstream target genes.[11] The most prominent and well-studied of these is Cytochrome P450 1A1 (CYP1A1), an enzyme crucial for metabolizing xenobiotics.[11][12]

Visualization of the Canonical Pathway

Canonical AhR Signaling Pathway CAY10465 CAY10465 AhR_complex Inactive AhR Complex (AhR, Hsp90, AIP, p23) CAY10465->AhR_complex Binds to AhR AhR_active Activated AhR AhR_complex->AhR_active Conformational Change Chaperone Dissociation ARNT ARNT AhR_active->ARNT Heterodimerizes AhR_ARNT AhR/ARNT Heterodimer ARNT->AhR_ARNT XRE XRE (e.g., in CYP1A1 promoter) AhR_ARNT->XRE Binds to DNA Transcription Transcription of Target Genes XRE->Transcription Initiates

Caption: Canonical AhR signaling initiated by CAY10465.

Non-Canonical AhR Signaling Pathways

Beyond the classical XRE-driven transcription, CAY10465-activated AhR can influence cellular processes through several non-canonical pathways. These pathways often involve protein-protein interactions with other signaling molecules and transcription factors, expanding the repertoire of AhR's regulatory functions.

ARNT-Independent and Non-XRE DNA Binding

Research has revealed that AhR can regulate gene expression independently of ARNT and the consensus XRE sequence.[11] Activated AhR can partner with other transcription factors, such as Krüppel-like Factor 6 (KLF6), to bind to non-consensus XREs and regulate a different set of genes, including those involved in cell cycle control like p21Cip1.[11]

Crosstalk with NF-κB Signaling

A significant area of non-canonical AhR signaling involves extensive crosstalk with the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation and immunity.[13][14] This interaction is complex and can be either synergistic or antagonistic depending on the cellular context and stimulus.

  • AhR-RelB Interaction: Activated AhR can form a complex with the NF-κB subunit RelB. This AhR/RelB dimer can bind to both DRE and NF-κB response elements, cooperatively regulating the expression of target genes like the pro-inflammatory cytokine IL-8.[14]

  • Mutual Repression: In other contexts, AhR and the NF-κB subunit RelA can physically interact and mutually repress each other's transcriptional activity.[15] This provides a mechanism for fine-tuning inflammatory responses.

  • NF-κB-mediated AhR Expression: Inflammatory stimuli like lipopolysaccharide (LPS) can activate NF-κB, which in turn binds to the AhR gene promoter and increases AhR expression.[2][13] This creates a feedback loop where inflammation can sensitize cells to AhR ligands.[13]

Visualization of AhR and NF-κB Crosstalk

AhR and NF-kB Crosstalk cluster_pathways Signaling Crosstalk CAY10465 CAY10465 AhR AhR CAY10465->AhR Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB (RelA/p50, RelB) Inflammatory_Stimuli->NFkB Activates AhR->NFkB Mutual Repression (RelA) Co-activation (RelB) Target_Genes_AhR AhR Target Genes (e.g., CYP1A1, IL-22) AhR->Target_Genes_AhR Regulates NFkB->AhR Increases AhR Expression Target_Genes_NFkB NF-κB Target Genes (e.g., IL-6, IL-8, TNF-α) NFkB->Target_Genes_NFkB Regulates

Caption: Bidirectional crosstalk between AhR and NF-κB pathways.

Downstream Effects on the Immune System

Activation of AhR by CAY10465 has profound effects on both the innate and adaptive immune systems. AhR signaling is a key integrator of environmental cues that shape immune cell differentiation and function.[16]

  • T-Cell Differentiation: AhR activity is crucial for the differentiation of specific T-cell subsets. It promotes the development of anti-inflammatory Regulatory T cells (Tregs) and Interleukin-10 (IL-10) producing Tr1 cells.[12] Conversely, it also drives the differentiation of pro-inflammatory Th17 cells, which produce IL-17 and IL-22.[12][17] The balance between these outcomes is highly context- and ligand-dependent.

  • Macrophage and Dendritic Cell Function: AhR signaling modulates the polarization and function of macrophages and dendritic cells (DCs).[16] Activation of AhR in DCs can induce the expression of the enzyme indoleamine 2,3-dioxygenase (IDO), which produces kynurenine, an endogenous AhR ligand that promotes a tolerogenic immune environment.[12]

  • Cytokine Regulation: CAY10465-mediated AhR activation directly and indirectly regulates the expression of a wide array of cytokines, including IL-6, IL-10, IL-17, IL-22, and TNF-α.[3][16][18]

Experimental Protocols for Studying CAY10465-Mediated Signaling

To rigorously investigate the downstream effects of CAY10465, a combination of molecular and cellular biology techniques is essential. The following protocols provide a validated framework for these studies.

Workflow for Analyzing AhR Activation

Experimental Workflow cluster_assays Downstream Analysis Start Cell Culture (e.g., HepG2, MCF-7) Treatment Treat with CAY10465 (Dose-Response & Time-Course) Start->Treatment Luciferase XRE Luciferase Reporter Assay Treatment->Luciferase qPCR qPCR for Target Gene mRNA (e.g., CYP1A1) Treatment->qPCR Western Western Blot for Nuclear Translocation & Protein Expression Treatment->Western ChIP ChIP-qPCR for AhR/ARNT binding to XRE Treatment->ChIP

Caption: A typical experimental workflow to study CAY10465 effects.

Protocol 1: XRE Luciferase Reporter Gene Assay

This assay is the gold standard for quantifying the transcriptional activity of the AhR/ARNT complex.

Objective: To measure the dose-dependent activation of XRE-mediated transcription by CAY10465.

Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2 human hepatoma cells) into a 96-well, white, clear-bottom plate at a density of 5,000-10,000 cells per well.

  • Transfection/Transduction: Transduce cells with a lentiviral vector containing a firefly luciferase reporter gene driven by a minimal promoter with tandem repeats of the XRE sequence.[19] Alternatively, transiently transfect the reporter plasmid. Select for stable clones using an appropriate antibiotic if desired.

  • Compound Treatment: After 24-48 hours, replace the medium with fresh medium containing serial dilutions of CAY10465 (e.g., 0.01 nM to 100 µM) or vehicle control (DMSO).

  • Incubation: Incubate the cells for 12-24 hours at 37°C with 5% CO₂.

  • Cell Lysis: Remove the medium and lyse the cells by adding 1x Cell Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[20][21]

  • Luminescence Measurement: Add the luciferase assay substrate to the cell lysate.[20] Immediately measure the luminescence using a plate reader.[19]

  • Data Analysis: Normalize the luminescence readings to a co-transfected control (e.g., Renilla luciferase) or total protein content. Plot the fold change in luminescence versus the log of CAY10465 concentration to determine the EC₅₀ value.

Protocol 2: Western Blot for AhR Nuclear Translocation

This protocol verifies that CAY10465 induces the movement of AhR from the cytoplasm to the nucleus.

Objective: To detect the accumulation of AhR protein in the nuclear fraction following CAY10465 treatment.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency and treat with CAY10465 (e.g., 10 nM) or vehicle for a specified time (e.g., 1-2 hours).

  • Cell Harvesting: Harvest cells by scraping and wash with ice-cold PBS.[22]

  • Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer (containing a mild detergent like NP-40) and incubate on ice.[23][24] Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.[22][23]

  • Nuclear Extraction: Wash the nuclear pellet gently. Resuspend the pellet in a high-salt nuclear extraction buffer and incubate on ice with periodic vortexing to lyse the nuclei.[24] Centrifuge at high speed to pellet debris. The supernatant is the nuclear extract.[22]

  • Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) from each fraction on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against AhR overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.[23]

  • Validation: Re-probe the blot with antibodies for nuclear (e.g., Lamin B1, Histone H3) and cytoplasmic (e.g., GAPDH, α-Tubulin) markers to confirm the purity of the fractions.

Protocol 3: Quantitative PCR (qPCR) for Target Gene Expression

This protocol quantifies changes in the mRNA levels of AhR target genes.

Objective: To measure the fold induction of CYP1A1 mRNA in response to CAY10465.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of CAY10465 for a set time (e.g., 6-24 hours).

  • RNA Extraction: Harvest cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe-based system.

    • Add cDNA template and gene-specific primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, B2M).[25][26]

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[27][28]

Conclusion

CAY10465 is a powerful and selective pharmacological tool for interrogating the multifaceted signaling pathways downstream of the Aryl Hydrocarbon Receptor. Its high affinity and specificity enable precise activation of both canonical and non-canonical AhR signaling cascades. By modulating the transcription of xenobiotic metabolizing enzymes, influencing the complex crosstalk with inflammatory pathways like NF-κB, and directing the differentiation of key immune cell populations, CAY10465-driven AhR activation impacts a vast array of cellular functions. The experimental frameworks provided in this guide offer a robust starting point for researchers to dissect these intricate networks, paving the way for a deeper understanding of AhR biology and its potential as a therapeutic target in immunology, oncology, and toxicology.

References

  • Vogel, C. F. A., & Matsumura, F. (2014). Cross-talk between aryl hydrocarbon receptor and the inflammatory response: a role for nuclear factor-κB. The Journal of biological chemistry, 289(3), 1864–1873. [Link]

  • Sulentic, C. E. W., & Kaminski, N. E. (2021). Schematic of the canonical and non-canonical aryl hydrocarbon receptor signaling pathways. ResearchGate. [Link]

  • Vogel, C. F., & Abel, J. (2008). A new cross-talk between the Aryl hydrocarbon receptor and RelB, a member of the NF-κB family. PMC. [Link]

  • Gutti, G., et al. (2022). Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. Frontiers in Immunology, 13, 1075731. [Link]

  • Al-Dhfyan, A., et al. (2022). Canonical and non-canonical aryl hydrocarbon receptor (AhR) pathway. ResearchGate. [Link]

  • Al-Ghamdi, A., et al. (2024). Role of aryl hydrocarbon receptors in infection and inflammation. PMC. [Link]

  • Wright, E. J., et al. (2017). Canonical and non-canonical aryl hydrocarbon receptor signaling pathways. PMC. [Link]

  • Tian, Y. (n.d.). Interaction Between Ah Receptor and Nf-Kb Pathways. Grantome. [Link]

  • Khan, M. A., et al. (2022). Aryl hydrocarbon receptor: The master regulator of immune responses in allergic diseases. Frontiers in Immunology, 13, 1075731. [Link]

  • Øvrevik, J., et al. (2014). AhR and Arnt differentially regulate NF-κB signaling and chemokine responses in human bronchial epithelial cells. PMC. [Link]

  • Hubbard, T. D., et al. (2018). The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases. International Journal of Molecular Sciences, 19(12), 3845. [Link]

  • Vlachos, P., et al. (2020). An outline of canonical and non-canonical AhR signaling pathways. ResearchGate. [Link]

  • Quintana, F. J., et al. (2012). REGULATION OF CENTRAL NERVOUS SYSTEM AUTOIMMUNITY BY THE ARYL HYDROCARBON RECEPTOR. PMC. [Link]

  • BPS Bioscience. (n.d.). XRE Luciferase Reporter Lentivirus (AhR Signaling). BPS Bioscience. [Link]

  • Crawford, E. L., et al. (1996). Quantitative RT-PCR Measurement of Cytochromes p450 1A1, 1B1, and 2B7, Microsomal Epoxide Hydrolase, and NADPH Oxidoreductase Expression in Lung Cells of Smokers and Nonsmokers. American Journal of Respiratory Cell and Molecular Biology, 15(3), 430-436. [Link]

  • Rees, C. B., et al. (2004). Development and application of a real-time quantitative PCR assay for determining CYP1A transcripts in three genera of salmonids. Marine Environmental Research, 58(2-5), 135-140. [Link]

  • ResearchGate. (n.d.). Real-time quantitative PCR analysis of albumin and CYP1A1 gene expression in cultured hepatocytes. ResearchGate. [Link]

  • Crawford, E. L., et al. (1996). Quantitative RT-PCR measurement of cytochromes p450 1A1, 1B1, and 2B7, microsomal epoxide hydrolase, and NADPH oxidoreductase expression in lung cells of smokers and nonsmokers. PubMed. [Link]

  • Rockland Immunochemicals. (n.d.). Nuclear & Cytoplasmic Extract Protocol. Rockland Immunochemicals. [Link]

  • OriGene Technologies Inc. (n.d.). CYP1A1 Human qPCR Primer Pair (NM_000499). OriGene Technologies Inc.. [Link]

  • TSpace. (n.d.). Genome-wide Mapping and Analysis of Aryl Hydrocarbon Receptor (AHR) and Aryl Hydrocarbon Receptor Repressor (AHRR) Bound Regions. TSpace. [Link]

  • Bitesize Bio. (2023). Nuclear Extraction: A Reliable Method in 6 Easy Steps. Bitesize Bio. [Link]

  • ResearchGate. (n.d.). ChIP–qPCR of a AHR-only regions and b AHRR-only regions selected from... ResearchGate. [Link]

  • INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. INDIGO Biosciences. [Link]

  • Metidji, A., et al. (2020). Dysregulation of the Environmental Sensor Aryl Hydrocarbon Receptor Affects Differentiation of Human Colon Organoids. PMC. [Link]

  • Joshi, A. D., et al. (2023). Functional genomic analysis of non-canonical DNA regulatory elements of the aryl hydrocarbon receptor. PMC. [Link]

  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Assay Genie. [Link]

  • The Science Notes. (2020). Luciferase Reporter Assay – Protocol. The Science Notes. [Link]

  • Wilson, S. R., et al. (2013). Ah Receptor Pathway Intricacies; Signaling Through Diverse Protein Partners and DNA-Motifs. PMC. [Link]

  • bioRxiv. (n.d.). Functional genomic analysis of non-canonical DNA regulatory elements of the aryl hydrocarbon receptor. bioRxiv. [Link]

  • ECETOC. (2022). AhR Activation in Pharmaceutical Development: Applying Liver Gene Expression Biomarker Thresholds to Identify Tumorigenic Dose Levels in Rats. ECETOC. [Link]

  • Musu, A., et al. (2025). Dose-response characterization: A key to success in drug development. PubMed. [Link]

  • Zhong, H., et al. (2016). Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software. PMC. [Link]

  • Lowe, P. J., et al. (2007). Prediction of Exposure–Response Relationships to Support First-in-Human Study Design. The AAPS Journal, 9(1), E40-E48. [Link]

Sources

A Technical Guide to Understanding and Quantifying the Effect of CAY10465 on CYP1A1 Expression

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth exploration of CAY10465, a potent and selective aryl hydrocarbon receptor (AhR) agonist, and its consequential effect on the expression of Cytochrome P450 1A1 (CYP1A1). Designed for researchers, scientists, and drug development professionals, this document elucidates the core molecular mechanism, offers field-proven experimental protocols for validation, and explains the causality behind methodological choices. We will detail the canonical AhR signaling pathway, the specific role of CAY10465 as an agonist, and a suite of robust, self-validating assays—including RT-qPCR, Western Blot, EROD functional assays, and promoter-driven reporter assays—to rigorously quantify the induction of CYP1A1. This guide serves as a comprehensive resource for investigating the interplay between CAY10465 and a critical enzyme in xenobiotic metabolism.

The Aryl Hydrocarbon Receptor (AhR) and CYP1A1: A Foundational Axis in Cellular Metabolism

Cytochrome P450 1A1 (CYP1A1): The Guardian of Xenobiotic Metabolism

Cytochrome P450 1A1 (CYP1A1) is a critical Phase I metabolizing enzyme encoded by the CYP1A1 gene, located on human chromosome 15q24.1[1][2]. It is a member of the vast cytochrome P450 superfamily and plays a pivotal role in the metabolic activation and detoxification of a wide array of exogenous and endogenous compounds[3]. Primarily, CYP1A1 is known for its ability to oxygenate procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene found in tobacco smoke and pollutants[2][3][4]. While this metabolic activity is a key defense mechanism, it can paradoxically lead to the formation of highly reactive, carcinogenic intermediates[2][4]. Therefore, the expression of CYP1A1 is tightly regulated to maintain cellular homeostasis and respond appropriately to chemical exposures[1][5].

The AhR Signaling Pathway: The Master Regulator of CYP1A1

The primary mechanism governing CYP1A1 gene expression is the Aryl Hydrocarbon Receptor (AhR) signaling pathway[3][6]. The AhR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive state, complexed with chaperone proteins including Heat Shock Protein 90 (Hsp90) and the AhR-interacting protein (AIP)[6][7][8].

The canonical activation pathway proceeds as follows:

  • Ligand Binding: An agonist, such as a PAH or a compound like CAY10465, enters the cell and binds to the ligand-binding pocket of the AhR[9].

  • Conformational Change & Nuclear Translocation: Ligand binding induces a conformational change in the AhR, causing it to dissociate from its chaperone proteins. This exposes a nuclear localization signal, facilitating the translocation of the AhR into the nucleus[7][9].

  • Heterodimerization: Inside the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT)[4][7][10].

  • DNA Binding & Transcriptional Activation: The AhR/ARNT complex functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter region of target genes, most notably the CYP1A1 gene[6][7][10].

  • Gene Expression: Binding of the AhR/ARNT complex to the XRE recruits co-activators and the transcriptional machinery, leading to a robust induction of CYP1A1 mRNA and subsequent protein expression[7][11].

AhR Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Ligand CAY10465 (Agonist) AhR_complex Inactive AhR Complex (AhR, Hsp90, AIP) Ligand->AhR_complex Binds AhR_active Active AhR AhR_complex->AhR_active Activates & Dissociates ARNT ARNT AhR_active->ARNT Translocates & Dimerizes with AhR_ARNT AhR/ARNT Heterodimer ARNT->AhR_ARNT XRE XRE (DNA Promoter Region) AhR_ARNT->XRE Binds to CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Activates Transcription mRNA CYP1A1 mRNA CYP1A1_gene->mRNA Protein CYP1A1 Protein (Enzyme) mRNA->Protein Translation (in Cytoplasm)

Figure 1: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

CAY10465: A High-Affinity AhR Agonist

CAY10465 is a synthetic, resveratrol-based analog specifically designed as a research tool to probe the AhR pathway[12][13]. Its utility stems from its high potency and selectivity as an AhR agonist. Unlike some compounds that may have off-target effects, CAY10465 shows high affinity for the AhR while being inactive as a ligand for the estrogen receptor, making it a precise tool for studying AhR-mediated events[13][14].

PropertyValue / DescriptionSource(s)
Mechanism of Action Selective Aryl Hydrocarbon Receptor (AhR) Agonist[13][14][15][16]
Binding Affinity (Ki) 0.2 nM[13][14][16]
CAS Number 688348-33-6[12]
Molecular Formula C₁₅H₉Cl₂F₃[12][16]
Molecular Weight 317.13 g/mol [12][16]
Solubility Soluble in DMSO (e.g., >60 mg/mL) and Ethanol; Insoluble in water[16]
Table 1: Key properties of the AhR agonist CAY10465.

The core effect of CAY10465 on CYP1A1 expression is induction . By binding to and activating the AhR with high potency, CAY10465 initiates the complete signaling cascade described in Section 1, culminating in a significant upregulation of CYP1A1 gene transcription.

Experimental Validation: A Practical Guide to Quantifying CAY10465-Mediated CYP1A1 Induction

To rigorously demonstrate and quantify the effect of CAY10465, a multi-tiered experimental approach is necessary. This ensures that the observed increase in CYP1A1 is validated at the transcriptional, translational, and functional levels. The described protocols are designed as a self-validating system.

Foundational Experimental Design & Controls

The causality behind this experimental design is to isolate the effect of CAY10465 and prove its dependence on the AhR pathway.

  • Cell Line Selection: Human hepatoblastoma cells (HepG2) are an excellent model system. They express a functional AhR pathway and exhibit robust, inducible CYP1A1 expression[14][17].

  • Vehicle Control (VC): The solvent used to dissolve CAY10465 (typically DMSO) must be added to control cells at the same final concentration used for the experimental groups. This is critical to ensure that the observed effects are not due to the solvent itself.

  • Positive Control: A well-characterized AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or β-Naphthoflavone (βNF), should be used to confirm that the experimental system is responsive[17][18].

  • Antagonist Control: To prove the effect is AhR-mediated, cells should be co-treated with CAY10465 and a specific AhR antagonist, such as CH-223191 [19][20]. CH-223191 competitively binds to the AhR, preventing agonist-induced activation[19][21]. The expected result is a significant attenuation or complete blockade of CAY10465-induced CYP1A1 expression, thus validating the mechanism of action.

Experimental Logic cluster_0 cluster_1 CAY CAY10465 AhR AhR Activation CAY->AhR Activates CH CH-223191 (Antagonist) CH->AhR Blocks CYP1A1 CYP1A1 Induction AhR->CYP1A1 Leads to

Figure 2: Logic of using an antagonist to confirm the AhR-mediated effect.

Protocol: Measuring CYP1A1 mRNA via Reverse Transcription-Quantitative PCR (RT-qPCR)

Causality: This assay directly quantifies the transcriptional upregulation of the CYP1A1 gene, providing the first and most sensitive measure of AhR pathway activation.

RT-qPCR Workflow Workflow for CYP1A1 mRNA Quantification step1 1. Cell Seeding & Culture (e.g., HepG2 cells) step2 2. Treatment - Vehicle (DMSO) - CAY10465 (e.g., 10 nM) - CAY10465 + CH-223191 (1 µM) step1->step2 step3 3. Cell Lysis & RNA Extraction step2->step3 step4 4. RNA Quantification & Quality Check (e.g., NanoDrop, Bioanalyzer) step3->step4 step5 5. cDNA Synthesis (Reverse Transcription) step4->step5 step6 6. Quantitative PCR (qPCR) with CYP1A1 & Housekeeping Gene Primers step5->step6 step7 7. Data Analysis (ΔΔCt Method) step6->step7

Figure 3: A typical experimental workflow for RT-qPCR analysis.

Step-by-Step Methodology:

  • Cell Culture: Plate HepG2 cells in 6-well plates and grow to ~80% confluency.

  • Treatment: Starve cells in low-serum media for 4-6 hours. Treat cells with Vehicle (DMSO), CAY10465 (e.g., 1-100 nM), and a combination of CAY10465 and CH-223191 (e.g., 1 µM) for 6-24 hours. The duration is chosen to capture peak mRNA expression.

  • RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits), including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • qPCR: Perform qPCR using a SYBR Green-based master mix with validated primers for human CYP1A1 and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative fold change in CYP1A1 expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing all treatments to the vehicle control.

Protocol: Measuring CYP1A1 Protein via Western Blotting

Causality: This assay confirms that the observed increase in mRNA is successfully translated into increased protein levels, which is essential for functional activity.

Step-by-Step Methodology:

  • Treatment & Lysis: Treat cells as described for RT-qPCR, but for a longer duration (e.g., 24-48 hours) to allow for protein accumulation. Lyse cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with a primary antibody specific for CYP1A1 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.

Protocol: Measuring CYP1A1 Enzymatic Activity via EROD Assay

Causality: This is the definitive functional assay. It directly measures the catalytic activity of the induced CYP1A1 enzyme, proving that the translated protein is functionally competent. The 7-ethoxyresorufin-O-deethylase (EROD) assay is the gold standard[22][23].

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells in a 96-well, black, clear-bottom plate and treat as previously described for 24-48 hours.

  • Assay Procedure:

    • Wash cells gently with warm PBS.

    • Add reaction buffer containing the substrate, 7-ethoxyresorufin. This non-fluorescent molecule is specifically metabolized by CYP1A1 into the highly fluorescent product, resorufin.

    • Incubate at 37°C for a set time (e.g., 15-60 minutes).

  • Fluorescence Measurement: Stop the reaction and measure the fluorescence of resorufin using a plate reader (Excitation: ~530 nm, Emission: ~590 nm)[23].

  • Normalization: After reading, lyse the cells in the same wells and perform a protein quantification assay (e.g., BCA) to normalize the fluorescence signal to the total protein content in each well. This accounts for any differences in cell number.

Expected Outcomes Summary
AssayVehicle ControlCAY10465 TreatmentCAY10465 + CH-223191Rationale
RT-qPCR Basal mRNA levelSignificant Increase No significant increaseConfirms transcriptional activation via AhR.
Western Blot Low/undetectable proteinStrong Increase Low/undetectable proteinValidates translation of mRNA into protein.
EROD Assay Basal enzyme activitySignificant Increase No significant increaseDemonstrates functional enzyme activity.
Table 2: Summary of expected results from the experimental validation workflow.

Conclusion

CAY10465 is a powerful chemical tool that serves as a potent and selective agonist for the aryl hydrocarbon receptor. Its primary and well-characterized effect is the robust induction of AhR target genes, with CYP1A1 being a canonical example. The mechanism is a direct consequence of CAY10465 binding to and activating the AhR, which then translocates to the nucleus, dimerizes with ARNT, and binds to XREs in the CYP1A1 promoter to drive transcription.

For drug development professionals and researchers, understanding this pathway is crucial for interpreting screening data and investigating drug-drug interactions. The experimental framework provided in this guide—combining transcriptional, translational, and functional assays with appropriate antagonist controls—offers a rigorous and self-validating system to confirm and quantify the inductive effect of CAY10465 on CYP1A1 expression.

References

  • Selleck Chemicals. AhR Inhibition | Aryl Hydrocarbon Receptor Antagonist Review. [URL: https://www.selleckchem.
  • National Institutes of Health (NIH). Dietary phytochemicals regulate whole-body CYP1A1 expression through an arylhydrocarbon receptor nuclear translocator–dependent system in gut. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2787895/]
  • National Institutes of Health (NIH). Regulation of Human Cytochrome P4501A1 (hCYP1A1): A Plausible Target for Chemoprevention?. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5408155/]
  • National Institutes of Health (NIH). The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6314116/]
  • National Institutes of Health (NIH). An Autoregulatory Loop Controlling CYP1A1 Gene Expression: Role of H2O2 and NFI. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC153215/]
  • Wikipedia. CYP1A1. [URL: https://en.wikipedia.org/wiki/CYP1A1]
  • QIAGEN GeneGlobe. Aryl Hydrocarbon Receptor Signaling. [URL: https://www.qiagen.
  • DC Chemicals. CAY10465 Datasheet. [URL: https://www.dcchemicals.com/product/cay10465.html]
  • AACR Journals. Cell-specific Regulation of Human CYP1A1 and CYP1B1 Genes. [URL: https://aacrjournals.
  • PubMed. Aryl hydrocarbon receptor/cytochrome P450 1A1 pathway mediates breast cancer stem cells expansion through PTEN inhibition and β-Catenin and Akt activation. [URL: https://pubmed.ncbi.nlm.nih.gov/28103923/]
  • PubMed. The aryl hydrocarbon receptor-cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly. [URL: https://pubmed.ncbi.nlm.nih.gov/30381393/]
  • ResearchGate. Aryl hydrocarbon receptor (AHR)/Cytochrome P450, family 1, subfamily A, polypeptide 1 (CYP1A1) pathway diagram. [URL: https://www.researchgate.net/figure/Aryl-hydrocarbon-receptor-AHR-Cytochrome-P450-family-1-subfamily-A-polypeptide-1_fig1_320392095]
  • Selleck Chemicals. CAY10465 AhR agonist. [URL: https://www.selleckchem.com/products/cay10465.html]
  • ATS Journals. Quantitative RT-PCR Measurement of Cytochromes p450 1A1, 1B1, and 2B7, Microsomal Epoxide Hydrolase, and NADPH Oxidoreductase Expression in Lung Cells of Smokers and Nonsmokers. [URL: https://www.atsjournals.org/doi/full/10.1164/ajrccm.159.4.9803022]
  • protocols.io. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). [URL: https://www.protocols.
  • MedChemExpress. CAY 10465 | Aryl Hydrocarbon Receptor Agonist. [URL: https://www.medchemexpress.com/cay-10465.html]
  • MedChemExpress. CAY 10465 | Aryl Hydrocarbon Receptor Agonist. [URL: https://www.medchemexpress.com/cay-10465.html?locale=en]
  • Promega Corporation. P450-Glo™ CYP1A1 Assay System. [URL: https://www.promega.com/products/drug-discovery/cyp-inhibition-and-induction-assays/p450-glo-cyp1a1-assay-system/?
  • AbMole BioScience. Kinase Inhibitors on Aryl hydrocarbon Receptor Signaling Pathways. [URL: https://www.abmole.
  • ResearchGate. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay) | Request PDF. [URL: https://www.researchgate.
  • MedChemExpress. CAY 10465 | Aryl Hydrocarbon Receptor Agonist. [URL: https://www.medchemexpress.com/cay-10465.html?locale=es]
  • Selleck Chemicals. CH-223191 AhR Antagonist. [URL: https://www.selleckchem.com/products/ch-223191.html]
  • Cayman Chemical. CYP1A1/2 Induction Reporter Assay Kit. [URL: https://www.caymanchem.com/product/600770/cyp1a1-2-induction-reporter-assay-kit]
  • National Institutes of Health (NIH). Mechanism-based Inhibition of CYP1A1 and CYP3A4 by the Furanocoumarin Chalepensin. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3198921/]
  • Cayman Chemical. CAY10465 (CAS Number: 688348-33-6). [URL: https://www.caymanchem.com/product/10009623]
  • TargetMol. CAY 10465 | AhR | Aryl Hydrocarbon Receptor. [URL: https://www.targetmol.com/product/CAY-10465]
  • PubMed Central. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2940421/]
  • MedchemExpress.com. CH-223191 | AhR Antagonist. [URL: https://www.medchemexpress.com/ch-223191.html]
  • InvivoGen. CH-223191 - AhR Antagonist. [URL: https://www.invivogen.com/ch-223191]
  • PubMed. Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles. [URL: https://pubmed.ncbi.nlm.nih.gov/11437190/]
  • Patsnap Synapse. AHR Agonists -The Magic Multitasker of Immune Regulation. [URL: https://synapse.patsnap.
  • PubMed. Modulation of CYP1A1 metabolism: From adverse health effects to chemoprevention and therapeutic options. [URL: https://pubmed.ncbi.nlm.nih.gov/30529124/]
  • Cardiff University ORCA. Discovery of a novel AhR-CYP1A1 axis activator for mitigating inflammatory diseases using an in situ functional imaging assay. [URL: https://orca.cardiff.ac.uk/id/eprint/164317/1/acs.analchem.3c01991.pdf]
  • PubMed. Activation of the aryl hydrocarbon receptor by the calcium/calmodulin-dependent protein kinase kinase inhibitor 7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid (STO-609). [URL: https://pubmed.ncbi.nlm.nih.gov/19246571/]
  • MDPI. The Role of Aryl Hydrocarbon Receptor in the Endothelium: A Systematic Review. [URL: https://www.mdpi.com/1422-0067/24/17/13495]
  • ResearchGate. Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor. [URL: https://www.researchgate.

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Studies with CAY10465

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding CAY10465 and its Role as an Aryl Hydrocarbon Receptor (AhR) Agonist

CAY10465 is a potent and selective agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating cellular processes such as xenobiotic metabolism, cell proliferation, and immune responses.[1][2][3][4] With a high affinity for AhR (Ki of 0.2 nM), CAY10465 provides researchers with a powerful tool to investigate the downstream effects of AhR activation in various in vitro models.[1][3][4] The activation of AhR can lead to diverse cellular outcomes, including the induction of cell cycle arrest and apoptosis in certain cancer cells, making it a compound of interest in oncological research.[5][6] These application notes provide a comprehensive guide for the effective use of CAY10465 in a cell culture setting, from initial handling and preparation to experimental design and data interpretation.

Mechanism of Action: The Aryl Hydrocarbon Receptor Signaling Pathway

The Aryl Hydrocarbon Receptor is a ligand-dependent transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins. Upon binding by a ligand such as CAY10465, the receptor-ligand complex translocates to the nucleus. There, it dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAY10465 CAY10465 (Ligand) AhR_complex Inactive AhR Complex (AhR, HSP90, XAP2, p23) CAY10465->AhR_complex Binding Activated_AhR Activated AhR-Ligand Complex AhR_complex->Activated_AhR Conformational Change & Chaperone Dissociation AhR_ARNT AhR-ARNT-Ligand Complex Activated_AhR->AhR_ARNT Nuclear Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA Response Element) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, p21, p27) XRE->Target_Genes Initiates Cellular_Response Cellular Response (e.g., Cell Cycle Arrest, Apoptosis) Target_Genes->Cellular_Response Leads to

Caption: CAY10465 activates the AhR signaling pathway, leading to changes in gene expression and cellular responses.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the physicochemical properties of CAY10465 is fundamental to designing robust in vitro experiments.

PropertyValueSource
Molecular Weight317.13 g/mol [1][3][4]
FormulaC15H9Cl2F3[1][3][4]
Purity≥98%[2]
AppearanceCrystalline solid[2]
SolubilityDMSO: ≥ 100 mg/mL (315.33 mM) Ethanol: 20 mg/mL Water: Insoluble[1][2][3][4]
StoragePowder: -20°C for up to 3 years In solvent: -80°C for up to 1 year[1][3]

Protocol for Preparing a 10 mM Stock Solution:

  • Materials:

    • CAY10465 powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, RNase/DNase-free microcentrifuge tubes

  • Procedure:

    • Equilibrate the CAY10465 vial to room temperature before opening to prevent condensation.

    • To prepare a 10 mM stock solution, add 315.33 µL of DMSO to 1 mg of CAY10465 powder.

    • Vortex thoroughly to ensure complete dissolution. Sonication is recommended to aid solubilization.[1]

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.[3]

Note on Solvent Choice: Due to its poor aqueous solubility, DMSO is the recommended solvent for preparing stock solutions of CAY10465.[1][2][3][4] When preparing working concentrations, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

In Vitro Cell Treatment Protocol: A General Guideline

This protocol provides a general framework for treating adherent cells with CAY10465. The optimal conditions, including cell seeding density, CAY10465 concentration, and incubation time, should be determined empirically for each cell line and experimental endpoint.

I. Materials and Reagents:

  • Adherent cell line of interest (e.g., HepG2, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • CAY10465 stock solution (10 mM in DMSO)

  • Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)

  • Humidified incubator (37°C, 5% CO2)

II. Experimental Workflow:

CAY10465_In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cell Seeding B Cell Adherence (24 hours) A->B C Prepare Working Solutions of CAY10465 B->C D Treat Cells with CAY10465 & Vehicle Control C->D E Incubate (24-72 hours) D->E F Endpoint Assay E->F G Data Collection & Analysis F->G

Caption: A generalized workflow for in vitro experiments using CAY10465.

III. Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Wash the cells with PBS and detach them using trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count.

    • Seed the cells into multi-well plates at a predetermined density that will allow for logarithmic growth during the treatment period.

  • Cell Adherence:

    • Incubate the plates for 24 hours in a humidified incubator to allow the cells to adhere and recover from passaging.

  • Preparation of Working Solutions:

    • On the day of treatment, thaw an aliquot of the 10 mM CAY10465 stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 0.01 nM to 100 µM) to determine the optimal working concentration.[4][7]

    • Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of CAY10465.

  • Cell Treatment:

    • Carefully aspirate the old medium from the wells.

    • Add the medium containing the different concentrations of CAY10465 and the vehicle control to the respective wells.

  • Incubation:

    • Return the plates to the incubator and incubate for the desired duration (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific assay and the expected cellular response.

  • Endpoint Analysis:

    • Following incubation, the effects of CAY10465 can be assessed using a variety of endpoint assays.

Recommended Downstream Assays

The choice of assay will depend on the research question. Below are some suggested assays to evaluate the effects of CAY10465.

1. Cell Viability and Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[8]

  • Neutral Red Uptake Assay: This assay assesses the integrity of lysosomes and is another indicator of cell viability.[8]

2. Cell Proliferation Assays:

  • BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.

  • Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter can be used to assess changes in cell number over time.

3. Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases involved in the execution phase of apoptosis.

4. Gene Expression Analysis:

  • Quantitative Real-Time PCR (qRT-PCR): This technique can be used to measure changes in the mRNA levels of AhR target genes (e.g., CYP1A1, p21, p27) following treatment with CAY10465.

  • Western Blotting: This method can be used to analyze changes in the protein expression levels of AhR and its downstream targets.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your results, the following controls are essential:

  • Vehicle Control: As mentioned, this is crucial to account for any effects of the DMSO solvent.

  • Positive Control: If available, another known AhR agonist can be used as a positive control to validate the experimental system.

  • Untreated Control: This provides a baseline for cell viability, proliferation, and other measured parameters.

  • Dose-Response and Time-Course Experiments: Performing experiments with a range of concentrations and incubation times will help to establish the optimal experimental conditions and provide a more comprehensive understanding of the compound's effects.

By adhering to these detailed protocols and incorporating the appropriate controls, researchers can confidently investigate the in vitro effects of CAY10465 and gain valuable insights into the role of the Aryl Hydrocarbon Receptor in their specific biological system.

References

  • Bui, T., et al. (2015). Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Biosynthesis and signaling pathways of prostaglandin E2 (PGE2). ResearchGate. Available at: [Link]

  • Kuno, K., et al. (2019). Definition of Prostaglandin E2–EP2 Signals in the Colon Tumor Microenvironment That Amplify Inflammation and Tumor Growth. Cancer Research - AACR Journals. Available at: [Link]

  • ResearchGate. (n.d.). The signaling pathway of PGE2. ResearchGate. Available at: [Link]

  • Li, M., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. PMC - NIH. Available at: [Link]

  • El-Baba, C., et al. (2021). Inhibition of PRMT5 by Market Drugs as a Novel Cancer Therapeutic Avenue. MDPI. Available at: [Link]

  • Taylor, E. J., et al. (2017). Prostaglandin E2 Inhibits Histamine-Evoked Ca2+ Release in Human Aortic Smooth Muscle Cells through Hyperactive cAMP Signaling Junctions and Protein Kinase A. Molecular Pharmacology. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters. Available at: [Link]

  • MD Anderson Cancer Center. (2023). Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought. MD Anderson Cancer Center. Available at: [Link]

  • Baldo, C., et al. (2021). Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells. STAR Protocols. Available at: [Link]

  • Dvorak, Z., et al. (2022). Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, J., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress. Available at: [Link]

  • Safe, S., et al. (2021). Induction of Aryl Hydrocarbon Receptor-Mediated Cancer Cell-Selective Apoptosis in Triple-Negative Breast Cancer Cells by a High-Affinity Benzimidazoisoquinoline. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, R., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Journal of Materials Research. Available at: [Link]

  • Madka, C., et al. (2014). Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action. PLoS ONE. Available at: [Link]

  • Yunianto, A., et al. (2023). PGE2 Produced by Exogenous MSCs Promotes Immunoregulation in ARDS Induced by Highly Pathogenic Influenza A through Activation of the Wnt-β-Catenin Signaling Pathway. International Journal of Molecular Sciences. Available at: [Link]

  • Kim, H. J., et al. (2005). Effect of three herbal extracts on NO and PGE2 production by activated mouse macrophage-like cells. Journal of Ethnopharmacology. Available at: [Link]

  • Ziemba, B. (2025). Advances in Cytotoxicity Testing: From In vitro Assays to In silico Models. Preprints.org. Available at: [Link]

  • Sun, Z., et al. (2020). PGE2 ameliorated viral myocarditis development and promoted IL-10-producing regulatory B cell expansion via MAPKs/AKT-AP1 axis or AhR signaling. Cellular Immunology. Available at: [Link]

  • Ziemba, B. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Zhang, J., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress. Available at: [Link]

  • ATCC. (2023). Cell Culture Best Practices Webinar 19JAN22 Bumpers. YouTube. Available at: [Link]

Sources

Application Notes and Protocols: Establishing the Optimal Working Concentration of CAY10465 for HepG2 Cells

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the effective and non-toxic working concentration of CAY10465 for use in experiments with the human hepatoma cell line, HepG2. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, ensuring robust and reproducible results.

Introduction: Understanding CAY10465 and its Target

CAY10465 is a synthetic, resveratrol-based small molecule.[1] While resveratrol is widely known as an activator of Sirtuin 1 (SIRT1), it is crucial to note that CAY10465 is a selective and high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR) , with a reported dissociation constant (Ki) of 0.2 nM.[2][3][4] It exhibits high selectivity, showing no significant effect on the estrogen receptor.[2][3]

The AhR is a ligand-activated transcription factor that plays a pivotal role in sensing and metabolizing xenobiotics. Upon activation, it translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes, including cytochrome P450 enzymes like CYP1A1. Beyond xenobiotic metabolism, the AhR pathway is increasingly recognized for its role in regulating lipid metabolism, inflammation, and cell cycle progression, making it a target of significant interest in liver research.[5]

HepG2 cells, a human hepatocellular carcinoma cell line, are a widely used in vitro model for studying liver function, toxicology, and drug metabolism due to their differentiated hepatic phenotype.[6][7] The purpose of these application notes is to provide a systematic framework for empirically determining the optimal working concentration of CAY10465 in HepG2 cells—a concentration that elicits a measurable biological response without inducing cytotoxicity.

Section 1: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Before initiating experiments, it is essential to understand the mechanism of action. The activation of AhR by a ligand like CAY10465 initiates a well-defined signaling cascade. This pathway is the foundation for designing a functional assay to measure the compound's activity.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAY10465 CAY10465 AhR_complex AhR Complex (AhR, HSP90, etc.) CAY10465->AhR_complex Binds & Displaces Chaperones AhR_active Activated AhR-Ligand Complex AhR_complex->AhR_active AhR_nuc Activated AhR AhR_active->AhR_nuc Translocation ARNT_cyto ARNT ARNT_nuc ARNT ARNT_cyto->ARNT_nuc Translocation Dimer AhR-ARNT Heterodimer AhR_nuc->Dimer ARNT_nuc->Dimer XRE XRE (Xenobiotic Response Element) Dimer->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, ApoA-I regulation) Dimer->Target_Genes Initiates DNA DNA

Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR).

Section 2: Preliminary Considerations & Reagent Preparation

Accurate and reproducible experiments begin with correct reagent handling and cell culture practices.

CAY10465 Stock Solution

Proper storage and solubilization are critical for compound stability and activity.

Parameter Information Source
CAS Number 688348-33-6[2]
Molecular Weight 317.13 g/mol [2]
Appearance White to off-white solid[2]
Solubility ≥100 mg/mL in DMSO[2][3]
Storage Store powder at -20°C for up to 3 years[2]

Protocol for 10 mM Stock Solution:

  • Aseptic Technique: Work in a sterile biosafety cabinet.

  • Weighing: Accurately weigh 1 mg of CAY10465 powder.

  • Solubilization: Add 315.3 µL of fresh, anhydrous DMSO to the 1 mg of powder.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Sonication may be used to aid dissolution.[3]

  • Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to one year.[2]

HepG2 Cell Culture

Maintaining healthy, sub-confluent cells in a consistent growth phase is paramount for assay reliability.

Protocol for Maintaining HepG2 Cells:

  • Culture Medium: Use Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1.5 g/L sodium bicarbonate, 0.1 mM non-essential amino acids, and 1.0 mM sodium pyruvate.[8]

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[6][8]

  • Subculture: Passage cells when they reach ~70-80% confluency.[8]

    • Aspirate the old medium.

    • Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

    • Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.[8]

    • Neutralize the trypsin by adding at least 3 volumes of complete culture medium.

    • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks at the desired density.

Section 3: Experimental Workflow for Determining Working Concentration

A two-phase experimental approach is recommended. First, determine the range of non-toxic concentrations. Second, within that range, identify the lowest concentration that produces a robust and statistically significant biological effect.

Experimental_Workflow Start Start: Healthy HepG2 Culture Seed_Cyto Seed Cells for Cytotoxicity Assay Start->Seed_Cyto Treat_Cyto Treat with Broad Range of CAY10465 (e.g., 1 nM to 100 µM) Seed_Cyto->Treat_Cyto Assay_Cyto Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treat_Cyto->Assay_Cyto Analyze_Cyto Analyze Data: Determine Max Non-Toxic Conc. Assay_Cyto->Analyze_Cyto Seed_Func Seed Cells for Functional Assay Analyze_Cyto->Seed_Func Inform Concentration Selection Treat_Func Treat with Non-Toxic Range of CAY10465 (Dose-Response) Seed_Func->Treat_Func Assay_Func Perform Functional Assay (e.g., Oil Red O Staining) Treat_Func->Assay_Func Analyze_Func Analyze Data: Determine EC50 / Lowest Effective Conc. Assay_Func->Analyze_Func Conclusion Optimal Working Concentration Identified Analyze_Func->Conclusion

Caption: Workflow for determining the optimal working concentration of a compound.

Phase 1: Cytotoxicity Assessment

Rationale: Before assessing the function of a compound, it is imperative to establish the concentration range that does not harm the cells. A compound that reduces cell viability can confound the interpretation of any functional assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is a reliable indicator of cell viability.[9]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.[6][10] Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Dilution: Prepare serial dilutions of CAY10465 in culture medium from your 10 mM stock. A suggested range to test is 1 nM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest CAY10465 concentration) and a "cells only" control (medium only).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared CAY10465 dilutions or controls. Incubate for a period relevant to your planned functional experiment (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.[10] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 200 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.[10]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against the log of the CAY10465 concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability) and the maximum non-toxic concentration.

Plate Layout Example (96-Well Plate) 1 2 3 4 5 6 7 8 9 10 11 12
A Blank1 nM10 nM100 nM1 µM5 µM10 µM25 µM50 µM100 µMVehicleControl
B Blank1 nM10 nM100 nM1 µM5 µM10 µM25 µM50 µM100 µMVehicleControl
C Blank1 nM10 nM100 nM1 µM5 µM10 µM25 µM50 µM100 µMVehicleControl
Phase 2: Functional Assessment (Dose-Response)

Rationale: The AhR pathway is known to influence lipid metabolism.[5] A common consequence of altered lipid metabolism in hepatocytes is the accumulation of intracellular lipid droplets, a condition known as steatosis.[12][13] Oil Red O is a lysochrome diazo dye that specifically stains neutral triglycerides and lipids, providing a robust visual and quantifiable measure of intracellular lipid accumulation.[14] This assay serves as an excellent functional readout for AhR activation by CAY10465.

Protocol: Oil Red O Staining for Lipid Accumulation

  • Induce Steatosis (Optional but Recommended): To create a robust window for observing changes, it is often beneficial to first induce a basal level of lipid accumulation. This can be done by treating cells with free fatty acids (FFAs).

    • Prepare a 1 mM FFA solution (e.g., a 2:1 mixture of oleic acid and palmitic acid) in culture medium containing 1% BSA.[15]

    • Treat seeded HepG2 cells (in a 24- or 48-well plate) with the FFA medium for 24 hours.[13][15]

  • CAY10465 Treatment: Remove the FFA medium. Treat the cells with fresh medium containing various non-toxic concentrations of CAY10465 (as determined in Phase 1) for 24-48 hours. Include a vehicle control.

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Add 10% formalin to each well and incubate for 1 hour at room temperature to fix the cells.[14]

  • Staining:

    • Prepare the Oil Red O working solution by mixing 3 parts of Oil Red O stock solution (e.g., 0.5% w/v in isopropanol) with 2 parts of water. Allow it to sit for 10 minutes and filter it.[16]

    • Remove the formalin and wash the cells with water. Add 60% isopropanol for 5 minutes to permeabilize.[16]

    • Remove the isopropanol and add the filtered Oil Red O working solution to cover the cell monolayer. Incubate for 15-30 minutes.[14][16]

  • Washing: Discard the staining solution and wash the cells repeatedly with water until the excess stain is removed.[16] A counterstain with Hematoxylin for 1 minute can be performed to visualize the nuclei in blue.[16]

  • Qualitative Analysis: Observe the cells under a microscope. Lipid droplets will appear as red-orange spheres within the cytoplasm.[17]

  • Quantitative Analysis:

    • After imaging, completely dry the plate.

    • Add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the stain from the lipid droplets.[16]

    • Transfer the isopropanol-dye mixture to a new 96-well plate.

    • Read the absorbance at 492 nm.[16]

  • Analysis: Plot the absorbance against the log of the CAY10465 concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal effect).

Section 4: Summary and Recommendations

The optimal working concentration of CAY10465 is experiment-dependent. The two-phase workflow described provides a reliable method to determine this value for your specific research question.

  • Cytotoxicity: Based on literature for similar compounds and general cell line tolerance, significant cytotoxicity in HepG2 cells is typically not expected below 50-100 µM after 24-48 hours, but this must be empirically verified .

  • Functional Concentration: The literature indicates that CAY10465 can affect biological processes in HepG2 cells in a very wide range, from 0.01 nM to 100 µM, for its effect on apolipoprotein A-I.[2] For effects on lipid metabolism, a starting dose-response range of 10 nM to 10 µM is a reasonable starting point for the functional assay, pending cytotoxicity results.

  • Self-Validation: Always include positive and negative controls. For the Oil Red O assay, cells treated only with FFAs serve as a positive control for lipid accumulation, while untreated cells are the negative control. The vehicle control is critical to ensure that the DMSO solvent does not contribute to the observed effects.

References

  • reframeDB. (n.d.). HepG2 Cytotoxicity, 72 hour.
  • Guan, Y., et al. (2023). SIRT1 in Liver Diseases: Mechanistic Insights and Therapeutic Prospects. Cells.
  • Colak, Y., et al. (2014). A Potential Treatment of Non-Alcoholic Fatty Liver Disease with SIRT1 Activators. Annals of Hepatology.
  • Chen, S., et al. (2020). Role of the AMPK/SIRT1 pathway in non-alcoholic fatty liver disease (Review). Experimental and Therapeutic Medicine.
  • Li, Y., et al. (2024). The role of sirtuin1 in liver injury: molecular mechanisms and novel therapeutic target. Cancer Cell International.
  • Sigma-Aldrich. (n.d.). High Content Screening Assay for Hepatotoxicity using Human HepG2 cells.
  • Bio-protocol. (n.d.). Oil Red O staining in HepG2 cells.
  • Yilmaz, Y., et al. (2015). SIRT1 as a potential therapeutic target for treatment of nonalcoholic fatty liver disease. Journal of Clinical and Experimental Hepatology.
  • Li, M., et al. (2023). SIRT1 Activator E1231 Alleviates Nonalcoholic Fatty Liver Disease by Regulating Lipid Metabolism. International Journal of Molecular Sciences.
  • Samarakoon, S. R., et al. (2022). Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. Molecules.
  • Yin, H., & Zhou, Z. (2018). Sirtuin 1 signaling and alcoholic fatty liver disease. Hepatobiliary Surgery and Nutrition.
  • Park, H. J., et al. (2024). Involvement of SIRT1-mediated aging in liver diseases. Frontiers in Cell and Developmental Biology.
  • Meng, D., et al. (2023). Biological Role and Related Natural Products of SIRT1 in Nonalcoholic Fatty Liver. Journal of Multidisciplinary Healthcare.
  • Caruntu, C., et al. (2022). SIRT1 in the Development and Treatment of Hepatocellular Carcinoma. Frontiers in Oncology.
  • Sigma-Aldrich. (n.d.). Hepatotoxicity Assay, Human HepG2 Cells.
  • MedChemExpress. (n.d.). CAY 10465.
  • Ruiz-de-Diego, I., et al. (2019). Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. Toxins.
  • Cayman Chemical. (n.d.). CAY10465 (CAS Number: 688348-33-6).
  • ResearchGate. (2019). What's wrong with my oil red O staining protocol for HepG2 cells?.
  • TargetMol. (n.d.). CAY 10465.
  • ResearchGate. (n.d.). Oil Red O staining for HepG2 cells and quantitative analysis of lipid....
  • Sigma-Aldrich. (n.d.). Lipid (Oil Red O) Staining Kit (MAK560) - Technical Bulletin.
  • ResearchGate. (n.d.). Oil Red O staining of HepG2 Cells. Inhibitory effect of AOE on lipid....
  • Cayman Chemical. (2022). Product Information - NU 2058.
  • Labchem Sdn Bhd. (2025). CAY10465.
  • Wang, G., et al. (2022). A Novel Mechanism for SIRT1 Activators That Does Not Rely on the Chemical Moiety Immediately C-Terminal to the Acetyl-Lysine of the Substrate. International Journal of Molecular Sciences.
  • Muller, D., et al. (2018). An effective protocol for pharmacological defatting of primary human hepatocytes which is non-toxic to cholangiocytes or intrahepatic endothelial cells. PLoS One.
  • Dai, H., et al. (2010). SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR. Journal of Biological Chemistry.
  • ResearchGate. (n.d.). Reduction of lipid accumulation in HepG2 cells by CA is associated with....
  • Sun, Z., et al. (2015). Mechanism and design of allosteric activators of SIRT1. Protein & Cell.
  • ResearchGate. (2022). Mechanism and design of allosteric activators of SIRT1.
  • Borra, M. T., et al. (2005). Mechanism of Human SIRT1 Activation by Resveratrol. Journal of Biological Chemistry.
  • Ding, L., et al. (2016). Curcumin decreases oleic acid-induced lipid accumulation via AMPK phosphorylation in hepatocarcinoma cells. European Review for Medical and Pharmacological Sciences.
  • Zhang, Y., et al. (2023). Glucokinase Inactivation Ameliorates Lipid Accumulation and Exerts Favorable Effects on Lipid Metabolism in Hepatocytes. International Journal of Molecular Sciences.
  • ResearchGate. (n.d.). Scheme of treatment of HepG2 cells for MTT assays in 96 well plates.
  • Li, D., et al. (2018). Synergistic effect of phytochemicals on cholesterol metabolism and lipid accumulation in HepG2 cells. BMC Complementary and Alternative Medicine.
  • ResearchGate. (n.d.). Effects on lipid metabolism in HepG2 cells treated with p, p'-DDE or....
  • Selleck Chemicals. (n.d.). CAY10465 AhR agonist.
  • Zhang, Y., et al. (2020). Differentially expressed genes of HepG2 cells treated with gecko polypeptide mixture. Drug Design, Development and Therapy.

Sources

Application Notes & Protocol: A Researcher's Guide to the Dissolution of CAY10465 in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical First Step in Harnessing CAY10465

CAY10465 is a potent and highly selective resveratrol-based agonist for the Aryl Hydrocarbon Receptor (AhR), exhibiting a high affinity with a Ki value of 0.2 nM.[1][2][3] Its selectivity is notable, as it shows no significant effect on the estrogen receptor, even at high concentrations.[2][4] The compound's mechanism of action makes it a valuable tool for researchers in toxicology, xenobiotic metabolism, and immunology.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple set of instructions to explain the causality behind each step, ensuring a robust and self-validating methodology for the preparation of CAY10465 solutions for both in vitro and in vivo research applications.

Compound Specifications: Understanding CAY10465

A thorough understanding of the physicochemical properties of CAY10465 is essential for its effective use. The data below has been consolidated from leading suppliers.

PropertyValueSource(s)
Formal Name 1,3-dichloro-5-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-benzene[1]
CAS Number 688348-33-6[1][4]
Molecular Formula C₁₅H₉Cl₂F₃[1][4]
Formula Weight 317.13 g/mol [3][4]
Purity ≥98%[1]
Formulation Crystalline solid[1]
Storage (Powder) -20°C for up to 4 years[1][3][4]
Solubility Profile

The solubility of CAY10465 in DMSO is high, though reported values vary between suppliers. This variability underscores the importance of using a concentration for stock solutions that is comfortably below the lowest reported maximum to guarantee complete dissolution.

SolventReported Solubility
DMSO 30 mg/mL to 100 mg/mL (approx. 94 mM to 315 mM)[1][3][4]
Ethanol ~20 mg/mL[1]
DMF ~30 mg/mL[1]
Water / Aqueous Buffers Insoluble or Sparingly Soluble[3][5]

Core Principles for Robust Stock Solution Preparation

Adherence to best practices is critical for generating reliable and reproducible data. The following principles form the foundation of the detailed protocol that follows.

  • Solvent Purity is Paramount: Always use anhydrous, high-purity DMSO (≥99.9%).[3] Water absorbed from the atmosphere into DMSO can reduce the solubility of hydrophobic compounds and, in some cases, promote degradation over long-term storage.[6][7]

  • The "DMSO First" Rule: The primary cause of compound precipitation is the abrupt change in polarity when a concentrated DMSO stock is diluted into an aqueous medium like cell culture media or PBS. To mitigate this, initial serial dilutions should always be performed in 100% DMSO. The final, highly diluted DMSO solution is then introduced into the aqueous system, minimizing the risk of the compound falling out of solution.[8]

  • Energy Input for Dissolution: Crystalline solids require an input of energy to break the crystal lattice structure and allow solvent molecules to interact. For CAY10465, sonication is a highly effective and recommended method to ensure complete dissolution.[4] Gentle warming (e.g., to 37°C) can also be employed, but should be done cautiously as excessive heat can degrade some compounds.[9][10]

  • Aliquot to Preserve Integrity: Repeated freeze-thaw cycles are a known cause of compound degradation and can introduce atmospheric moisture, leading to precipitation.[9][11] High-concentration stock solutions should be aliquoted into single-use volumes immediately after preparation to maintain their stability and efficacy over time.[3]

Detailed Protocol: Preparation of a 100 mM CAY10465 Stock Solution in DMSO

This protocol provides a step-by-step methodology for preparing a high-concentration stock solution, which serves as the foundation for all subsequent experimental dilutions.

Required Materials
  • CAY10465 (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Precision pipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

Calculation

The goal is to prepare a 100 mM stock solution. Using the molecular weight (MW) of 317.13 g/mol :

  • Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × MW ( g/mol ) / 1000

Example for 1 mL of 100 mM stock:

  • Mass (mg) = 1 mL × 100 mmol/L × 317.13 g/mol / 1000 = 31.71 mg

Therefore, you will weigh 31.71 mg of CAY10465 and dissolve it in 1 mL of anhydrous DMSO.

Step-by-Step Procedure
  • Equilibration: Allow the vial containing CAY10465 powder to warm to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Carefully weigh the calculated mass of CAY10465 (e.g., 31.71 mg) and transfer it into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.

  • Initial Mixing: Tightly cap the tube and vortex vigorously for 30-60 seconds.[9] Visually inspect the solution. It is common for the compound not to be fully dissolved at this stage.

  • Sonication: Place the tube in a water bath sonicator. Sonicate for 5-10 minutes.[4] The ultrasonic waves provide the necessary energy to break up any remaining solid particles and facilitate complete dissolution.

  • Visual Confirmation: After sonication, remove the tube and visually inspect it against a light source. The solution should be clear and free of any visible particulates. If particulates remain, repeat the vortexing and sonication steps.

  • Aliquoting: Once fully dissolved, immediately dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, low-retention microcentrifuge tubes. This is the most critical step for ensuring long-term stability.[3][9]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term stability.[3][4]

Workflow Visualization

G cluster_prep Stock Solution Preparation cluster_storage Storage A 1. Equilibrate CAY10465 to Room Temperature B 2. Weigh Calculated Mass (e.g., 31.71 mg) A->B C 3. Add Anhydrous DMSO (e.g., 1 mL) B->C D 4. Vortex Vigorously (30-60 seconds) C->D E 5. Sonicate in Water Bath (5-10 minutes) D->E F 6. Visually Confirm Complete Dissolution E->F G 7. Aliquot into Single-Use Volumes F->G H 8. Label and Store at -80°C G->H

Caption: Workflow for CAY10465 stock solution preparation.

Protocols for Experimental Use

Preparing Intermediate Dilutions (in 100% DMSO)

Never dilute your high-concentration stock directly into aqueous buffers. First, create a set of intermediate concentrations in 100% DMSO.

  • Thaw a single aliquot of your 100 mM CAY10465 stock solution.

  • Label a series of sterile tubes for your dilution series (e.g., 10 mM, 1 mM, 100 µM).

  • To create a 10 mM solution, add 10 µL of the 100 mM stock to 90 µL of 100% DMSO. Vortex to mix.

  • Continue this 1:10 dilution series until you have a range of concentrations in 100% DMSO that bracket your required final assay concentrations.

G stock 100 mM Stock in 100% DMSO d1 10 mM in 100% DMSO stock->d1 1:10 Dilution (in DMSO) d2 1 mM in 100% DMSO d1->d2 1:10 Dilution (in DMSO) d3 100 µM in 100% DMSO d2->d3 1:10 Dilution (in DMSO)

Caption: Serial dilution scheme in 100% DMSO.

Preparing Final Working Solutions (in Aqueous Media)
  • Determine Final DMSO Concentration: Decide on the maximum tolerable DMSO concentration for your assay. For most cell-based assays, this should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts.[9][12]

  • Calculate Dilution Factor: The dilution factor will be determined by your desired final CAY10465 concentration and the intermediate DMSO stock you use. For example, to achieve a 10 µM final concentration with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution of a 10 mM DMSO stock into your final assay medium.

    • Volume of DMSO stock to add = (Final Volume × Final Concentration) / Stock Concentration

    • Example: (1000 µL final volume × 10 µM) / 10,000 µM (10 mM) = 1 µL

  • Final Dilution: Add the calculated small volume of the appropriate DMSO intermediate stock (e.g., 1 µL of 10 mM stock) to your final volume of aqueous assay medium (e.g., 999 µL).

  • Mix Thoroughly: Immediately vortex the final working solution to ensure rapid and uniform dispersion of the compound, preventing localized high concentrations that could lead to precipitation.

  • Vehicle Control: Crucially, prepare a vehicle control containing the exact same final concentration of DMSO (e.g., 0.1%) in the assay medium but without CAY10465. This is essential to differentiate the effects of the compound from the effects of the solvent itself.[9]

Storage, Stability, and Troubleshooting

ConditionStorage RecommendationStabilitySource(s)
Solid Powder -20°C, desiccated≥ 4 years[1]
DMSO Stock Solution -80°C, in single-use aliquots≥ 1 year[3][4]
DMSO Stock Solution -20°C, in single-use aliquots~1 month (use with caution)[3][10]
Aqueous Working Solution Prepare fresh for each experimentNot recommended for storage > 1 day[5]

Troubleshooting Precipitation: If you observe precipitation after diluting into your aqueous buffer:

  • Cause: The compound's solubility limit in the mixed-solvent system has been exceeded.

  • Solution 1: Vortex the solution vigorously. Brief sonication or warming to 37°C can also help redissolve the precipitate.[10]

  • Solution 2: Re-evaluate your dilution scheme. You may need to use a lower concentration intermediate DMSO stock and a smaller dilution factor to prepare your final working solution.

  • Solution 3: Ensure your final DMSO concentration is consistent across all experimental conditions and that it is sufficient to maintain solubility at your highest tested concentration of CAY10465.

References

  • Stefansson, S. (2013). Answer to "How to dissolve small inhibitor molecules for binding assay?". ResearchGate. Retrieved from [Link]

  • Masimirembwa, C., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • Hussain, K. (2016). Answer to "I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells". ResearchGate. Retrieved from [Link]

Sources

Application Note & Protocol: In Vivo Formulation of CAY10465 for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the successful in vivo formulation of CAY10465, a potent and selective aryl hydrocarbon receptor (AhR) agonist. CAY10465's utility in studying AhR-mediated pathways is often hindered by its poor aqueous solubility, a common challenge for many small molecule drug candidates.[1][2] This document moves beyond simple recipes to explain the fundamental principles of formulating hydrophobic compounds for animal research. It offers detailed, step-by-step protocols for creating both suspensions for oral administration and solubilized preparations for parenteral routes, ensuring researchers can achieve reliable and reproducible exposure in their preclinical models. All methodologies are grounded in established formulation science and animal welfare best practices.[3][4]

CAY10465: Core Properties and Mechanism of Action

CAY10465 is a resveratrol-based synthetic compound recognized for its high-affinity and selective agonism of the Aryl Hydrocarbon Receptor (AhR), with a reported Ki (inhibitor constant) of 0.2 nM.[5][6][7] Its chemical structure and resulting lipophilicity are key determinants of its physical properties.

Physicochemical Characteristics

A thorough understanding of a compound's properties is the foundation of formulation development. The highly lipophilic nature of CAY10465 dictates its solubility profile, making it practically insoluble in water but soluble in several organic solvents.[5][8]

PropertyValueSource
Formal Name 1,3-dichloro-5-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-benzeneCayman Chemical[8]
CAS Number 688348-33-6Cayman Chemical[8]
Molecular Formula C₁₅H₉Cl₂F₃Cayman Chemical[8]
Formula Weight 317.1 g/mol Cayman Chemical[8]
Purity ≥98%Cayman Chemical[8]
Appearance Crystalline SolidCayman Chemical[8]
Solubility DMSO: ≥63 mg/mLEthanol: 40 mg/mLWater: InsolubleSelleck Chemicals[5]
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

CAY10465 exerts its biological effects by activating the AhR, a ligand-activated transcription factor. Historically studied in the context of toxicology and metabolism of xenobiotics like dioxins, the AhR is now understood to play a crucial role in regulating immune responses, inflammation, and cell differentiation.[8][9] When CAY10465 enters a cell, it binds to the cytosolic AhR complex, causing the release of chaperone proteins. This activated complex then translocates to the nucleus, dimerizes with the ARNT protein (Aryl Hydrocarbon Receptor Nuclear Translocator), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs). This binding event initiates the transcription of a battery of target genes, most notably cytochrome P450 enzymes like CYP1A1.[10]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAY10465 CAY10465 AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) CAY10465->AhR_complex Binds Active_AhR Active AhR Ligand Complex AhR_complex->Active_AhR Conformational Change ARNT ARNT Active_AhR->ARNT Nuclear Translocation Dimer AhR-ARNT Dimer Active_AhR->Dimer Dimerizes with ARNT->Dimer XRE XRE (DNA Response Element) Dimer->XRE Binds to Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Transcription Initiates

Caption: Simplified CAY10465-mediated AhR signaling pathway.

The Challenge: Formulating a Hydrophobic Compound

The primary obstacle in preparing CAY10465 for in vivo studies is its poor water solubility. Administering a compound dissolved only in a strong organic solvent like 100% DMSO is generally unacceptable for animal studies due to solvent toxicity, irritation at the injection site, and the high probability of the compound precipitating upon contact with aqueous physiological fluids.[4] Therefore, a carefully designed vehicle is required to ensure the compound is delivered safely and effectively to the target site.[3][11]

The choice of formulation strategy depends critically on the intended route of administration and the required dose.

Formulation_Workflow start Define Study Needs (Dose, Route, Species) solubility_check Is CAY10465 soluble in a simple aqueous vehicle (e.g., Saline, PBS)? start->solubility_check insoluble No (Expected) solubility_check->insoluble route_decision Select Route of Administration insoluble->route_decision oral Oral (Gavage) route_decision->oral Oral parenteral Parenteral (IP, IV, SC) route_decision->parenteral Parenteral suspension Develop Suspension (e.g., CMC, Methylcellulose) oral->suspension solution Develop Solubilized System (Co-solvents, Surfactants) parenteral->solution protocol1 Proceed to Protocol 1: Oral Suspension suspension->protocol1 protocol2 Proceed to Protocol 2: Parenteral Solution solution->protocol2

Caption: Decision workflow for selecting a CAY10465 formulation strategy.

Recommended Excipients for Preclinical Formulations

Excipients are inactive substances used to create a suitable delivery vehicle.[12] The selection of excipients must balance solubilizing power with animal safety and tolerability.[13] It is crucial to run a vehicle-only control group in any experiment to account for potential biological effects of the excipients themselves.[14]

ExcipientClassTypical Use & RouteKey Considerations
Carboxymethylcellulose Sodium (CMC-Na) Suspending AgentOral gavageForms uniform suspensions. Viscosity can be adjusted by concentration. Generally well-tolerated.[5]
Methylcellulose Suspending AgentOral gavageSimilar to CMC-Na. A common choice for oral suspensions.
Dimethyl Sulfoxide (DMSO) Co-solventParenteral (in combination)Excellent solubilizer but can be toxic at high concentrations. Use minimal amount required.[5][6]
Polyethylene Glycol 300/400 (PEG 300/400) Co-solventOral, ParenteralWater-miscible solvents that improve solubility. Generally safe at typical concentrations. Can have sex-dependent effects on drug absorption in rats.[15]
Tween 80 (Polysorbate 80) SurfactantOral, ParenteralNon-ionic surfactant used to increase solubility and prevent precipitation. Used at low concentrations (1-10%).
Corn Oil Lipid VehicleOral, SC, IMA simple vehicle for highly lipophilic compounds. Not suitable for IV administration.
Saline (0.9% NaCl) DiluentOral, ParenteralPrimary aqueous vehicle for adjusting final concentration and ensuring isotonicity for injections.[16]

Step-by-Step Formulation Protocols

General Best Practices:

  • Always use pharmaceutical-grade excipients when available.[17][18]

  • Prepare formulations fresh daily unless stability data supports longer storage.[17]

  • For parenteral injections, the final formulation should be sterile-filtered if possible (0.22 µm filter). If the formulation contains components that cannot be filtered (like a suspension), it must be prepared aseptically.[16][17]

  • Label all preparations clearly with the compound name, concentration, vehicle composition, preparation date, and expiration date.[17]

Protocol 1: Homogeneous Suspension for Oral Gavage

This protocol is ideal for studies where high bioavailability is not the primary goal, or for compounds that are difficult to solubilize. It aims to deliver a uniform, well-mixed suspension. Selleck Chemicals suggests a similar approach for CAY10465.[5]

Objective: To prepare a 5 mg/mL suspension of CAY10465 in 0.5% Carboxymethylcellulose (CMC-Na).

Materials:

  • CAY10465 powder

  • Carboxymethylcellulose sodium (low viscosity)

  • Sterile water or saline (0.9% NaCl)

  • Mortar and pestle (optional, for particle size reduction)

  • Sterile glass vial

  • Magnetic stirrer and stir bar

  • Calibrated pipettes and analytical balance

Procedure:

  • Prepare the Vehicle:

    • Weigh 50 mg of CMC-Na and add it to a beaker containing 10 mL of sterile water or saline.

    • Stir vigorously with a magnetic stirrer until the CMC-Na is fully dissolved. This may take some time. Gentle heating can aid dissolution, but ensure the solution cools to room temperature before adding the compound. This creates a 0.5% (w/v) CMC solution.

  • Weigh the Compound:

    • Calculate the required amount of CAY10465. For example, to make 5 mL of a 5 mg/mL suspension, you will need 25 mg of CAY10465.

    • Accurately weigh the required amount of CAY10465 powder.

  • Create the Suspension:

    • Place the weighed CAY10465 powder into a sterile glass vial.

    • Trituration (Recommended): Add a very small volume (e.g., 200 µL) of the 0.5% CMC vehicle to the powder. Use a small spatula or the tip of a pipette to form a smooth, uniform paste. This step, known as "wetting the powder," is critical to prevent clumping and ensure a fine suspension.

    • Incremental Addition: Gradually add the remaining vehicle to the vial in small aliquots, mixing thoroughly between each addition.

    • Once all the vehicle has been added, cap the vial and place it on a magnetic stirrer. Stir for at least 15-30 minutes to ensure homogeneity.

  • Final Checks and Administration:

    • Visually inspect the suspension to ensure there are no large clumps of powder. It should appear as a uniform, milky mixture.

    • Crucial: Continuously stir the suspension (e.g., with a stir plate) during dosing to prevent the compound from settling. Aspirate each dose while the suspension is being mixed.

Protocol 2: Solubilized Formulation for Parenteral Injection (IP, SC, slow IV)

This protocol uses a co-solvent/surfactant system to create a clear solution, which is often necessary for parenteral routes to maximize bioavailability and avoid emboli.[4]

Objective: To prepare a 2 mg/mL solution of CAY10465 in a vehicle of 10% DMSO / 10% Tween 80 / 80% Saline.

Materials:

  • CAY10465 powder

  • DMSO (cell culture grade or equivalent)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sterile syringe filter (0.22 µm, PVDF or other solvent-compatible membrane)

Procedure:

  • Weigh the Compound:

    • Calculate and accurately weigh the required amount of CAY10465. For example, to make 2 mL of a 2 mg/mL solution, you will need 4 mg of CAY10465. Place it in a sterile conical tube.

  • Solubilize in DMSO (Co-solvent):

    • Add the DMSO component of the final volume first. For a 2 mL final volume, this is 10% of 2 mL = 200 µL of DMSO.

    • Add the 200 µL of DMSO directly to the CAY10465 powder.

    • Vortex thoroughly until the compound is completely dissolved. The solution should be perfectly clear. This is a critical checkpoint.

  • Add Surfactant:

    • Add the Tween 80 component. For a 2 mL final volume, this is 10% of 2 mL = 200 µL of Tween 80.

    • Add the Tween 80 to the DMSO solution and vortex again until the mixture is homogeneous.

  • Add Aqueous Component (Crucial Step):

    • Slowly add the saline component drop-by-drop while continuously vortexing or mixing. For a 2 mL final volume, this is 80% of 2 mL = 1.6 mL of saline.

    • Causality: Rapid addition of the aqueous phase can cause the hydrophobic compound to crash out of solution. The slow, dropwise addition maintains microsolubilization within the forming surfactant micelles.

    • After all the saline is added, vortex for another 30-60 seconds.

  • Final Checks and Sterilization:

    • Visually inspect the final solution. It should be clear and free of any precipitate. If it is cloudy or has particulates, the formulation has failed, and the concentration may be too high for this vehicle system.

    • If the solution is clear, draw it into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This ensures sterility for injection.

Formulation Quality Control and Stability

A prepared formulation is a chemical mixture that must be treated with the same rigor as any other experimental reagent. Its stability cannot be assumed.[11]

  • Visual Inspection: Always check for precipitation, crystallization, or color change before each use. Solutions must be clear; suspensions must be easily and uniformly re-suspended.[17]

  • Short-Term Stability: For discovery-phase research, formulations are typically prepared fresh daily. If storage is necessary, it should be for the shortest possible time and validated.

Formulation TypeStorage Temp.Recommended Max DurationJustification
Aqueous Suspension (e.g., CMC) 2-8 °C24 - 72 hoursProne to microbial growth and particle aggregation over time.
Co-solvent Solution (e.g., DMSO/Tween) Room Temperature< 24 hoursStoring in the cold can cause precipitation of some components. Assess on a case-by-case basis.

For longer-term studies, such as toxicology assessments, a full stability analysis confirming the compound's concentration and integrity over the storage period is required.[19][20][21]

References

  • Li, P. & Zhao, L. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. Available at: [Link]

  • Singh, A. et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • Parve, S. et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • University of Washington, Office of Animal Welfare. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. UW Sites. Available at: [Link]

  • Backström, K. et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics. Available at: [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. Available at: [Link]

  • UCLA, Animal Research Committee. (2023). Use of Fluids and Diluted Drugs in Research Animals. UCLA. Available at: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at: [Link]

  • Gischewski, M. (2025). New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. Pharmaceutical Online. Available at: [Link]

  • Turner, P.V. et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available at: [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Gad Consulting Services. Available at: [Link]

  • Gad, S.C. et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Available at: [Link]

  • Kumar, B. et al. (2014). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Science OA. Available at: [Link]

  • Gopinathan, S. et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Vascular Pharmacology. Available at: [Link]

  • Selleck Chemicals. (n.d.). CAY10465 (Chinese). Selleck Chemicals. Available at: [Link]

  • U.S. Food and Drug Administration. (2013). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • CORE. (n.d.). The effect of excipients on pharmacokinetic parameters of parenteral drugs. CORE. Available at: [Link]

  • Murray, I.A. et al. (2014). In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Google Patents. (2021). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. Google Patents.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA. Available at: [Link]

  • Panda, C. (2021). Guidelines for Pharmaceutical Stability Study. Pharmaceutical Updates. Available at: [Link]

  • Riby, J. et al. (2025). Phytochemical-Mediated Ah Receptor Activity Is Dependent on Dietary Context. Current Developments in Nutrition. Available at: [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. Available at: [Link]

  • European Medicines Agency. (n.d.). Stability testing of existing active substances and related finished products - Scientific guideline. EMA. Available at: [Link]

Sources

Application Note: CAY10465 Dose-Response Curve Analysis for the Characterization of Aryl Hydrocarbon Receptor Activation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Potency of a Selective AhR Agonist

CAY10465 is a potent and selective synthetic agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor critical in the regulation of cellular responses to environmental stimuli.[1][2][3][4] With a high binding affinity, exhibiting a Ki of 0.2 nM, CAY10465 serves as an invaluable tool for researchers investigating the AhR signaling pathway and its downstream consequences.[1][2][3] The AhR pathway is implicated in a diverse array of physiological and toxicological processes, including the metabolism of xenobiotics, immune modulation, and cell cycle regulation.[5][6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a dose-response analysis of CAY10465 to characterize its activation of the AhR signaling pathway.

The canonical AhR signaling cascade is initiated upon ligand binding to the cytosolic AhR, which is complexed with chaperone proteins.[5][7] Ligand binding induces a conformational change, leading to the translocation of the AhR complex into the nucleus.[7][9] Within the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[7][9] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[5][7] A well-characterized downstream target of AhR activation is the gene encoding for Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1).[6]

This guide will detail a robust and reproducible method for determining the potency of CAY10465 through the generation and analysis of a dose-response curve. We will employ a cell-based luciferase reporter assay, a widely used and sensitive method for quantifying the activation of specific signaling pathways.[10][11][12][13] The human hepatoma cell line, HepG2, will be utilized as a model system due to its well-established expression of a functional AhR pathway.[1][14]

Signaling Pathway and Experimental Rationale

The experimental design hinges on the principle that the activity of CAY10465 as an AhR agonist can be quantitatively measured by the expression of a reporter gene under the control of an AhR-responsive promoter.

AhR Signaling Pathway

AhR_Signaling CAY10465 CAY10465 AhR_complex AhR-Hsp90-AIP-SRC Complex CAY10465->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerization AhR_ARNT AhR-ARNT Heterodimer XRE XRE (DNA) AhR_ARNT->XRE Binding Luciferase Luciferase Gene Transcription XRE->Luciferase Activation mRNA mRNA Luciferase->mRNA Protein Luciferase Protein mRNA->Protein Luminescence Luminescence Protein->Luminescence Experimental_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_readout Day 3: Luciferase Assay seed_cells Seed stable HepG2 cells in 96-well plate prepare_dilutions Prepare serial dilutions of CAY10465 treat_cells Treat cells with CAY10465 prepare_dilutions->treat_cells add_reagent Add luciferase assay reagent read_luminescence Measure luminescence add_reagent->read_luminescence

Caption: A three-day workflow for the CAY10465 dose-response assay.

  • Cell Seeding: Seed the stable XRE-luciferase HepG2 cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2. [15]2. Preparation of CAY10465 Dilutions:

    • Prepare a 10 mM stock solution of CAY10465 in DMSO.

    • Perform a serial dilution of the CAY10465 stock solution in serum-free DMEM to obtain a range of concentrations (e.g., 100 µM to 0.01 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.5%.

  • Cell Treatment: Aspirate the medium from the cells and add 100 µL of the CAY10465 dilutions to the respective wells. Include wells with vehicle control (DMSO in serum-free DMEM). Incubate the plate for 18-24 hours at 37°C and 5% CO2. [10]4. Luciferase Assay:

    • Equilibrate the plate and the ONE-Step Luciferase Assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well. [10] * Incubate the plate at room temperature for 10-20 minutes, protected from light.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The goal of the data analysis is to determine the EC50 value of CAY10465, which represents the concentration that elicits 50% of the maximal response. [16]

Data Processing
  • Background Subtraction: Subtract the average luminescence signal from the blank wells (containing medium and luciferase reagent only) from all other wells.

  • Normalization: Normalize the data to the vehicle control. The response of the vehicle control is set to 0% or 1-fold induction, and the responses of the CAY10465-treated wells are expressed as a percentage of the maximal response or as fold induction.

Dose-Response Curve Fitting
  • Data Transformation: Transform the CAY10465 concentrations to their logarithmic values (log10). [17]2. Non-linear Regression: Plot the normalized response (Y-axis) against the log-transformed CAY10465 concentration (X-axis). Fit the data using a non-linear regression model, such as the four-parameter logistic (4PL) equation. [17][18][19][20]This will generate a sigmoidal dose-response curve.

    The 4PL equation is as follows: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

    Where:

    • Y: The response

    • X: The logarithm of the agonist concentration

    • Bottom: The minimum response

    • Top: The maximum response

    • LogEC50: The logarithm of the concentration that gives a response halfway between the Bottom and Top.

    • HillSlope: The steepness of the curve.

Interpreting the Results

The primary output of the dose-response curve analysis is the EC50 value. A lower EC50 value indicates a higher potency of the compound. The R-squared value from the curve fit should be close to 1, indicating a good fit of the model to the data.

Example Data and Curve
CAY10465 (nM)Log [CAY10465]Normalized Response (%)
0.01-112.5
0.1-1015.8
1-948.2
10-885.1
100-798.7
1000-6100.0

This is example data and should not be used for actual analysis.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following controls should be included in every experiment:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of CAY10465. This control is essential for data normalization.

  • Positive Control: A known AhR agonist (e.g., TCDD) can be used to confirm the responsiveness of the cell system.

  • Untreated Control: Cells that are not treated with any compound to assess the basal level of reporter gene expression.

  • Cell Viability Assay: A parallel assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed effects are not due to cytotoxicity of CAY10465 at the tested concentrations.

Conclusion

This application note provides a comprehensive and validated protocol for the dose-response analysis of CAY10465, a selective AhR agonist. By following these detailed steps, researchers can accurately determine the potency of CAY10465 in activating the Aryl Hydrocarbon Receptor signaling pathway. The principles and methods described herein are also applicable to the characterization of other AhR modulators, contributing to a deeper understanding of their biological effects and potential therapeutic applications.

References

  • Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. Frontiers. [Link]

  • Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). Spandidos Publications. [Link]

  • HepG2 Cell Culture - HepG2 Transfection. Altogen Biosystems. [Link]

  • Aryl Hydrocarbon Receptor Signaling. QIAGEN GeneGlobe. [Link]

  • The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism. PMC - PubMed Central. [Link]

  • Aryl hydrocarbon receptor. Wikipedia. [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Calculate EC50 and plot dose response curve. Roman Hillje. [Link]

  • Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. REPROCELL. [Link]

  • How to Perform a Dose-Response Analysis. GraphPad. [Link]

  • XRE Luciferase Reporter Lentivirus (AhR Signaling). BPS Bioscience. [Link]

  • How to compute EC50 C50 in Dose Response fitting. OriginLab. [Link]

  • HepG2 culture conditions Medium: DMEM + 10% FBS + 1% pen-strep. Given the there are many formulations of DMEM and different ver. ENCODE. [Link]

  • HepG2 cell culture and treatments. Bio-protocol. [Link]

  • Example: Global nonlinear regression (dose-response curves). GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Nonlinear Dose–Response Modeling of High-Throughput Screening Data Using an Evolutionary Algorithm. PMC - NIH. [Link]

  • A Novel Dual-Color Luciferase Reporter Assay for Simultaneous Detection of Estrogen and Aryl Hydrocarbon Receptor Activation. PubMed. [Link]

  • HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format. PURACYP. [Link]

  • Technical Manual for Human AhR activation in 384-Well Format Assay Catalog# 1A2-DRE. PURACYP. [Link]

  • Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Indigo Biosciences. [Link]

  • Fitting Models to Biological Data using Linear and Nonlinear Regression. Cellular and Molecular Pharmacology - LDRI / UCL. [Link]

  • How to plot a dose response curve and measure EC50. Key concepts in pharmacology. YouTube. [Link]

  • The EC50. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • How to calculate EC50 for a pharmacological dose-response curve? ResearchGate. [Link]

  • CAY10465 | Cas# 688348-33-6. GlpBio. [Link]

Sources

CAY10465: A Selective Aryl Hydrocarbon Receptor Agonist for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

CAY10465 is a potent and selective synthetic agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor with emerging significance in cardiovascular biology.[1][2][3] While historically studied for its role in mediating the toxic effects of environmental pollutants, recent research has unveiled the AhR's integral involvement in a spectrum of physiological and pathophysiological processes within the cardiovascular system, including the regulation of cardiac hypertrophy, vascular inflammation, and atherosclerosis.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of CAY10465 in cardiovascular research, offering detailed mechanistic insights and robust experimental protocols.

Unlike broad-spectrum activators, CAY10465 offers a high-affinity interaction with the AhR (Kᵢ = 0.2 nM), providing a precise tool to dissect the receptor's function in cardiovascular health and disease.[1][2] This application note will explore the mechanistic underpinnings of AhR signaling in the cardiovascular context and provide detailed protocols for utilizing CAY10465 in both in vitro and in vivo models.

Mechanism of Action: The Aryl Hydrocarbon Receptor Signaling Pathway

The Aryl Hydrocarbon Receptor is a unique member of the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of transcription factors.[4] In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand such as CAY10465, the receptor undergoes a conformational change, leading to its translocation into the nucleus. There, it heterodimerizes with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7]

The downstream effects of AhR activation in the cardiovascular system are complex and context-dependent. Activation can influence:

  • Vascular Inflammation and Atherosclerosis: AhR signaling has been implicated in the inflammatory processes that drive atherosclerosis. Activation of AhR in endothelial cells and macrophages can lead to the expression of pro-inflammatory cytokines and adhesion molecules, contributing to lesion formation.[2][5][8]

  • Cardiac Hypertrophy: The role of AhR in cardiac hypertrophy is multifaceted. Studies on AhR knockout mice have revealed the development of cardiac hypertrophy, suggesting a protective role for basal AhR activity.[3][4] Conversely, exposure to certain AhR ligands has also been linked to adverse cardiac remodeling.

  • Endothelial Function: AhR activation can impact endothelial cell proliferation, migration, and barrier function, all of which are critical for maintaining vascular homeostasis.[4][9]

Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAY10465 CAY10465 AhR_complex AhR Complex (AhR, Hsp90, etc.) CAY10465->AhR_complex Binding AhR_ligand Activated AhR (Ligand-Bound) AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Dimerization AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT Nuclear Translocation XRE XRE (DNA) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, Inflammatory Genes) XRE->Target_Genes Modulation Cellular_Response Cardiovascular Cellular Response (Inflammation, Growth, etc.) Target_Genes->Cellular_Response

Caption: CAY10465 activates the AhR signaling pathway.

Applications in Cardiovascular Research

CAY10465 can be utilized in a variety of in vitro and in vivo models to investigate the role of AhR in cardiovascular pathologies.

Key Research Areas:
  • Cardiac Hypertrophy: Investigating the effect of selective AhR activation on cardiomyocyte growth and the expression of hypertrophic markers.

  • Atherosclerosis: Studying the impact of AhR agonism on the development and progression of atherosclerotic plaques in animal models.

  • Vascular Inflammation: Elucidating the role of AhR in endothelial cell activation, monocyte adhesion, and the expression of inflammatory mediators.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific experimental conditions and cell types.

I. In Vitro Application: Cardiomyocyte Hypertrophy Assay

This protocol describes the induction of hypertrophy in a cardiomyocyte cell line (e.g., H9c2 or primary neonatal rat cardiomyocytes) and the assessment of the effects of CAY10465.

A. Materials:

  • Cardiomyocyte cell line (e.g., H9c2) or primary cardiomyocytes

  • Cell culture medium and supplements

  • CAY10465 (prepare stock solution in DMSO)[10]

  • Hypertrophic agonist (e.g., Angiotensin II, Endothelin-1)[11][12]

  • Phosphate-buffered saline (PBS)

  • Reagents for immunofluorescence (e.g., anti-α-actinin antibody, fluorescently labeled secondary antibody, DAPI)

  • Reagents for quantitative PCR (qPCR)

  • Reagents for Western blotting

B. Protocol:

  • Cell Culture and Treatment:

    • Plate cardiomyocytes at an appropriate density in multi-well plates.

    • Allow cells to adhere and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours prior to treatment.

    • Pre-treat cells with various concentrations of CAY10465 (e.g., 1 nM - 1 µM) for 1-2 hours. Include a vehicle control (DMSO).

    • Induce hypertrophy by adding a hypertrophic agonist (e.g., 100 nM Angiotensin II) for 24-48 hours.[11]

  • Assessment of Cardiomyocyte Hypertrophy:

    • Cell Size Measurement:

      • Fix cells with 4% paraformaldehyde.

      • Permeabilize with 0.1% Triton X-100.

      • Stain for a cardiomyocyte-specific marker (e.g., α-actinin) and a nuclear counterstain (DAPI).

      • Capture images using a fluorescence microscope.

      • Measure the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).[5]

    • Gene Expression Analysis (qPCR):

      • Isolate total RNA from treated cells.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify the expression of hypertrophic marker genes (e.g., ANP, BNP, β-MHC) by qPCR. Normalize to a housekeeping gene (e.g., GAPDH).[13]

    • Protein Expression Analysis (Western Blot):

      • Lyse cells and determine protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a membrane.

      • Probe for hypertrophic markers and AhR target proteins.[2]

II. In Vitro Application: Endothelial Cell Inflammation Assay

This protocol outlines a method to assess the effect of CAY10465 on inflammation in endothelial cells (e.g., HUVECs).

A. Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • CAY10465

  • Inflammatory stimulus (e.g., TNF-α, LPS)[1]

  • Fluorescently labeled monocytes (e.g., THP-1 cells)

  • Reagents for qPCR and Western blotting

B. Protocol:

  • Endothelial Cell Culture and Treatment:

    • Culture HUVECs to form a confluent monolayer.

    • Pre-treat with CAY10465 (e.g., 1 nM - 1 µM) for 1-2 hours.

    • Stimulate with an inflammatory agent (e.g., 10 ng/mL TNF-α) for 4-6 hours.[1]

  • Monocyte Adhesion Assay:

    • Label monocytes with a fluorescent dye (e.g., Calcein-AM).

    • Add the labeled monocytes to the treated HUVEC monolayer and incubate for 30-60 minutes.

    • Gently wash away non-adherent monocytes.

    • Quantify the fluorescence of the remaining adherent monocytes using a fluorescence plate reader or by counting under a microscope.[9][14]

  • Analysis of Inflammatory Markers:

    • Gene Expression (qPCR): Measure the mRNA levels of adhesion molecules (VCAM-1, ICAM-1) and pro-inflammatory cytokines (IL-6, IL-8).[15]

    • Protein Expression (Western Blot): Analyze the protein levels of key inflammatory signaling molecules (e.g., NF-κB pathway components).[16]

III. In Vivo Application: Atherosclerosis Mouse Model

This protocol describes the use of CAY10465 in an apolipoprotein E-deficient (ApoE-/-) mouse model of atherosclerosis.[4][17]

A. Materials:

  • ApoE-/- mice

  • High-fat diet (Western diet)

  • CAY10465

  • Vehicle for in vivo administration (e.g., corn oil, CMC-Na solution)[10]

  • Reagents for tissue processing and staining (e.g., Oil Red O, hematoxylin)

B. Protocol:

  • Animal Model and Treatment:

    • Use male or female ApoE-/- mice (8-10 weeks old).

    • Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce atherosclerotic lesions.[7]

    • Administer CAY10465 or vehicle to different groups of mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency. The optimal dose should be determined in pilot studies.

  • Assessment of Atherosclerosis:

    • At the end of the treatment period, euthanize the mice and perfuse with PBS.

    • En Face Aortic Lesion Analysis:

      • Carefully dissect the entire aorta.

      • Stain with Oil Red O to visualize lipid-rich plaques.

      • Capture images and quantify the percentage of the aortic surface area covered by lesions.[4][8]

    • Aortic Root Section Analysis:

      • Embed the heart and proximal aorta in OCT compound.

      • Prepare serial cryosections of the aortic root.

      • Stain sections with Oil Red O and hematoxylin to visualize plaque area and morphology.

      • Perform immunohistochemistry for markers of macrophages, smooth muscle cells, and collagen to analyze plaque composition.[7]

Experimental Workflow Diagram

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (Cardiomyocytes, Endothelial Cells) Treatment Treatment (CAY10465 +/- Stimulus) Cell_Culture->Treatment Analysis_vitro Analysis (Hypertrophy, Inflammation) Treatment->Analysis_vitro Data_Interpretation Data Interpretation & Conclusion Analysis_vitro->Data_Interpretation Animal_Model Animal Model (e.g., ApoE-/- mice on HFD) Treatment_vivo Treatment (CAY10465 or Vehicle) Animal_Model->Treatment_vivo Analysis_vivo Analysis (Atherosclerotic Lesions) Treatment_vivo->Analysis_vivo Analysis_vivo->Data_Interpretation Start Start Start->Cell_Culture Start->Animal_Model

Caption: General workflow for CAY10465 cardiovascular research.

Data Summary

ParameterCAY10465
Target Aryl Hydrocarbon Receptor (AhR)
Activity Agonist
Kᵢ 0.2 nM[1][2]
Molecular Weight 317.13 g/mol [10]
Formulation Soluble in DMSO[10]
Storage Store powder at -20°C[18]

Considerations and Off-Target Effects

While CAY10465 is a selective AhR agonist, it is crucial to consider potential off-target effects in experimental design and data interpretation. As with any small molecule, high concentrations may lead to non-specific interactions. It is recommended to perform dose-response experiments to identify the optimal concentration range that elicits AhR-specific effects. The inclusion of appropriate controls, such as an AhR antagonist or cells with AhR knockdown, can help to validate the on-target activity of CAY10465.

Conclusion

CAY10465 represents a valuable pharmacological tool for investigating the complex role of the Aryl Hydrocarbon Receptor in cardiovascular biology. Its high selectivity and potency allow for precise modulation of AhR signaling, enabling researchers to unravel the mechanisms by which this pathway contributes to cardiovascular diseases such as cardiac hypertrophy, atherosclerosis, and vascular inflammation. The protocols provided in this guide offer a solid foundation for initiating studies with CAY10465, with the understanding that optimization for specific experimental systems is essential for generating robust and reproducible data.

References

  • Zhang, N. (2011). The role of endogenous aryl hydrocarbon receptor signaling in cardiovascular physiology. Journal of Cardiovascular Disease Research, 2(2), 91-95. [Link]

  • Wu, D., Nishimura, N., Kuo, V., Fiehn, O., Shahbaz, S., Van Winkle, L., Matsumura, F., & Vogel, C. F. (2011). Activation of aryl hydrocarbon receptor induces vascular inflammation and promotes atherosclerosis in apolipoprotein E-/- mice. Arteriosclerosis, thrombosis, and vascular biology, 31(6), 1260–1267. [Link]

  • Xue, C., Li, H., Zhao, Y., & Zhang, L. (2019). Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy. Vascular pharmacology, 112, 58–71. [Link]

  • Getz, G. S., & Reardon, C. A. (2012). Animal models of atherosclerosis. Arteriosclerosis, thrombosis, and vascular biology, 32(5), 1104–1115. [Link]

  • Gimbrone, M. A., Jr, & García-Cardeña, G. (2016). Endothelial Cell Dysfunction, Hemodynamics, and Atherosclerosis. Circulation research, 118(4), 620–636. [Link]

  • Wu, D., Nishimura, N., Kuo, V., Fiehn, O., Shahbaz, S., Van Winkle, L., Matsumura, F., & Vogel, C. F. (2011). Activation of aryl hydrocarbon receptor induces vascular inflammation and promotes atherosclerosis in apolipoprotein E(-/-) mice. Arteriosclerosis, thrombosis, and vascular biology, 31(6), 1260–1267. [Link]

  • Thackaberry, E. A., Gabaldon, D. M., Walker, M. K., & Smith, S. M. (2002). Aryl hydrocarbon receptor null mice develop cardiac hypertrophy and increased hypoxia-inducible factor-1alpha in the absence of cardiac hypoxia. Cardiovascular toxicology, 2(4), 263–274. [Link]

  • Zhang, L., & Wang, B. (2015). Roles of aryl hydrocarbon receptor in endothelial angiogenic responses. Journal of biomedicine & biotechnology, 2015, 234916. [Link]

  • Watkins, S. J., Borthwick, G. M., & Arthur, H. M. (2011). The H9C2 cell line and primary neonatal cardiomyocyte cells show similar hypertrophic responses in vitro. In vitro cellular & developmental biology. Animal, 47(2), 125–131. [Link]

  • Wilhelmsen, K., Farrar, K., & Hellman, J. (2012). Quantitative in vitro assay to measure neutrophil adhesion to activated primary human microvascular endothelial cells under static conditions. Journal of visualized experiments : JoVE, (65), e50677. [Link]

  • Holmes, M. V., & Hubacek, J. A. (2003). Determination of aryl hydrocarbon receptor nuclear translocator protein concentration and subcellular localization in hepatic and nonhepatic cell culture lines. Molecular pharmacology, 64(5), 1185–1195. [Link]

  • Bio-protocol. (n.d.). Aorta Atherosclerosis Lesion Analysis in Hyperlipidemic Mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for evaluating hypertrophy by flow cytometry. Retrieved from [Link]

  • Paigen, B., Morrow, A., Holmes, P. A., Mitchell, D., & Williams, R. A. (1987). Quantitative assessment of atherosclerotic lesions in mice. Atherosclerosis, 68(3), 231–240. [Link]

  • FTO-Eci1 Axis Mediates Exercise-Induced Cardioprotection in Pressure Overload Mice. (2023). International Journal of Molecular Sciences, 24(15), 12275. [Link]

  • Cold Spring Harbor Protocols. (n.d.). Stock Solutions. Retrieved from [Link]

  • Pavan, B., Biondi, C., Dalpiaz, A., & Piva, R. (2000). Quantification of aromatic hydrocarbon receptor (AHR) and related genes by calibrated reverse transcription-PCR in blood mononuc. Clinical chemistry, 46(5), 711–712. [Link]

  • Xia, N., Daiber, A., Förstermann, U., & Li, H. (2019). Pharmacological basis and new insights of resveratrol action in the cardiovascular system. British journal of pharmacology, 176(13), 2137–2150. [Link]

  • Gal, R., Deres, L., Horvath, O., Szelid, Z., & Halmosi, R. (2021). The Effect of Resveratrol on the Cardiovascular System from Molecular Mechanisms to Clinical Results. International journal of molecular sciences, 22(19), 10769. [Link]

  • Bonnefont-Rousselot, D. (2016). Resveratrol and Cardiovascular Diseases. Nutrients, 8(5), 250. [Link]

  • Munoz-Quezada, S., & Novelle, M. G. (2023). Resveratrol and vascular health: evidence from clinical studies and mechanisms of actions related to its metabolites produced by gut microbiota. Frontiers in nutrition, 10, 1149953. [Link]

  • New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA. (2021). Frontiers in Cell and Developmental Biology, 9, 637228. [Link]

  • Mocan, M., Simiti, D., Mosteoru, S., Tămaș, S., & Crișan, M. (2019). Cardioprotective Effect of Resveratrol in a Postinfarction Heart Failure Model. Oxidative medicine and cellular longevity, 2019, 5129687. [Link]

  • Halloin, C., & Gahm, J. (2020). Cardiac hypertrophy in a dish: a human stem cell based model. Scientific reports, 10(1), 1438. [Link]

  • Chang, X., & Puga, A. (2013). Constitutive activation of the aromatic hydrocarbon receptor. Molecular and cellular biology, 23(23), 8491–8500. [Link]

  • Mouse models of atherosclerosis and their suitability for the study of myocardial infarction. (2020). Vascular pharmacology, 135, 106798. [Link]

  • OriGene Technologies. (n.d.). Aryl hydrocarbon Receptor (AHR) Human qPCR Primer Pair (NM_001621). Retrieved from [Link]

  • Lauer, F. T., & Burchiel, S. W. (2023). In vitro and in vivo approaches to assess atherosclerosis following exposure to low-dose mixtures of arsenic and cadmium. Toxicology and applied pharmacology, 479, 116709. [Link]

  • Zhang, N. (2011). The role of endogenous aryl hydrocarbon receptor signaling in cardiovascular physiology. Journal of Cardiovascular Disease Research, 2(2), 91–95. [Link]

  • Candesartan, an angiotensin II receptor blocker, can cause regression of atherosclerosis in apolipoprotein E-deficient mice. (2012). Journal of atherosclerosis and thrombosis, 19(5), 437–446. [Link]

  • Syringaldehyde Alleviates Cardiac Hypertrophy Induced by Hyperglycemia in H9c2 Cells Through GLP-1 Receptor Signals. (2022). Molecules, 27(19), 6296. [Link]

  • Mouse models of atherosclerosis and their suitability for the study of myocardial infarction. (2020). Vascular Pharmacology, 135, 106798. [Link]

  • Chang, X., & Puga, A. (2003). Constitutive activation of the aromatic hydrocarbon receptor. Molecular and cellular biology, 23(23), 8491–8500. [Link]

  • McDonald, D. M., & Thurston, G. (1997). Time course of endothelial cell proliferation and microvascular remodeling in chronic inflammation. The American journal of pathology, 151(5), 1395–1407. [Link]

  • Xue, C., Li, H., Zhao, Y., & Zhang, L. (2019). Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy. Vascular pharmacology, 112, 58–71. [Link]

  • Metrion Biosciences. (n.d.). Clinically translatable hiPSC cardiomyocyte assay for early cardiac derisking. Retrieved from [Link]

  • Soleimani, M., Alizadeh, R., & Hassanzadeh, G. (2011). Resistance to cardiomyocyte hypertrophy in ae3 −/− mice, deficient in the AE3 Cl−/HCO3− exchanger. Journal of biomedicine & biotechnology, 2011, 984183. [Link]

  • Deletion of the aryl hydrocarbon receptor in endothelial cells improves ischemic angiogenesis in chronic kidney disease. (2021). American journal of physiology. Heart and circulatory physiology, 320(5), H1859–H1872. [Link]

  • Salidroside Ameliorates Cardiomyocyte Hypertrophy by Upregulating Peroxisome Proliferator-Activated Receptor-α. (2022). Frontiers in Pharmacology, 13, 869435. [Link]

  • Palmitic acid methyl ester induces cardiac hypertrophy through activating the GPR receptor-mediated changes of intracellular calcium concentrations and mitochondrial functions. (2022). Journal of biomedical science, 29(1), 99. [Link]

  • Anti-TNF-α therapy reduces endothelial cell activation in non-diabetic ankylosing spondylitis patients. (2012). Annals of the rheumatic diseases, 71(9), 1523–1526. [Link]

Sources

CAY10465 (PAP-1): A Potent and Selective Kv1.3 Channel Blocker for Immunological and Inflammation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting T Cell-Mediated Inflammation with Precision

In the landscape of immunological research and therapeutic development, the voltage-gated potassium channel Kv1.3 has emerged as a compelling target for modulating T cell activity.[1] This channel is a key regulator of the membrane potential in T lymphocytes, a critical factor in the signaling cascade that governs their activation, proliferation, and inflammatory responses. Of particular significance is the differential expression of Kv1.3 in various T cell subsets. While naïve and central memory T cells (TCM) exhibit low expression, chronically activated effector memory T cells (TEM), the very cells implicated in driving tissue damage in numerous autoimmune diseases, display a significantly higher density of Kv1.3 channels.[2][3] This differential expression provides a therapeutic window for selectively targeting the pathogenic TEM cell population while sparing other T cell subsets crucial for normal immune function.

CAY10465, also known as PAP-1 [5-(4-phenoxybutoxy)psoralen], is a potent and selective small-molecule inhibitor of the Kv1.3 channel.[4][5] Its ability to preferentially block Kv1.3 over other potassium channels, including those in the heart, underscores its potential as a refined tool for both basic research and preclinical drug development in the context of autoimmunity and chronic inflammation.[5] This guide provides an in-depth exploration of CAY10465, from its molecular mechanism of action to detailed protocols for its application in key immunological assays.

Mechanism of Action: Attenuating T Cell Activation via Kv1.3 Inhibition

The activation of T cells is a meticulously orchestrated process initiated by the engagement of the T cell receptor (TCR) with its cognate antigen presented by an antigen-presenting cell (APC). This interaction triggers a signaling cascade that culminates in the release of calcium (Ca2+) from intracellular stores. The depletion of these stores activates store-operated Ca2+ channels, primarily the Calcium Release-Activated Ca2+ (CRAC) channels, leading to a sustained influx of extracellular Ca2+. This rise in intracellular Ca2+ is a pivotal event, activating downstream signaling pathways, including the calcineurin-NFAT pathway, which drives the transcription of genes essential for T cell activation, cytokine production, and proliferation.

The Kv1.3 channel plays a crucial role in maintaining the negative membrane potential required to sustain this Ca2+ influx. By facilitating the efflux of potassium ions (K+), Kv1.3 counteracts the depolarizing effect of Ca2+ entry, thereby preserving the electrochemical gradient that drives continued Ca2+ influx.

CAY10465 (PAP-1) exerts its immunomodulatory effects by directly blocking the Kv1.3 channel.[5] It binds to the channel, obstructing the flow of K+ ions and leading to membrane depolarization. This depolarization diminishes the driving force for Ca2+ entry through CRAC channels, resulting in a blunted intracellular Ca2+ signal upon TCR stimulation. Consequently, the activation of downstream signaling pathways is attenuated, leading to a reduction in T cell proliferation and the production of pro-inflammatory cytokines.

Signaling Pathway of T Cell Activation and CAY10465 (PAP-1) Inhibition

T_Cell_Activation_and_CAY10465_Inhibition cluster_0 T Cell cluster_1 Membrane Potential Regulation TCR TCR PLC PLCγ TCR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_ER Ca2+ Stores ER->Ca_ER Ca_influx Ca_ER->Ca_influx Release CRAC CRAC Channel Calcineurin Calcineurin Ca_influx->Calcineurin NFATp NFAT (P) Calcineurin->NFATp Dephosphorylates NFAT NFAT (active) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Gene_Transcription Gene Transcription (IL-2, IFN-γ) Nucleus->Gene_Transcription Proliferation Proliferation & Cytokine Production Gene_Transcription->Proliferation Kv1_3 Kv1.3 Channel K_efflux Kv1_3->K_efflux Membrane_Potential Negative Membrane Potential Maintained K_efflux->Membrane_Potential Membrane_Potential->CRAC Drives Ca2+ Influx CAY10465 CAY10465 (PAP-1) CAY10465->Kv1_3 Blocks T_Cell_Proliferation_Workflow Isolate_T_cells 1. Isolate T Cells (or PBMCs) Label_CFSE 2. Label cells with CFSE dye Isolate_T_cells->Label_CFSE Wash_cells 3. Wash cells to remove excess dye Label_CFSE->Wash_cells Plate_cells 4. Plate cells in 96-well plate Wash_cells->Plate_cells Add_CAY10465 5. Add CAY10465 at various concentrations Plate_cells->Add_CAY10465 Stimulate_cells 6. Add T cell activation stimuli (e.g., anti-CD3/CD28) Add_CAY10465->Stimulate_cells Incubate 7. Incubate for 72-96 hours Stimulate_cells->Incubate Harvest_cells 8. Harvest cells Incubate->Harvest_cells Stain_markers 9. (Optional) Stain for surface markers (e.g., CD4, CD8) Harvest_cells->Stain_markers Analyze_FACS 10. Analyze by Flow Cytometry Stain_markers->Analyze_FACS Results Results: Decreased CFSE dilution indicates inhibition of proliferation Analyze_FACS->Results

Caption: Step-by-step workflow for assessing CAY10465's effect on T cell proliferation.

C. Step-by-Step Protocol:

  • Isolate T cells or PBMCs from whole blood using standard density gradient centrifugation (e.g., Ficoll-Paque).

  • Wash the cells and resuspend them in phosphate-buffered saline (PBS) at a concentration of 1-10 x 10^6 cells/mL.

  • Label the cells with CFSE according to the manufacturer's protocol (typically at a final concentration of 1-5 µM).

  • Quench the staining reaction and wash the cells thoroughly with complete cell culture medium to remove any unbound dye.

  • Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells per well.

  • Add CAY10465 at various concentrations to the designated wells. Include a vehicle control (DMSO) and an unstimulated control.

  • Add the T cell activation stimuli (e.g., soluble or plate-bound anti-CD3/anti-CD28 antibodies) to all wells except the unstimulated control.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.

  • After incubation, harvest the cells and, if desired, stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) to analyze specific T cell subsets.

  • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. The percentage of proliferated cells in the CAY10465-treated groups is compared to the stimulated control to determine the inhibitory effect.

Cytokine Release Assay

This protocol describes how to measure the effect of CAY10465 on the production and secretion of key cytokines by activated T cells.

A. Materials:

  • Isolated human or rodent T cells (or PBMCs)

  • T cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, PHA)

  • CAY10465 working solutions

  • Complete cell culture medium

  • 96-well flat-bottom culture plates

  • Cytokine detection kit (e.g., ELISA or multiplex bead-based assay)

  • Plate reader or appropriate detection instrument

B. Step-by-Step Protocol:

  • Isolate and prepare T cells or PBMCs as described in the proliferation assay protocol.

  • Plate the cells in a 96-well flat-bottom plate at a density of 1-2 x 10^5 cells per well in complete medium.

  • Add CAY10465 at various concentrations to the designated wells. Include a vehicle control (DMSO) and an unstimulated control.

  • Add the T cell activation stimuli to all wells except the unstimulated control.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours, depending on the cytokine of interest.

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatants using an appropriate method such as ELISA or a multiplex bead-based assay, following the manufacturer's instructions.

  • Analyze the data by comparing the cytokine concentrations in the CAY10465-treated groups to the stimulated control.

In Vivo Studies in a Rat Model of Autoimmune Disease (Delayed-Type Hypersensitivity)

This protocol provides a general framework for evaluating the efficacy of CAY10465 in a rat model of delayed-type hypersensitivity (DTH), a T cell-mediated inflammatory response.

A. Materials:

  • Lewis rats

  • Antigen for sensitization and challenge (e.g., ovalbumin - OVA)

  • Adjuvant (e.g., Complete Freund's Adjuvant - CFA)

  • CAY10465 formulation for in vivo administration

  • Calipers for measuring paw swelling

B. Experimental Workflow:

In Vivo DTH Model Workflow

DTH_Model_Workflow Sensitization 1. Sensitization: Inject rats with antigen (e.g., OVA) in CFA Resting_period 2. Resting Period (7-14 days) Sensitization->Resting_period Treatment_start 3. Start CAY10465 Treatment (e.g., i.p.) Resting_period->Treatment_start Challenge 4. Challenge: Inject antigen into the hind paw Treatment_start->Challenge Measurement 5. Measure paw swelling at various time points (e.g., 24, 48, 72h) Challenge->Measurement Analysis 6. Analyze data: Compare paw swelling in CAY10465-treated vs. vehicle-treated groups Measurement->Analysis Outcome Outcome: Reduced paw swelling indicates immunosuppressive effect Analysis->Outcome

Caption: Workflow for evaluating CAY10465 in a rat model of delayed-type hypersensitivity.

C. Step-by-Step Protocol:

  • Sensitization: Sensitize Lewis rats by injecting an emulsion of the chosen antigen (e.g., OVA) in CFA into the base of the tail or hind footpads.

  • Resting Period: Allow 7-14 days for the development of a T cell-mediated immune response.

  • Treatment: Begin treatment with CAY10465. The route of administration (e.g., intraperitoneal - i.p., oral gavage) and dosing regimen will need to be optimized. A previously reported effective dose is in the range of 0.3-3 mg/kg, administered multiple times daily. [6]A vehicle control group should be included.

  • Challenge: After a period of treatment, challenge the rats by injecting the antigen (without adjuvant) into one of the hind paws. The contralateral paw can be injected with saline as a control.

  • Measurement: Measure the thickness of the challenged and control paws using calipers at various time points after the challenge (e.g., 24, 48, and 72 hours).

  • Data Analysis: The DTH response is quantified as the increase in paw thickness of the challenged paw compared to the control paw. Compare the DTH response in the CAY10465-treated group to the vehicle-treated group to determine the in vivo efficacy of the compound.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through the inclusion of appropriate controls.

  • Vehicle Control: Essential for ensuring that any observed effects are due to CAY10465 and not the solvent (DMSO).

  • Unstimulated Control: In in vitro assays, this control establishes the baseline level of proliferation or cytokine production in the absence of T cell activation.

  • Stimulated Control: This control demonstrates that the T cells are viable and responsive to activation, providing a benchmark against which the inhibitory effects of CAY10465 can be measured.

  • Positive Control Inhibitor: Including a known immunosuppressant can help to validate the assay system and provide a reference for the potency of CAY10465.

  • Dose-Response Relationship: A key indicator of a specific pharmacological effect is the observation of a dose-dependent inhibition.

By adhering to these principles of experimental design, researchers can generate reliable and reproducible data on the immunomodulatory properties of CAY10465.

Conclusion

CAY10465 (PAP-1) is a valuable research tool for investigating the role of the Kv1.3 channel in T cell-mediated immunity and inflammation. Its high potency and selectivity for Kv1.3 make it a superior alternative to less specific potassium channel blockers. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of targeting Kv1.3 in a variety of autoimmune and inflammatory disease models.

References

  • Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. (2021). National Institutes of Health. [Link]

  • Pharmacokinetics, toxicity and functional studies of the selective Kv1.3 channel blocker PAP-1 in rhesus macaques. (2010). National Institutes of Health. [Link]

  • Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases. (2005). PubMed. [Link]

  • Inhibitors of potassium channels KV1.3 and IK-1 as immunosuppressants. (2014). Universität Ulm. [Link]

  • Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges. (2020). National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

CAY10465 Technical Support Center: A Guide to Preventing and Troubleshooting Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for CAY10465. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the precipitation of CAY10465 in cell culture media. As a potent and selective aryl hydrocarbon receptor (AhR) agonist, ensuring the proper solubility of CAY10465 is critical for accurate and reproducible experimental results. This document offers practical, field-proven insights to help you navigate the challenges of working with this hydrophobic compound.

Understanding CAY10465: Key Properties

CAY10465 is a resveratrol-based analog with a molecular weight of 317.1 g/mol .[1] Its hydrophobic nature presents a significant challenge for researchers working with aqueous cell culture systems. Understanding its solubility profile is the first step in preventing precipitation.

SolventSolubilitySource
DMSO≥ 100 mg/mL (315.33 mM)[2][3]
DMF30 mg/mL[1]
Ethanol20 mg/mL[1]
WaterInsoluble[4]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

As the data indicates, CAY10465 is highly soluble in organic solvents like DMSO but exhibits poor solubility in aqueous solutions.[1][4] This disparity is the primary reason for precipitation when a concentrated DMSO stock is diluted into cell culture media.

Frequently Asked Questions (FAQs)

Q1: I dissolved CAY10465 in DMSO, but it precipitated immediately when I added it to my cell culture medium. What happened?

This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[5] The organic solvent disperses quickly, leaving the hydrophobic compound to aggregate and precipitate.

Immediate Troubleshooting Steps:

  • Verify Final Concentration: Ensure the final concentration of CAY10465 in your media does not exceed its aqueous solubility limit. It's advisable to perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.[5][6]

  • Optimize Dilution Technique: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, employ a serial dilution method.[5][7] A gradual decrease in the solvent concentration is less likely to cause a rapid crash out.

  • Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C.[5] Temperature can significantly impact the solubility of small molecules.

  • Control Final Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.5%, and for many cell lines, below 0.1%, to avoid both compound precipitation and cellular toxicity.[5][7][8]

Q2: My CAY10465-containing media looked fine initially, but I noticed a precipitate after a few hours/days in the incubator. Why is this happening?

Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture media over time.

Potential Causes and Solutions:

  • Thermodynamic Insolubility: The initial clear appearance may have been a supersaturated solution that was kinetically stable but thermodynamically unstable. Over time, the compound will equilibrate and precipitate out. The only solution is to lower the final working concentration of CAY10465.[9]

  • Interaction with Media Components: Cell culture media is a complex mixture of salts, amino acids, vitamins, and, if supplemented, serum proteins.[10] These components can interact with CAY10465, reducing its solubility over time.

    • Serum Proteins: While serum proteins can sometimes aid in the solubilization of hydrophobic compounds, they can also bind to the compound and contribute to aggregation.[11][12] If you are using serum-free media, you may be more likely to observe precipitation.

    • Salts: High concentrations of salts in the media can decrease the solubility of hydrophobic compounds, an effect known as "salting out".[13]

  • pH Shift: The pH of the cell culture medium can change during incubation due to cellular metabolism. If the solubility of CAY10465 is pH-dependent, this shift could trigger precipitation. Ensure your incubator's CO2 levels are stable to maintain the media's pH.[5]

  • Temperature Fluctuations: Repeatedly removing your culture vessels from the incubator can cause temperature cycling, which can affect the solubility of the compound.[5] Minimize the time your cultures spend outside of the stable incubator environment.

  • Evaporation: Over long-term experiments, evaporation of water from the culture media can increase the concentration of all components, including CAY10465, potentially pushing it beyond its solubility limit.[5][14] Ensure proper humidification of your incubator.

Q3: What is the best way to prepare a working solution of CAY10465 in cell culture media to avoid precipitation?

A careful and methodical approach to preparing your working solution is crucial. The following protocol is recommended:

Experimental Protocol: Preparation of a CAY10465 Working Solution

  • Prepare a High-Concentration Stock Solution: Dissolve CAY10465 in 100% fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[2][4][15] Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[16]

  • Pre-warm Media and Other Solutions: Warm your complete cell culture medium (with serum and other supplements) and any necessary dilution buffers (e.g., sterile PBS) to 37°C.[5]

  • Perform Serial Dilutions: a. Create an intermediate dilution of your DMSO stock solution in pre-warmed media or PBS. b. Add the working solution to the final volume of pre-warmed cell culture medium dropwise while gently swirling or vortexing the media.[5][17] This gradual addition helps to avoid rapid solvent exchange.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically below 0.1% to 0.5%, and is consistent across all experimental and control groups.[7][8]

  • Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation. A cloudy or hazy appearance indicates a problem.[6] You can also check for micro-precipitates under a microscope.[16]

  • Use Freshly Prepared Solutions: It is best practice to prepare your CAY10465 working solutions fresh for each experiment and not to store them for extended periods.[18][19]

Troubleshooting Guide

If you encounter precipitation despite following the recommended procedures, this troubleshooting workflow can help you identify and resolve the issue.

G cluster_0 Problem Identification cluster_1 Immediate Precipitation cluster_2 Delayed Precipitation start Precipitation Observed in CAY10465-containing Media timing When did precipitation occur? start->timing immediate Immediate Precipitation timing->immediate Immediately upon addition delayed Delayed Precipitation timing->delayed After incubation (hours/days) check_conc Is final concentration too high? immediate->check_conc check_dilution Was dilution too rapid? immediate->check_dilution check_temp Was media cold? immediate->check_temp check_dmso Is final DMSO% too high? immediate->check_dmso sol_conc_high Solution: Lower final concentration check_conc->sol_conc_high sol_dilution Solution: Use serial dilution and add dropwise check_dilution->sol_dilution sol_temp Solution: Pre-warm media to 37°C check_temp->sol_temp sol_dmso Solution: Keep final DMSO <0.5% (ideally <0.1%) check_dmso->sol_dmso check_thermo Is it thermodynamic insolubility? delayed->check_thermo check_interaction Interaction with media components? delayed->check_interaction check_ph Has media pH shifted? delayed->check_ph check_evap Has evaporation occurred? delayed->check_evap sol_thermo Solution: Lower final concentration check_thermo->sol_thermo sol_interaction Solution: Consider media composition (serum vs. serum-free) check_interaction->sol_interaction sol_ph Solution: Check incubator CO2 and use fresh media check_ph->sol_ph sol_evap Solution: Ensure proper humidification in incubator check_evap->sol_evap

Caption: Troubleshooting workflow for CAY10465 precipitation.

Advanced Troubleshooting and Considerations

  • Co-solvents and Excipients: For particularly challenging situations, the use of a co-solvent or a pharmaceutically acceptable excipient might be considered. However, it is crucial to validate that any additional component does not interfere with your experimental assay or affect cell health.

  • Sonication: Gentle sonication of the final working solution in a water bath can sometimes help to dissolve small, persistent precipitates.[16][20] However, this may only provide a temporary solution if the concentration is above the thermodynamic solubility limit.

  • Microbial Contamination: While the focus here is on chemical precipitation, it is always prudent to rule out microbial contamination as a cause of turbidity in your cell culture media.[6][21] Contamination can be identified by a sudden drop in pH (media turning yellow) and the presence of motile bacteria or filamentous fungi under a microscope.

By understanding the chemical properties of CAY10465 and adhering to best practices for its handling and dilution, researchers can minimize the risk of precipitation and ensure the integrity of their experimental data.

References

  • CAY10465 (CAS Number: 688348-33-6) | Cayman Chemical.

  • Common Cell Culture Problems: Precipitates - Sigma-Aldrich.

  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem.

  • Technical Support Center: Troubleshooting Compound Precipitation in Media - Benchchem.

  • FAQs on Inhibitor Preparation - Sigma-Aldrich.

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell.

  • Technical Support Center: Preventing Compound Precipitation in Assays - Benchchem.

  • Inhibitor Handling Instructions - Selleck Chemicals.

  • CAY10465 AhR agonist - Selleck Chemicals.

  • CAY 10465 | Aryl Hydrocarbon Receptor Agonist | MedChemExpress.

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio.

  • Cell Culture FAQs - BOC Sciences.

  • PRODUCT INFORMATION - Cayman Chemical.

  • How to dissolve small inhibitor molecules for binding assay? - ResearchGate.

  • DMSO dilution vs. inhibitor dissolving; which 1st? - General Lab Techniques.

  • Cell Culture Question -- Send Help : r/labrats - Reddit.

  • Cayman Chemicals Company - Everon Life Sciences.

  • CAY 10465 | Aryl Hydrocarbon Receptor Agonist | MedChemExpress (Korean).

  • CAY10465 - Labchem Catalog.

  • CAY 10465 | AhR | Aryl Hydrocarbon Receptor - TargetMol.

  • Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PubMed Central.

  • Diffusion of small molecule drugs is affected by surface interactions and crowder proteins.

  • TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS | Abcam.

  • (PDF) Immunoassay Troubleshooting Guide - ResearchGate.

  • Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC - NIH.

  • Frequently Asked Questions | Selleckchem.com.

  • Precipitation in cell culture medium? - ResearchGate.

  • Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC - NIH.

  • Effects of alcohol on the solubility and structure of native and disulfide-modified bovine serum albumin | Request PDF - ResearchGate.

  • Troubleshooting Molecular Biology Applications - QIAGEN.

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.

  • Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd.

  • Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed.

  • Improving protein solubility and activity by introducing small peptide tags designed with machine learning models - NIH.

  • Solubility of compounds slightly soluble or insoluble in DMSO? - ResearchGate.

  • FPS-ZM1 - PRODUCT INFORMATION.

  • By compound.

Sources

How to improve CAY10465 solubility in aqueous solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for CAY10465. As a potent and selective aryl hydrocarbon receptor (AhR) agonist, CAY10465 is a critical tool for research in toxicology, xenobiotic metabolism, and related fields.[1][2][3] However, its hydrophobic nature presents significant challenges for dissolution in aqueous media required for in vitro and in vivo experiments. Over 70% of new chemical entities suffer from poor aqueous solubility, which is a primary determinant of dissolution rate and subsequent bioavailability.[4]

This guide provides a comprehensive, question-and-answer-based resource for researchers to overcome solubility hurdles with CAY10465. We will explore the causality behind various solubilization strategies, from simple co-solvent systems to more advanced formulation techniques, ensuring you can achieve reliable and reproducible experimental results.

Section 1: Understanding CAY10465 & The Solubility Challenge

Q1: What are the chemical properties of CAY10465 that make it difficult to dissolve in water?

A1: CAY10465 is a resveratrol analog characterized by a highly hydrophobic structure. Its key properties are:

  • Chemical Name: 1,3-dichloro-5-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-benzene[2]

  • Molecular Formula: C₁₅H₉Cl₂F₃[2]

  • Molecular Weight: 317.1 g/mol [2][3]

The molecule is largely non-polar due to its aromatic rings and halogen substituents. This chemical structure leads to a high LogP value (a measure of lipophilicity), making it energetically unfavorable to dissolve in polar solvents like water. Water molecules are tightly associated through a strong hydrogen-bonding network, and a hydrophobic molecule like CAY10465 cannot form these bonds, leading to its exclusion and precipitation.

Q2: What are the supplier-recommended solvents for CAY10465?

A2: To address its hydrophobicity, suppliers recommend preparing stock solutions of CAY10465 in organic solvents. The solubility in these solvents is significantly higher than in aqueous solutions.

SolventSolubility (Typical)Source
DMSO≥ 30 mg/mL (up to 100 mg/mL reported)[2][5][6]
DMF30 mg/mL[2]
Ethanol20-40 mg/mL[2][3]

Crucially, these high-concentration stock solutions are not intended for direct use in aqueous experimental systems. They must be carefully diluted, as abrupt addition to a buffer will almost certainly cause the compound to precipitate.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues researchers encounter when moving from an organic stock solution to an aqueous working solution.

Q3: I dissolved CAY10465 in DMSO, but it crashed out of solution when I added it to my cell culture media. What went wrong?

A3: This is the most frequent problem and occurs due to exceeding the aqueous solubility limit. While CAY10465 is highly soluble in 100% DMSO, its solubility drops dramatically as the percentage of water increases. For instance, in a 1:1 mixture of DMSO:PBS (pH 7.2), the solubility is only ~0.5 mg/mL.[2]

The Cause: When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the localized concentration of CAY10465 at the point of addition is momentarily massive, while the DMSO rapidly diffuses away. This sudden exposure to the aqueous environment causes the compound to precipitate before it can be adequately dispersed.

The Solution:

  • Minimize the DMSO Concentration: Aim for a final DMSO concentration in your assay of less than 0.5%, and ideally below 0.1%.[7] High concentrations of DMSO can be toxic to cells or interfere with assay results.[8][9]

  • Use Serial Dilutions: Prepare an intermediate dilution of your DMSO stock in your final aqueous buffer. This gradual reduction in solvent strength helps keep the compound in solution.

  • Improve Mixing: When adding the compound to the final solution, vortex or stir the aqueous medium vigorously to promote rapid dispersion and prevent localized supersaturation.

Q4: Can I heat the solution or sonicate it to get CAY10465 to dissolve?

A4: Yes, but with significant caveats.

  • Heating: Gently warming the solution (e.g., to 37°C) can temporarily increase the solubility of many compounds. This is because the dissolution process is often endothermic.[10] However, this can create a supersaturated solution . Upon cooling back to room temperature or incubator temperature, the compound may precipitate out. This method is best used to get the compound into solution initially, but stability must be confirmed at the final experimental temperature.

  • Sonication: Sonication is a useful technique to break up aggregates and enhance the rate of dissolution. It is particularly helpful when preparing stock solutions in organic solvents or when using formulation vehicles like cyclodextrins. However, like heating, it does not change the fundamental thermodynamic solubility limit in a given solvent system.

Q5: My compound seems to dissolve initially but then precipitates over time. Why?

A5: This indicates that you have created either a supersaturated or a metastable solution.

  • Supersaturated Solution: The initial concentration is above the thermodynamic solubility limit. The system is unstable, and precipitation is initiated by factors like temperature changes, agitation, or the presence of nucleation sites (e.g., dust particles, container imperfections).

  • Amorphous vs. Crystalline Form: Sometimes, a compound may initially dissolve into an amorphous (disordered) state, which has higher solubility than its more stable crystalline form.[11] Over time, the molecules can rearrange into the lower-energy crystalline state and precipitate.

To avoid this, it is critical to work at concentrations known to be stable in your final aqueous medium or to use a formulation strategy that enhances stability.

Section 3: Step-by-Step Protocols for Improved Solubilization

If simple dilution of a DMSO stock is insufficient, more advanced formulation strategies are necessary. These methods aim to create a more favorable microenvironment for the hydrophobic drug within the aqueous solution.

Protocol 1: Co-Solvent System

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable for hydrophobic compounds.[12][13]

Objective: To prepare a working solution of CAY10465 for an in vitro assay with a final DMSO concentration of <0.1%.

Methodology:

  • Prepare a High-Concentration Stock: Dissolve CAY10465 in 100% DMSO to create a 10 mg/mL (31.5 mM) stock solution.[5][6] Ensure it is fully dissolved using vortexing or brief sonication.

  • Prepare an Intermediate Dilution: Dilute the 10 mg/mL stock 1:10 in 100% DMSO to create a 1 mg/mL (3.15 mM) intermediate stock.

  • Final Dilution into Aqueous Medium:

    • Aliquot the required volume of your final aqueous medium (e.g., cell culture media, PBS) into a fresh tube.

    • While vortexing the aqueous medium, add the required volume of the 1 mg/mL intermediate stock dropwise to reach your final desired concentration.

    • Example: To make a 10 µM final solution in 10 mL of media, you would add 31.7 µL of the 1 mg/mL intermediate stock. This results in a final DMSO concentration of ~0.32%, which may be acceptable for many cell lines. For a lower DMSO concentration, a more complex formulation may be needed.

Troubleshooting Workflow: Co-Solvent Method

Below is a decision-making diagram for troubleshooting solubility issues.

G start Start: CAY10465 Powder stock Prepare 10-30 mg/mL stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute precipitate Precipitate Forms? dilute->precipitate success Success: Solution is clear precipitate->success No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes lower_conc 1. Lower final concentration troubleshoot->lower_conc vigor_mix 2. Use vigorous mixing during dilution lower_conc->vigor_mix intermediate 3. Use intermediate dilution step vigor_mix->intermediate reassess Re-assess for precipitation intermediate->reassess reassess->success No advanced Proceed to Advanced Formulation (Protocol 2) reassess->advanced Yes

Caption: Decision workflow for preparing aqueous solutions of CAY10465.

Protocol 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They act as molecular containers, encapsulating the hydrophobic drug molecule, thereby increasing its apparent water solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Objective: To prepare a CAY10465 formulation for in vivo or sensitive in vitro applications where organic solvents are undesirable.

Methodology:

  • Prepare Cyclodextrin Vehicle: Prepare a 45% (w/v) solution of HP-β-CD in sterile water. Warm gently (to ~60-70°C) and stir until fully dissolved. Allow to cool to room temperature.

  • Weigh CAY10465: Directly weigh the required amount of CAY10465 powder into a sterile glass vial.

  • Add Vehicle & Complex: Add the calculated volume of the 45% HP-β-CD solution to the CAY10465 powder.

  • Promote Complexation: Vortex vigorously for 5-10 minutes. Follow with sonication in a bath sonicator for 30-60 minutes, or until the solution appears clear. The formation of the inclusion complex is an equilibrium process.[4]

  • Sterilization: If for in vivo use, sterile-filter the final solution through a 0.22 µm PVDF syringe filter. Note: Check for drug loss during filtration by measuring concentration before and after.

Mechanism of Cyclodextrin Solubilization

G Mechanism of Cyclodextrin Action cluster_0 Aqueous Environment cluster_1 Formation of Inclusion Complex drug CAY10465 (Hydrophobic) cd HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) drug->cd  van der Waals forces  Hydrophobic interaction   complex [CAY10465 • CD] Complex (Water Soluble) drug_inside CAY10465

Caption: Cyclodextrin encapsulates a hydrophobic drug, increasing its solubility.

Section 4: Final Considerations

  • Vehicle Controls are Essential: Always include a vehicle control in your experiments. This is the exact same formulation (e.g., 0.1% DMSO in media, or 45% HP-β-CD solution) but without CAY10465. This allows you to distinguish the effects of the compound from the effects of the solvent system.[7]

  • Check for Stability: After preparing your final working solution, visually inspect it for any signs of precipitation before each use. If experiments run for an extended period (hours to days), it is wise to confirm the stability of your formulation over that time course at the relevant temperature.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[12] However, CAY10465 is a neutral molecule and does not have ionizable groups, so this strategy is not applicable.

By understanding the physicochemical properties of CAY10465 and applying these systematic formulation approaches, researchers can confidently prepare stable, homogenous aqueous solutions for accurate and reproducible scientific outcomes.

References

  • World Pharma Today.
  • PharmaTutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Taylor & Francis Online.
  • Mangiacapre, E., et al. (2025). Mechanistic insight into cyclodextrin solubilization in aquoline: thermodynamics, structure, and molecular interactions. Journal of Molecular Liquids.
  • WuXi AppTec DMPK. (2024).
  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • DC Chemicals.
  • Ovid. Cyclodextrins as pharmaceutical solubilizers.
  • Cayman Chemical. CAY10465 (CAS Number: 688348-33-6).
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • ScienceDirect. Considerations regarding use of solvents in in vitro cell based assays.
  • National Center for Biotechnology Information. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
  • Selleck Chemicals. CAY10465 AhR agonist.
  • MedChemExpress. CAY 10465 | Aryl Hydrocarbon Receptor Agonist.
  • MedChemExpress. CAY 10465 | Aryl Hydrocarbon Receptor Agonist.
  • MedChemExpress. CAY 10465 | Aryl Hydrocarbon Receptor Agonist.
  • ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • PubMed. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies.
  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ResearchGate.
  • MDPI.
  • MedChemExpress. CAY 10465 | Aryl Hydrocarbon Receptor Agonist.
  • TargetMol. CAY 10465 | AhR | Aryl Hydrocarbon Receptor.

Sources

CAY10465 Technical Support Center: Stability, Storage, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for CAY10465, a potent and selective Aryl Hydrocarbon Receptor (AhR) agonist. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal use, storage, and stability of CAY10465 in your experiments. Here, we synthesize technical data with field-proven insights to help you navigate potential challenges and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is CAY10465 and what is its primary mechanism of action?

CAY10465 is a synthetic, resveratrol-based analog that acts as a high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR), with a reported binding affinity (Ki) of 0.2 nM.[1][2][3] Unlike its parent compound, resveratrol, CAY10465 is highly selective for AhR and shows no significant activity at the estrogen receptor, even at high concentrations.[1] Its mechanism involves binding to the cytosolic AhR complex, inducing a conformational change, nuclear translocation, and heterodimerization with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, modulating the transcription of target genes.

Q2: How should I store the solid (powder) form of CAY10465?

For long-term stability, the solid form of CAY10465 should be stored at -20°C , tightly sealed in its original vial. Under these conditions, stability has been reported for at least two to four years, though this varies by supplier.[1] The compound is shipped at room temperature in the continental US by some vendors, indicating short-term stability at ambient temperatures, but -20°C is mandatory for long-term storage.

Q3: I've prepared a stock solution in DMSO. What are the correct storage conditions and how long is it stable?

DMSO stock solutions of CAY10465 should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO. Store these aliquots at -80°C for maximum stability, which is reported to be between 6 months and 2 years depending on the supplier. For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1]

Q4: Why is it important to use fresh, anhydrous DMSO for reconstitution?

DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination in DMSO can significantly decrease the solubility of hydrophobic compounds like CAY10465, potentially causing it to precipitate out of solution.[3] Using a fresh, sealed bottle of anhydrous, high-purity DMSO is critical for preparing a clear, stable stock solution.

Q5: Is CAY10465 sensitive to light?

CAY10465 is a stilbene derivative, a class of compounds known for their photosensitivity. Resveratrol, a related molecule, is known to undergo trans-to-cis isomerization upon exposure to UV light, which can alter its biological activity. While specific photodegradation studies on CAY10465 are not widely published, it is best practice to protect both the solid compound and its solutions from light. Store vials in the dark and wrap tubes containing solutions in foil.

Data Summary Tables

Table 1: Recommended Storage Conditions & Stability

FormSolventStorage TemperatureReported StabilitySource(s)
Solid (Powder)N/A-20°C≥ 2-4 years[1]
SolutionDMSO-80°C6 months - 2 years[1]
SolutionDMSO-20°C~1 month[1][3]
SolutionDMSO4°C~2 weeks[1]

Note: Stability durations can vary between suppliers. Always refer to the product-specific datasheet.

Table 2: Solubility Information

SolventApproximate Max. SolubilitySource(s)
DMSO≥ 30 - 100 mg/mL[1][2][3]
DMF~30 mg/mL[1]
Ethanol~20 - 40 mg/mL[1][3]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL[1]
WaterInsoluble[3]

Experimental Protocols & Workflow

Protocol 1: Reconstitution of CAY10465 for Stock Solution
  • Objective: To prepare a high-concentration, stable stock solution of CAY10465.

  • Causality: Using anhydrous DMSO and proper handling techniques prevents moisture contamination and ensures complete dissolution, which is critical for accurate downstream dilutions and experimental reproducibility.

Materials:

  • CAY10465 (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated precision pipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of CAY10465 to warm to room temperature for at least 60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Solvent Addition: Under sterile conditions, use a calibrated pipette to add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved. If needed, brief sonication in a water bath can aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile, tightly-sealing polypropylene tubes. The volume of the aliquots should be based on your typical experimental needs to minimize waste.

  • Storage: Store the aliquots protected from light at -80°C for long-term storage or -20°C for short-term use.

Experimental Workflow: From Compound to Cell-Based Assay

The following diagram illustrates the critical steps for handling CAY10465 from initial reconstitution to its final application in a cell-based experiment.

G cluster_prep Preparation & Storage cluster_exp Experimental Use A 1. Receive CAY10465 (Solid Powder) B 2. Equilibrate to RT (Min. 60 min) A->B C 3. Reconstitute in Anhydrous DMSO B->C D 4. Aliquot into Single-Use Tubes C->D E 5. Store at -80°C (Protected from Light) D->E F 6. Thaw Single Aliquot at Room Temperature E->F Retrieve for experiment G 7. Prepare Serial Dilutions in Culture Medium F->G H 8. Treat Cells (e.g., HepG2 cells) G->H I 9. Incubate for Desired Time Period H->I J 10. Perform Assay (e.g., qPCR, Western, etc.) I->J AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAY10465 CAY10465 AhR_complex Inactive AhR Complex (AhR, HSP90, XAP2, p23) CAY10465->AhR_complex 1. Ligand Binding AhR_active Active AhR AhR_complex->AhR_active 2. Conformational Change & Nuclear Translocation Dimer AhR-ARNT Heterodimer AhR_active->Dimer ARNT ARNT ARNT->Dimer XRE XRE (DNA Response Element) Dimer->XRE 3. DNA Binding Transcription Modulation of Target Gene Transcription (e.g., CYP1A1) XRE->Transcription 4. Gene Regulation

Caption: Canonical AhR signaling pathway activated by CAY10465.

References

  • Naem E, Alcalde R, Gladysz M, et al. Inhibition of apolipoprotein A-I gene by the aryl hydrocarbon receptor: a potential mechanism for smoking-associated hypoalphalipoproteinemia. Life Sci. 2012;91(1-2):64-69. [Link]

Sources

Technical Support Center: CAY10465 Stability in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information regarding the long-term stability of CAY10465 when stored in Dimethyl Sulfoxide (DMSO). The following sections are structured in a question-and-answer format to directly address common concerns and provide practical guidance for ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the manufacturer's recommended storage conditions for CAY10465 in DMSO?

A1: As a general guideline, once CAY10465 is dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. For short-term storage, up to one month, a temperature of -20°C is often suggested. For longer-term storage, up to one year, it is advisable to store the aliquots at -80°C.

Q2: My CAY10465 stock solution has been stored at -20°C for several months. Is it still viable?

A2: While manufacturer guidelines often suggest a one-month limit at -20°C for optimal stability, the actual stability of CAY10465 in DMSO can be influenced by several factors, including the quality of the DMSO, the concentration of the stock solution, and the frequency of temperature fluctuations. To ascertain the viability of your older stock solution, it is highly recommended to perform a quality control check, such as analytical chromatography, to assess its purity and concentration.

Q3: I've noticed a small amount of precipitate in my CAY10465 stock solution after thawing. What should I do?

A3: Precipitation upon thawing can occur, particularly with concentrated stock solutions. This does not necessarily indicate degradation. First, ensure the vial is tightly sealed and allow it to equilibrate to room temperature. Then, gently vortex the solution. If the precipitate does not redissolve, you can try briefly sonicating the vial in a water bath. If the precipitate persists, it may be advisable to centrifuge the vial and use the supernatant, after verifying its concentration. However, for critical experiments, using a freshly prepared stock solution is the most reliable approach.

Q4: How many times can I safely freeze and thaw my CAY10465 stock solution?

A4: It is a widely accepted best practice to avoid repeated freeze-thaw cycles. Each cycle increases the risk of water absorption from the atmosphere due to the hygroscopic nature of DMSO, which can potentially lead to hydrolysis of the compound. Studies have shown that for many compounds, a limited number of freeze-thaw cycles (e.g., up to 11) may not cause significant degradation[1]. However, the stability of CAY10465 to multiple freeze-thaw cycles has not been specifically reported. Therefore, it is strongly recommended to prepare single-use aliquots to maintain the integrity of your stock.

Q5: Does light exposure affect the stability of CAY10465 in DMSO?

A5: CAY10465 is a stilbene derivative, a class of compounds known to be sensitive to light. Exposure to UV and even fluorescent light can induce isomerization (from the trans to the cis form) and other photochemical reactions in stilbenes[2][3]. Therefore, it is crucial to protect CAY10465 stock solutions from light by storing them in amber vials or by wrapping clear vials in aluminum foil.

Understanding the Stability of CAY10465 in DMSO

CAY10465 is a potent and selective agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental xenobiotics. The integrity of your CAY10465 stock solution is paramount for obtaining reliable and reproducible experimental results.

Key Factors Influencing Stability in DMSO:
  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can lead to the hydrolysis of susceptible compounds. It is crucial to use anhydrous DMSO and to minimize the exposure of stock solutions to the atmosphere.

  • Temperature: Lower storage temperatures (-80°C) are generally preferred for long-term storage as they slow down potential degradation reactions.

  • Freeze-Thaw Cycles: As mentioned, these cycles can introduce water into the DMSO stock and should be minimized by preparing single-use aliquots[4].

  • Light Exposure: Due to its stilbene-like structure, CAY10465 is likely susceptible to light-induced degradation and isomerization[2][3].

  • Oxidation: Although less common in DMSO compared to aqueous solutions, oxidation can still occur, especially with prolonged storage or exposure to air.

The following diagram illustrates the key decision points for handling and storing CAY10465 in DMSO to ensure its stability.

G start Start: CAY10465 Powder dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Prepare Single-Use Aliquots (Protect from Light) dissolve->aliquot storage Storage Conditions aliquot->storage short_term -20°C (≤ 1 month) storage->short_term Short-Term long_term -80°C (> 1 month) storage->long_term Long-Term use Experimental Use short_term->use long_term->use qc_check Perform QC Check (e.g., HPLC/LC-MS) use->qc_check If concerns about stability qc_check->use Pass fresh_prep Prepare Fresh Stock qc_check->fresh_prep Fail

Caption: Workflow for preparing and storing CAY10465 in DMSO.

Experimental Protocols for Stability Assessment

For critical applications or when using aged stock solutions, it is prudent to perform a stability assessment. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.

Protocol 1: Quantitative Stability Assessment by HPLC

This protocol allows for the quantification of CAY10465 in your DMSO stock to determine if its concentration has changed over time.

Materials:

  • CAY10465 DMSO stock solution (sample)

  • Freshly prepared CAY10465 DMSO stock solution (reference standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare Mobile Phase: A common mobile phase for stilbene derivatives is a gradient of acetonitrile and water with 0.1% formic acid.

  • Prepare Standard Curve:

    • Prepare a series of dilutions of the freshly prepared CAY10465 reference standard in the mobile phase to create a standard curve (e.g., 1, 5, 10, 25, 50 µM).

  • Prepare Sample:

    • Dilute your aged CAY10465 stock solution to a concentration that falls within the range of your standard curve.

  • HPLC Analysis:

    • Inject the standards and the sample onto the HPLC system.

    • Monitor the elution of CAY10465 at its maximum absorbance wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of your aged CAY10465 sample by interpolating its peak area on the standard curve.

    • Compare the measured concentration to the expected concentration to assess stability. A significant decrease in concentration indicates degradation.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol helps in identifying potential degradation products in your CAY10465 stock solution.

Materials:

  • CAY10465 DMSO stock solution

  • LC-MS system with an electrospray ionization (ESI) source

  • The same mobile phase and column as in the HPLC protocol

Procedure:

  • Sample Preparation: Dilute your CAY10465 stock solution in the mobile phase to an appropriate concentration for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Acquire data in both positive and negative ionization modes to maximize the detection of potential degradation products.

  • Data Analysis:

    • Examine the total ion chromatogram for peaks other than the parent CAY10465 peak.

    • Analyze the mass spectra of any new peaks to determine their mass-to-charge ratio (m/z).

    • Based on the m/z and the structure of CAY10465, you can hypothesize the structures of the degradation products (e.g., hydroxylated, oxidized, or isomerized forms).

The following diagram illustrates the general workflow for a forced degradation study, which can be adapted to investigate the stability of CAY10465.

G start CAY10465 in DMSO stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1N HCl) stress->acid base Base Hydrolysis (e.g., 0.1N NaOH) stress->base oxidation Oxidation (e.g., H2O2) stress->oxidation light Photostability (UV/Fluorescent Light) stress->light analysis Analyze by HPLC/LC-MS acid->analysis base->analysis oxidation->analysis light->analysis

Caption: Workflow for a forced degradation study of CAY10465.

Data Summary

Storage ConditionTimeframeExpected StabilityKey Considerations
-20°C Up to 1 monthGenerally stableMinimize freeze-thaw cycles. Protect from light. Use anhydrous DMSO.
-80°C > 1 month (up to 1 year)Preferred for long-term storageAliquot into single-use volumes. Ensure airtight seals on vials.
Repeated Freeze-Thaw Multiple cyclesPotential for degradationIncreased risk of water absorption. Not recommended.
Room Temperature Short periodsStability is compound-dependentNot recommended for long-term storage. Increased risk of degradation.
Light Exposure ProlongedPotential for isomerization and degradationStore in amber vials or protect from light.

Conclusion

Ensuring the stability of CAY10465 in DMSO is critical for the validity of your research. By adhering to best practices for storage and handling, such as using anhydrous DMSO, preparing single-use aliquots, protecting from light, and storing at -80°C for long-term use, you can significantly mitigate the risk of degradation. For aged or suspect stock solutions, performing analytical quality control using HPLC or LC-MS is a prudent step to verify the integrity of the compound before use in critical experiments.

References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215.
  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beck, G., Schmidt, R., & Zbinden, P. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304.
  • López-Gutiérrez, N., Romero-González, R., Plaza-Bolaños, P., & Garrido Frenich, A. (2014). Stability and photoisomerization of stilbenes isolated from the bark of Norway spruce roots. Molecules (Basel, Switzerland), 19(11), 18457–18470.
  • Regev-Shoshani, G., Shoseyov, O., & Kerem, Z. (2003). Influence of lipophilicity on the retention and isomerization of resveratrol during HPLC analysis. Journal of agricultural and food chemistry, 51(22), 6532–6537.
  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of forced degradation in developing stability-indicating methods. Journal of pharmaceutical and biomedical analysis, 44(1), 29–47.
  • Agilent Technologies. (2024). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(12), 596-607.
  • U.S. Pharmacopeia. (2014). Strength and Stability Testing for Compounded Preparations. Retrieved from [Link]

  • Engeloch, C., Schopfer, U., Müller, I., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 999–1006.

Sources

Interpreting unexpected results from CAY10465 experiments.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for CAY10465. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using CAY10465 in their experiments. Here, we address common challenges and unexpected results, providing in-depth troubleshooting strategies and foundational knowledge to ensure the integrity and success of your research.

I. Understanding CAY10465: A Primer

CAY10465 is a potent and selective agonist for the Aryl Hydrocarbon Receptor (AhR), demonstrating a high affinity with a Ki of 0.2 nM.[1][2][3][4] It is structurally analogous to resveratrol and is a valuable tool for investigating AhR-mediated signaling pathways.[3] Notably, it displays high selectivity for AhR, with no significant effect on the estrogen receptor even at concentrations up to 100 µM.[2][3][4]

Key Specifications:
ParameterValueSource(s)
Molecular Weight 317.13 g/mol [1][2]
Purity ≥98%[3]
Storage (Powder) -20°C for up to 3-4 years[1][3]
Storage (in Solvent) -80°C for up to 1 year[4]

II. Troubleshooting Guide: Interpreting Unexpected Results

Even with careful experimental design, unexpected outcomes can occur. This section provides a systematic approach to troubleshooting common issues encountered during CAY10465 experiments.

Scenario 1: Reduced or No Compound Activity

Observation: You observe a diminished or complete lack of the expected biological response after treating your cells with CAY10465.

Initial Checks:

  • Confirm Calculations: Double-check all calculations for dilutions and final concentrations.

  • Positive Control: Ensure your positive control for AhR activation is yielding the expected results.

Troubleshooting Workflow:

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAY10465 CAY10465 AhR_complex AhR Complex (Hsp90, AIP, p23) CAY10465->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change (Hsp90 dissociates) Translocation AhR_active->Translocation Translocates to Nucleus ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer Translocation->AhR_ARNT Dimerizes with ARNT XRE Xenobiotic Response Element (XRE) (on DNA) AhR_ARNT->XRE Binds to DNA Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Initiates Transcription ARNT_n ARNT

Sources

Technical Support Center: Optimizing CAY10465 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for CAY10465, a selective and high-affinity aryl hydrocarbon receptor (AhR) agonist. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for optimizing the experimental concentration of CAY10465 to achieve maximum efficacy and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CAY10465?

CAY10465 is a potent and selective agonist for the Aryl Hydrocarbon Receptor (AhR), with a high binding affinity (Ki of 0.2 nM). It shows no significant effect on the estrogen receptor (Ki >100,000 nM), highlighting its selectivity.[1] The AhR is a ligand-activated transcription factor that, upon binding to agonists like CAY10465, translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[2]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAY10465 CAY10465 AhR_complex Inactive AhR Complex (AhR, HSP90, XAP2, p23) CAY10465->AhR_complex Binding AhR_active Active AhR-Ligand Complex AhR_complex->AhR_active Conformational Change & Dissociation of Chaperone Proteins AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Nuclear Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Initiation mRNA mRNA (e.g., CYP1A1) Gene_Transcription->mRNA Protein Protein (e.g., CYP1A1) mRNA->Protein Translation Biological_Response Biological Response Protein->Biological_Response

Caption: CAY10465 activates the AhR signaling pathway.

Q2: What is a good starting concentration for my experiments with CAY10465?

A literature review indicates that CAY10465 has been used in a wide concentration range, from 0.01 nM to 100 µM, in studies with HepG2 cells.[1] For initial experiments, a common practice is to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. A suggested starting range for a dose-response curve would be from 1 nM to 10 µM.

ReagentTypeTypical Concentration RangePurpose
CAY10465Investigational Agonist1 nM - 10 µMTo determine the effective concentration (EC50) for the desired biological response.
TCDDPositive Control Agonist0.1 nM - 10 nMTo confirm the functionality of the AhR pathway in your experimental system.
CH-223191AHR Antagonist1 µM - 10 µMTo verify that the observed effects are mediated by the AhR.[3]

Troubleshooting Guides

Issue 1: I am not observing any effect of CAY10465 in my assay.

Possible Cause 1: Compound Solubility and Stability

CAY10465 is soluble in DMSO (≥ 100 mg/mL) and ethanol, but insoluble in water.[3] Ensure that your stock solution is properly prepared and stored. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[3] It is also crucial to consider the stability of CAY10465 in your cell culture medium, as some media components can affect compound stability.[4][5]

Troubleshooting Steps:

  • Verify Stock Solution: Prepare a fresh stock solution of CAY10465 in anhydrous DMSO.[3]

  • Check for Precipitation: After diluting the stock solution into your aqueous assay buffer, visually inspect for any precipitation.

  • Assess Stability: The stability of small molecules in cell culture media can be influenced by various factors.[6] If you suspect degradation, you can perform a stability test by incubating CAY10465 in the media for the duration of your experiment and then analyzing its concentration using methods like LC-MS/MS.[6]

Possible Cause 2: Experimental Setup

Issues with the assay itself, such as incorrect timing, inappropriate reagent concentrations, or problems with cell health, can lead to a lack of an observable effect.

Troubleshooting Steps:

  • Optimize Incubation Time: The kinetics of AhR activation and downstream gene expression can vary. Perform a time-course experiment to determine the optimal treatment duration.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. High cell density or poor viability can affect the cellular response.

  • Positive Control: Use a well-characterized AhR agonist, such as TCDD, as a positive control to confirm that the AhR signaling pathway is active in your cell line.

Possible Cause 3: Target Engagement

The compound may not be reaching its intended molecular target within the cell, or the target may not be critical for the biological outcome being measured in your specific model.

Troubleshooting Steps:

  • Confirm AhR Expression: Verify that your cell line expresses the Aryl Hydrocarbon Receptor.

  • Measure Target Gene Expression: A reliable way to confirm AhR activation is to measure the expression of a known target gene, such as CYP1A1, using qPCR.[2]

Issue 2: I am observing high cytotoxicity at my desired effective concentration.

Possible Cause: Off-Target Effects or Excessive AhR Activation

While CAY10465 is a selective AhR agonist, high concentrations of any small molecule can lead to off-target effects and subsequent cytotoxicity.[7][8] It is also possible that sustained, high-level activation of the AhR pathway itself can be detrimental to some cell types.

Troubleshooting Steps:

  • Determine the Cytotoxic Concentration (CC50): Perform a cytotoxicity assay to determine the concentration at which CAY10465 becomes toxic to your cells. This will help you establish a therapeutic window.

  • Lower the Concentration: If your effective concentration is close to the cytotoxic concentration, try to use the lowest effective dose that still gives a robust biological response.

  • Use an AhR Antagonist: To confirm that the cytotoxicity is mediated by AhR, co-treat your cells with CAY10465 and an AhR antagonist like CH-223191. If the antagonist rescues the cells from cytotoxicity, it suggests the effect is on-target.

Experimental Protocols

Protocol 1: Determining the EC50 of CAY10465 using a Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[9]

Materials:

  • CAY10465 stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of CAY10465 in complete cell culture medium. A common starting range is from 10 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as in your highest CAY10465 treatment.

  • Treatment: Remove the old medium from the cells and add the diluted CAY10465 or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the CAY10465 concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the EC50 value.[10]

Workflow for Determining Optimal CAY10465 Concentration

Optimization_Workflow start Start dose_response Perform Dose-Response Assay (e.g., 1 nM - 10 µM CAY10465) start->dose_response cytotoxicity Perform Cytotoxicity Assay (e.g., MTT, LDH) start->cytotoxicity analyze_ec50 Analyze Data to Determine EC50 dose_response->analyze_ec50 analyze_cc50 Analyze Data to Determine CC50 cytotoxicity->analyze_cc50 compare Compare EC50 and CC50 analyze_ec50->compare analyze_cc50->compare optimal_conc Optimal Concentration Identified (EC50 << CC50) compare->optimal_conc Therapeutic Window is Good troubleshoot Troubleshoot: - Lower Concentration - Shorter Incubation - Investigate Off-Target Effects compare->troubleshoot Therapeutic Window is Narrow end End optimal_conc->end troubleshoot->dose_response

Caption: A workflow for optimizing CAY10465 concentration.

References

  • Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Retrieved from [Link]

  • Alsford, S. (n.d.). EC50 analysis. LSHTM Blogs. Retrieved from [Link]

  • Quintana, F. J., et al. (2018). Detection of aryl hydrocarbon receptor agonists in human samples. Scientific Reports, 8(1), 4862. Retrieved from [Link]

  • Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual review of pharmacology and toxicology, 43, 309-334. Retrieved from [Link]

  • Gagnon, M., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology progress, 32(4), 998-1008. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509). Retrieved from [Link]

  • Scialis, R. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Retrieved from [Link]

  • Denison, M. S., et al. (2011). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. Current protocols in toxicology, Chapter 4, Unit 4.24. Retrieved from [Link]

  • Sharma, A., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications, 14(1), 3321. Retrieved from [Link]

  • Feng, Y., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology progress, 31(5), 1373-1381. Retrieved from [Link]

  • Lee, J. H., et al. (2014). Comparative Study on the EC50 Value in Single and Mixtures of Dimethylformamide, Methyl Ethyl Ketone, and Toluene. Toxicological research, 30(2), 105-110. Retrieved from [Link]

  • S. Vo, et al. (2021). Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. International Journal of Molecular Sciences, 22(11), 5895. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-134. Retrieved from [Link]

  • Reed, J. W., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS computational biology, 6(9), e1000938. Retrieved from [Link]

  • St-Germain, J., et al. (2021). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology, 75, 137-152. Retrieved from [Link]

Sources

Technical Support Center: Controlling for DMSO Solvent Effects in CAY10465 Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing CAY10465. As a potent and selective Aryl Hydrocarbon Receptor (AhR) agonist, CAY10465 is a critical tool in toxicology and xenobiotic metabolism research.[1][2] However, its hydrophobic nature necessitates the use of an organic solvent, typically Dimethyl Sulfoxide (DMSO), for solubilization.[1][2][3]

While indispensable, DMSO is not an inert vehicle. It can exert its own biological effects, creating a significant confounding variable if not properly controlled. This guide provides a comprehensive framework, in a question-and-answer format, to help you design robust experiments, troubleshoot common issues, and ensure the data you generate reflects the true activity of CAY10465, not an artifact of the solvent.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles behind DMSO usage and its potential impact on your experimental system.

Q1: Why is DMSO required for my CAY10465 experiments?

CAY10465 is a hydrophobic molecule with poor solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[1][2] To achieve the necessary concentrations for in vitro studies, a powerful polar aprotic solvent is required. DMSO is highly effective at dissolving a wide array of organic compounds, including CAY10465, and is miscible with water, allowing for the preparation of stock solutions that can be diluted into your experimental medium.[4][5] CAY10465 is readily soluble in DMSO at concentrations as high as 100 mg/mL (315.33 mM), making it the standard solvent of choice.[3]

Q2: What are the potential "off-target" effects of DMSO in my experiment?

DMSO is a biologically active molecule that can influence cellular processes in numerous ways, which is why it's crucial to control for its effects.[4][6][7] Key potential effects include:

  • Direct Cytotoxicity: At high concentrations, DMSO can be toxic to cells. While many cell lines can tolerate 0.5% DMSO, and some robust lines up to 1%, concentrations above this can lead to membrane damage, apoptosis, and reduced cell viability.[8][9][10] Primary cells are often more sensitive and may require final DMSO concentrations to be kept below 0.1%.[8]

  • Altered Cell Behavior: Even at non-toxic concentrations, DMSO can induce cellular differentiation, particularly in sensitive cell types like hematopoietic and embryonic stem cells.[11] It can also alter gene expression patterns, which could complicate the interpretation of results from studies on the AhR transcription factor.[12]

  • Enzyme Inhibition/Activation: DMSO can directly interact with proteins and modulate enzyme activity. For example, it has been shown to act as a competitive or mixed-type inhibitor for certain enzymes.[4]

  • Increased Membrane Permeability: DMSO can make cell membranes more permeable, which may enhance the uptake of CAY10465 but could also affect cellular homeostasis.[6][10]

  • ROS Scavenging: DMSO has antioxidant properties and can scavenge reactive oxygen species (ROS), potentially masking or altering the oxidative stress-related pathways you may be investigating.[13]

Q3: What is a "vehicle control," and why is it the most critical part of my experimental design?

A vehicle control is a sample that is treated with the solvent (the "vehicle") used to dissolve the experimental compound, in this case, DMSO. This control group receives the exact same concentration of DMSO as your highest CAY10465-treated group, but without CAY10465.

Its importance cannot be overstated. The vehicle control is the only way to distinguish the biological effects of CAY10465 from the effects of the solvent.[12][14] Any changes observed in the vehicle control group relative to an untreated (media only) group are attributable to DMSO. Therefore, the true effect of CAY10465 is determined by comparing the CAY10465-treated group to the vehicle control group, not the untreated group.

Q4: What is the maximum concentration of DMSO I can safely use?

There is no universal "safe" concentration; it is highly dependent on the cell type, assay duration, and the specific endpoint being measured.[10] However, a set of general guidelines can be followed, which must be validated for your specific system.

Final DMSO ConcentrationGeneral Cellular Response & Recommendations
< 0.1% (v/v) Generally considered safe for most cell lines, including sensitive primary cells.[8] This should be the target for long-term exposure assays.
0.1% - 0.5% (v/v) Tolerated by many robust, immortalized cell lines without significant cytotoxicity.[8][15] This is a common range for many in vitro assays.
0.5% - 1.0% (v/v) Increased risk of cytotoxicity and off-target effects.[9][13] Use is discouraged unless empirically proven to be non-interfering for your specific assay and cell line.
> 1.0% (v/v) Significant cytotoxicity, apoptosis, and membrane damage are common.[10] Should be avoided for almost all cell-based applications.

Crucially, you must perform a DMSO dose-response experiment on your specific cell line to determine the maximum concentration that does not affect the baseline of your assay (e.g., viability, gene expression, etc.). See Protocol 1 for a detailed method.

Part 2: Troubleshooting Guide - Navigating Common Challenges

This section provides solutions to specific issues that may arise during your experiments.

Q5: I'm seeing unexpected results or high variability in my CAY10465 dose-response curve. Could DMSO be the cause?

Yes, this is a common issue. High variability can often be traced back to inconsistent DMSO concentrations across your experimental conditions.

  • The Problem: When preparing a serial dilution of CAY10465 in media, the concentration of DMSO is also serially diluted. This means your lowest CAY10465 concentration also has the lowest DMSO concentration, creating two changing variables. The cellular response at each point could be a combination of the CAY10465 effect and the varying DMSO effect.[13]

  • The Solution: Always perform your serial dilutions of CAY10465 in 100% DMSO first. Then, add an equal, small volume from each DMSO dilution to your culture media. This ensures the final DMSO concentration is constant across all CAY10465 concentrations and in your vehicle control.[12]

Q6: My cells look stressed or are dying in all my treatment wells, even at the lowest CAY10465 concentration. What should I check?

This strongly suggests a problem with the final DMSO concentration or the health of your stock solution.

  • Verify Final DMSO Concentration: Double-check your dilution calculations. A simple decimal error can lead to a 10-fold higher DMSO concentration, which is often highly toxic.

  • Check Your Vehicle Control: If cells in the vehicle control well are also dying, the problem is definitively the DMSO concentration. Re-run the experiment with a lower, pre-validated concentration.

  • Assess Stock Solution Integrity: DMSO is hygroscopic, meaning it absorbs moisture from the air.[2] This can cause hydrophobic compounds like CAY10465 to precipitate out of solution over time, especially with repeated freeze-thaw cycles. If you see any precipitate, gently warm the solution to 37°C and vortex or sonicate to redissolve.[14] Always aliquot your main stock into smaller, single-use volumes to minimize freeze-thaw cycles.[14]

  • Consider Compound Stability: Although less common, some compounds can degrade in DMSO.[16] If problems persist, consider preparing a fresh stock solution from solid CAY10465.

Q7: My CAY10465 stock solution in DMSO looks cloudy or has precipitated. What should I do?

Precipitation is common when a DMSO stock is diluted in an aqueous buffer.[14]

  • If the stock in 100% DMSO is cloudy: This indicates the solubility limit may have been exceeded or the compound has crashed out of solution during storage. Gently warm the vial to 37°C and vortex or sonicate to attempt to redissolve it.[14] If it does not redissolve, it may be necessary to create a new, less concentrated stock.

  • If precipitation occurs upon dilution in media: This is a common issue. To mitigate this, add the DMSO stock to your media slowly while vortexing or stirring the media. This rapid dispersal helps prevent localized high concentrations that lead to precipitation. Pre-spiking the media with a small amount of DMSO before adding the compound stock can also improve solubility.[12]

Part 3: Experimental Protocols & Workflows

This section provides step-by-step methodologies for critical validation and experimental setup procedures.

Protocol 1: How to Determine the Optimal DMSO Concentration for Your Assay

This experiment identifies the highest concentration of DMSO that does not impact the baseline viability or function of your cells.

  • Cell Seeding: Plate your cells at the same density you will use for your CAY10465 experiment and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A good starting range is 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (media only).

  • Treatment: Remove the old media from your cells and replace it with the media containing the different DMSO concentrations. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the cells for the same duration as your planned CAY10465 experiment (e.g., 24, 48, or 72 hours).

  • Assay Endpoint: Measure cell viability using a standard method (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion).

  • Analysis: Plot cell viability (%) versus DMSO concentration. The highest concentration of DMSO that shows no significant decrease in viability compared to the 0% control is your maximum tolerated concentration. It is best practice to use a concentration well below this maximum (e.g., half) to ensure a safety margin.

Caption: Workflow for determining DMSO tolerance.

Protocol 2: Recommended Workflow for Preparing CAY10465 Working Solutions

This protocol ensures a constant final DMSO concentration across all experimental conditions. This example assumes a final desired DMSO concentration of 0.1%.

  • Prepare High-Concentration Stock: Dissolve CAY10465 in 100% high-quality DMSO to create a concentrated stock solution (e.g., 50 mM). This is your Master Stock .

  • Create a 1000X Working Stock Series:

    • Let's say your highest desired final concentration of CAY10465 is 50 µM. Your 1000X working stock for this concentration would be 50 mM (which is your Master Stock).

    • To prepare a dose-response curve, perform serial dilutions in 100% DMSO . For example, to get a 10 µM final concentration, you would create a 10 mM stock in 100% DMSO. To get a 1 µM final concentration, create a 1 mM stock in 100% DMSO, and so on.

    • Crucially, you must also have a tube of 100% DMSO to use for your vehicle control.

  • Dose the Cells:

    • Add your cell culture media to the wells (e.g., 999 µL).

    • For the highest concentration, add 1 µL of the 50 mM DMSO stock to 999 µL of media. The final concentrations will be 50 µM CAY10465 and 0.1% DMSO.

    • For the next concentration, add 1 µL of the 10 mM DMSO stock to 999 µL of media. The final concentrations will be 10 µM CAY10465 and 0.1% DMSO.

    • For the Vehicle Control , add 1 µL of the 100% DMSO to 999 µL of media. The final concentration will be 0 µM CAY10465 and 0.1% DMSO.

    • Also include a Media Only control with no DMSO added.

Sources

Validation & Comparative

CAY10465 vs. TCDD: A Comparative Guide to Two Potent AhR Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complex landscape of Aryl hydrocarbon Receptor (AhR) signaling, the choice of an appropriate agonist is a critical experimental decision. The AhR, a ligand-activated transcription factor, plays a pivotal role in cellular responses to a wide array of environmental and endogenous compounds, influencing processes from xenobiotic metabolism to immune modulation.[1] This guide provides an in-depth, objective comparison of two potent AhR agonists: CAY10465, a synthetic and selective modulator, and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the prototypical and highly toxic AhR ligand. This comparison is designed to equip researchers, scientists, and drug development professionals with the necessary data to make an informed choice for their specific research applications.

Unveiling the Agonists: A Head-to-Head Comparison

At the heart of their function lies the ability of both CAY10465 and TCDD to bind to and activate the AhR. However, their origins, chemical properties, and biological implications diverge significantly.

CAY10465 , a resveratrol analog, has emerged as a potent and selective AhR agonist. Its synthetic nature allows for a more controlled experimental variable compared to complex mixtures or naturally derived ligands. In contrast, TCDD is a persistent environmental pollutant and a member of the dioxin family.[2] It is infamous for its high toxicity and its role as a contaminant in Agent Orange.[2]

A critical parameter for comparing agonists is their binding affinity for the target receptor. CAY10465 exhibits a high affinity for the AhR with a reported inhibitory constant (Ki) of 0.2 nM . This high affinity is a key attribute for researchers seeking potent receptor activation at low concentrations. TCDD is also a high-affinity ligand for the AhR, with a reported Ki of approximately 0.5 nM .[3] This places both compounds in a similar range of high-affinity binders.

Another crucial aspect is selectivity. CAY10465 has been shown to be highly selective for the AhR, with no reported effects on the estrogen receptor even at concentrations exceeding 100,000 nM. This selectivity is a significant advantage in dissecting AhR-specific signaling pathways without the confounding effects of off-target interactions. The selectivity of TCDD is primarily centered on the AhR, but its broad spectrum of toxic effects underscores the complex and sometimes detrimental downstream consequences of potent AhR activation.[4]

FeatureCAY10465TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin)
Chemical Class Resveratrol AnalogPolychlorinated Dibenzo-p-dioxin
Origin SyntheticEnvironmental Pollutant/Byproduct
Binding Affinity (Ki) 0.2 nM~0.5 nM[3]
Selectivity High for AhR; no effect on Estrogen ReceptorHigh for AhR
Known Toxicity Data not widely availableHigh, well-documented toxicity[4][5]

The AhR Signaling Pathway: A Visual Overview

Upon binding to an agonist like CAY10465 or TCDD, the AhR undergoes a conformational change, dissociates from chaperone proteins in the cytoplasm, and translocates to the nucleus. There, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[1] A primary and well-characterized target gene is Cytochrome P450 1A1 (CYP1A1).[4]

Caption: Canonical AhR Signaling Pathway.

Evaluating AhR Agonist Activity: Experimental Protocols

To empirically compare the activity of CAY10465 and TCDD, researchers can employ a variety of well-established cellular assays. The following protocols provide a framework for quantifying AhR activation.

AhR-Dependent Luciferase Reporter Gene Assay

This assay provides a quantitative measure of AhR-dependent gene transcription. Cells are engineered to express a luciferase reporter gene under the control of a promoter containing XREs.

Experimental Workflow:

Reporter_Assay_Workflow A 1. Cell Seeding (e.g., HepG2 cells with XRE-luciferase reporter) B 2. Compound Treatment (Varying concentrations of CAY10465 or TCDD) A->B C 3. Incubation (e.g., 24 hours) B->C D 4. Cell Lysis & Reagent Addition C->D E 5. Luminescence Measurement D->E F 6. Data Analysis (Dose-response curve, EC50 calculation) E->F

Caption: Workflow for an AhR Luciferase Reporter Assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture human hepatoma (HepG2) cells stably transfected with an XRE-driven luciferase reporter construct in appropriate media.

    • Seed cells into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well.[6]

    • Incubate for 48-72 hours to allow for cell attachment and lentiviral transduction if applicable.[6]

  • Compound Preparation and Treatment:

    • Prepare stock solutions of CAY10465 and TCDD in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known AhR agonist).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[6]

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

    • Incubate at room temperature for approximately 10-20 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a plate-reading luminometer.

    • Normalize the data to a vehicle control and plot the fold induction against the compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

CYP1A1 Gene Expression Analysis by qPCR

This method directly measures the transcriptional upregulation of a key AhR target gene, CYP1A1.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cryopreserved human hepatocytes in collagen-coated 24-well plates.[7]

    • After a 24-hour incubation, treat the cells with various concentrations of CAY10465 or TCDD for 24-72 hours.[8]

  • RNA Isolation and cDNA Synthesis:

    • Lyse the cells and isolate total RNA using a commercially available kit.

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mixture containing cDNA, primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both CYP1A1 and the housekeeping gene.

    • Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

    • Plot the fold induction of CYP1A1 mRNA against the agonist concentration to determine the EC50.

Performance Data and Discussion

ParameterCAY10465TCDD
Binding Affinity (Ki) 0.2 nM~0.5 nM[3]
CYP1A1 Induction EC50 (in primary hepatocytes) Data not available0.05 - 0.1 nM (mRNA)[10]

The similar high-affinity binding of both compounds to the AhR suggests that they are likely to exhibit comparable potency in cellular assays. The low nanomolar EC50 values for TCDD in inducing CYP1A1 mRNA in primary hepatocytes underscore its potent biological activity.[10] Given CAY10465's comparable binding affinity, it is reasonable to expect it to also be a potent inducer of CYP1A1 expression in a similar concentration range.

The primary distinguishing factor between these two agonists is their toxicity profile. TCDD is a well-established toxicant, with a wide range of adverse effects, including carcinogenicity, immunotoxicity, and developmental toxicity.[4][5] The toxicity of CAY10465 has not been extensively reported, which represents a significant knowledge gap. However, as a synthetic compound designed for research, it is generally handled with the assumption of potential hazards until proven otherwise.

Conclusion and Recommendations

Both CAY10465 and TCDD are potent activators of the Aryl hydrocarbon Receptor, making them valuable tools for studying AhR-mediated signaling pathways.

CAY10465 is an excellent choice for researchers who require a highly selective and potent AhR agonist for in vitro studies. Its synthetic nature and lack of off-target effects on the estrogen receptor allow for a more precise investigation of AhR-specific mechanisms. The absence of extensive toxicity data warrants careful handling and is a consideration for in vivo applications.

TCDD remains the gold standard for potent AhR activation and is indispensable for studies aiming to replicate the effects of this notorious environmental toxicant. Its well-characterized toxicological profile makes it the agonist of choice for research in toxicology, carcinogenesis, and the adverse health effects of dioxin exposure.

Ultimately, the selection between CAY10465 and TCDD should be guided by the specific research question. For mechanistic studies of AhR signaling in a controlled environment, the selectivity of CAY10465 is a significant advantage. For toxicological studies or investigations into the pathological consequences of potent and persistent AhR activation, TCDD is the more relevant and historically significant compound. As with any potent biological modulator, careful dose-response studies are essential to accurately interpret experimental outcomes.

References

  • Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - Frontiers. (URL: [Link])

  • Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System - Indigo Biosciences. (URL: [Link])

  • XRE Luciferase Reporter Lentivirus (AhR Signaling) - BPS Bioscience. (URL: [Link])

  • Comparison of EC 50 Values for TCDD-Elicited induction of Cyp1a1 mRnA in Primary Hepatocytes - ResearchGate. (URL: [Link])

  • Rat Aryl Hydrocarbon Receptor (rAhR) Reporter Assay System. (URL: [Link])

  • Differential time-course and dose-response relationships of TCDD-induced CYP1B1, CYP1A1, and CYP1A2 proteins in rats - PubMed. (URL: [Link])

  • HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format - PURACYP. (URL: [Link])

  • The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC - PubMed Central. (URL: [Link])

  • Comparison of TCDD and PCB CYP1A Induction Sensitivities in Fresh Hepatocytes from Human Donors, Sprague-Dawley Rats, and Rhesus Monkeys and HepG2 Cells - ResearchGate. (URL: [Link])

  • Single Cell Analysis of Switch-Like Induction of CYP1A1 in Liver Cell Lines. (URL: [Link])

  • Preferential inducibility of CYP1A1 and CYP1A2 by TCDD: differential regulation in primary human hepatocytes versus transformed human cells - PubMed. (URL: [Link])

  • Modulation of TCDD-mediated Induction of Cytochrome P450 1A1 by Mercury, Lead, and Copper in Human HepG2 Cell Line - PubMed. (URL: [Link])

  • Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay - NIH. (URL: [Link])

  • Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies - PMC - NIH. (URL: [Link])

  • AhR ligand structures and docking scores for AhR. (A) Structures of TCDD, 11-Cl-BBQ, ITE, DIM, and FICZ. (B) Molecular docking scores for human and mouse AhR ligand binding domains using TCDD-and FICZ-guided models. - ResearchGate. (URL: [Link])

  • Competition of TCDD-binding to the AHR by MAPK inhibitors - ResearchGate. (URL: [Link])

  • AhR Activation by TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) Attenuates Pertussis Toxin-Induced Inflammatory Responses by Differential Regulation of Tregs and Th17 Cells Through Specific Targeting by microRNA - PMC - PubMed Central. (URL: [Link])

  • Development of a High-Throughput CYP Induction Assay by mRNA Measurement in Human Primary Hepatocytes - Indigo Biosciences. (URL: [Link])

  • Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay) - Protocols.io. (URL: [Link])

  • Relevance of the aryl hydrocarbon receptor (AhR) for clinical toxicology - PubMed. (URL: [Link])

  • (PDF) Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs). (URL: [Link])

  • Physicochemical Differences in the AH Receptors of the Most TCDD-susceptible and the Most TCDD-resistant Rat Strains - PubMed. (URL: [Link])

  • Species-Specific Differences in Aryl Hydrocarbon Receptor Responses: How and Why?. (URL: [Link])

  • Functional role of AhR in the expression of toxic effects by TCDD - PubMed. (URL: [Link])

Sources

Navigating AhR Activation: A Comparative Guide to CAY10465 and Resveratrol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of environmental and endogenous compounds.[1][2] Its role in xenobiotic metabolism, immune modulation, and cellular homeostasis has made it a significant target in toxicology and drug discovery.[2] Choosing the appropriate chemical tool to probe AhR function is critical for generating reliable and interpretable data. This guide provides an in-depth comparison of two compounds with distinct modes of AhR interaction: CAY10465, a potent synthetic agonist, and resveratrol, a natural compound with more complex modulatory effects.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Under basal conditions, the AhR resides in the cytoplasm within a multiprotein complex, including Heat Shock Protein 90 (HSP90), prostaglandin E synthase 3 (p23), and an immunophilin-like protein (XAP2/AIP/ARA9).[3] Upon binding to a ligand, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[4][5] In the nucleus, it dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3][4][5] This AhR:ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[4][5][6] A primary and well-characterized target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of many xenobiotics.[2][5]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., CAY10465) AhR_complex AhR-HSP90-p23-XAP2 (Inactive Complex) Ligand->AhR_complex Binding AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_nuc Ligand-AhR AhR_ligand->AhR_nuc Nuclear Translocation AhR_ARNT AhR:ARNT Heterodimer AhR_nuc->AhR_ARNT ARNT->AhR_ARNT Dimerization XRE XRE (DNA Binding Site) AhR_ARNT->XRE Binding Gene Target Gene (e.g., CYP1A1) XRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein (e.g., CYP1A1 enzyme) mRNA->Protein Translation

Caption: Canonical AhR Signaling Pathway.

Deep Dive: CAY10465 - The Potent and Selective Agonist

CAY10465 is a synthetic, resveratrol-based compound designed to be a selective and high-affinity agonist for the AhR.[7][8][9] Its defining characteristic is its remarkable potency.

Mechanism of Action: CAY10465 acts as a classical AhR agonist. It binds directly to the ligand-binding pocket of the AhR, initiating the canonical signaling cascade described above. This leads to robust induction of AhR target genes.

Potency and Selectivity: Experimental data demonstrates that CAY10465 binds to the AhR with a very high affinity, exhibiting a Ki (inhibition constant) of 0.2 nM.[7][8][9][10] This high affinity translates to potent biological activity at low nanomolar concentrations. Crucially, CAY10465 shows high selectivity for the AhR, with no significant binding to the estrogen receptor even at concentrations exceeding 100,000 nM.[7][9] This selectivity is a significant advantage for researchers aiming to isolate AhR-specific effects without confounding off-target activities.

Deep Dive: Resveratrol - The Natural Modulator with Complex Actions

Resveratrol (3,5,4'-trihydroxystilbene) is a natural polyphenol found in grapes, berries, and other plants.[11] Its interaction with the AhR is considerably more nuanced and context-dependent than that of CAY10465.

Mechanism of Action: The precise mechanism of resveratrol's effect on the AhR pathway is a subject of ongoing research and appears to be multifaceted.

  • Antagonistic Activity: Several studies report that resveratrol acts as an AhR antagonist.[11][12] It can competitively inhibit the binding of potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), thereby preventing the induction of target genes like CYP1A1.[11][12][13][14] Some evidence suggests it promotes AhR nuclear translocation but fails to induce subsequent transactivation.[11]

  • Indirect Activation: Other research suggests resveratrol can indirectly activate the AhR.[15][16] This proposed mechanism involves resveratrol inhibiting the metabolic breakdown of endogenous AhR ligands (like FICZ) by CYP1A1.[15][16] By preventing the degradation of these endogenous activators, resveratrol can lead to a prolonged or enhanced AhR signal.[15][16]

  • Pleiotropic Effects: Resveratrol is known to interact with numerous other cellular targets and signaling pathways, including estrogen receptors and sirtuins, which can indirectly influence AhR activity and downstream cellular responses.[12][17][18]

Potency and Selectivity: Resveratrol's affinity for the AhR is significantly lower than that of CAY10465.[16] Its effects, whether agonistic or antagonistic, are typically observed at micromolar concentrations.[12] Its broad range of biological targets means it is not a selective AhR modulator.

Head-to-Head Comparison: CAY10465 vs. Resveratrol

ParameterCAY10465Resveratrol
Primary Mode of Action Potent, direct AhR agonistComplex: Primarily an antagonist, but can act as an indirect agonist; pleiotropic effects
Binding Affinity (Ki) 0.2 nM[7][8][9][10]Low affinity; micromolar range for antagonistic effects[1][16]
Effective Concentration Low nanomolarMicromolar
Selectivity for AhR High; no effect on estrogen receptor[7][9]Low; interacts with multiple cellular targets (e.g., estrogen receptors, sirtuins)[12][18]
Effect on CYP1A1 Strong inductionInhibition of agonist-induced CYP1A1 expression;[11][13][14] potential for indirect induction
Use Case Precise and potent activation of AhR signaling for mechanistic studiesInvestigating AhR antagonism, studying complex interactions between AhR and other pathways

Experimental Workflow: Measuring AhR Activation via a Reporter Gene Assay

A common and reliable method to quantify AhR activation is a cell-based reporter gene assay. This protocol utilizes a cell line (e.g., human hepatoma HepG2 cells) stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of an XRE-containing promoter, such as that of CYP1A1.[19]

Reporter_Assay_Workflow cluster_workflow CYP1A1 Luciferase Reporter Assay Workflow A 1. Cell Seeding Seed HepG2 cells containing CYP1A1-luciferase reporter into a 96-well plate. B 2. Compound Treatment Treat cells with varying concentrations of CAY10465, resveratrol, or vehicle control. A->B C 3. Incubation Incubate for 18-24 hours to allow for gene transcription and protein expression. B->C D 4. Cell Lysis Lyse the cells to release intracellular components, including expressed luciferase. C->D E 5. Substrate Addition Add luciferase substrate to the cell lysate. D->E F 6. Luminescence Reading Measure light output using a luminometer. Signal is proportional to AhR activation. E->F G 7. Data Analysis Normalize data to controls and plot dose-response curves to determine EC50 values. F->G

Caption: Workflow for an AhR-dependent reporter gene assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture HepG2 cells (or another suitable cell line) in appropriate media (e.g., DMEM supplemented with 10% FBS).

    • Seed cells into a white, clear-bottom 96-well plate at a density that will result in ~80-90% confluency at the time of the assay. Allow cells to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of CAY10465 and resveratrol in cell culture medium. A vehicle control (e.g., DMSO) must be included.

    • For testing resveratrol's antagonistic properties, co-treat cells with a known AhR agonist (like TCDD) and varying concentrations of resveratrol.

    • Carefully remove the old medium from the cells and add the medium containing the test compounds or controls.

  • Incubation:

    • Incubate the plate at 37°C in a humidified CO₂ incubator for a period sufficient for reporter gene expression (typically 18-24 hours).

  • Lysis and Luminescence Measurement:

    • After incubation, remove the medium.

    • Lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system (e.g., Promega P450-Glo™).[20]

    • Add the luciferase substrate to each well.

    • Immediately measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the signal to the vehicle control.

    • Plot the normalized luminescence against the log of the compound concentration.

    • For agonists like CAY10465, use a non-linear regression analysis to calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).

    • For antagonists like resveratrol, calculate the IC₅₀ value (the concentration that inhibits 50% of the agonist's response).

Choosing the Right Tool for Your Research

The choice between CAY10465 and resveratrol depends entirely on the experimental question.

  • Choose CAY10465 when:

    • The goal is to specifically and potently activate the AhR.

    • You need to delineate the downstream consequences of canonical AhR signaling without off-target effects.

    • A clear dose-response relationship for AhR activation is required.

    • You are screening for inhibitors or modulators of AhR activation and need a reliable positive control agonist.

  • Choose Resveratrol when:

    • The objective is to study AhR antagonism.

    • You are investigating the chemopreventive properties of natural compounds.[14][21]

    • The research involves exploring the complex interplay between AhR and other signaling pathways, such as those involving estrogen receptors.

    • You are studying the indirect modulation of AhR activity through the inhibition of xenobiotic metabolism.

Conclusion

CAY10465 and resveratrol represent two distinct classes of AhR modulators. CAY10465 is a highly potent and selective agonist, making it an ideal tool for precise interrogation of the AhR pathway. In contrast, resveratrol is a natural compound with a more complex, often antagonistic, and pleiotropic profile. Its value lies in studying the inhibition of AhR signaling and the broader physiological effects of dietary phytochemicals. A thorough understanding of their disparate mechanisms of action is paramount for designing robust experiments and accurately interpreting the resulting data in the field of AhR research.

References

  • Wikipedia. Aryl hydrocarbon receptor. [Link]

  • Frontiers in Immunology. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. [Link]

  • ResearchGate. Aryl hydrocarbon receptor (AhR) signaling pathways. (a) In genomic... [Link]

  • QIAGEN. Aryl Hydrocarbon Receptor Signaling. [Link]

  • Spandidos Publications. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). [Link]

  • Molecular Pharmacology. Resveratrol has antagonist activity on the aryl hydrocarbon receptor: implications for prevention of dioxin toxicity. [Link]

  • National Institutes of Health. Resveratrol Inhibits Dioxin-Induced Expression of Human CYP1A1 and CYP1B1 by Inhibiting Recruitment of the Aryl Hydrocarbon Receptor Complex and RNA Polymerase II to the Regulatory Regions of the Corresponding Genes. [Link]

  • ResearchGate. Effects of resveratrol on AhR/Nrf2 signaling pathways. [Link]

  • MDPI. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals. [Link]

  • ACS Publications. Quercetin, Resveratrol, and Curcumin Are Indirect Activators of the Aryl Hydrocarbon Receptor (AHR). [Link]

  • ScienceDirect. A high-throughput cell-based reporter gene system for measurement of CYP1A1 induction. [Link]

  • protocols.io. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). [Link]

  • National Institutes of Health. Inhibition of aryl hydrocarbon receptor-dependent transcription by resveratrol or kaempferol is independent of estrogen receptor α expression in human breast cancer cells. [Link]

  • PubMed. Quercetin, resveratrol, and curcumin are indirect activators of the aryl hydrocarbon receptor (AHR). [Link]

  • ResearchGate. (PDF) Resveratrol and 3,3'-diindolylmethane differentially regulate aryl hydrocarbon receptor and estrogen receptor alpha to modulate diverse signalling pathways in MCF-7 human breast cancer cells. [Link]

  • PubMed. Resveratrol inhibits transcription of CYP1A1 in vitro by preventing activation of the aryl hydrocarbon receptor. [Link]

  • PubMed. The activation mechanism of the aryl hydrocarbon receptor (AhR) by molecular chaperone HSP90. [Link]

  • Patsnap Synapse. AHR Agonists -The Magic Multitasker of Immune Regulation. [Link]

  • PubMed. Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. [Link]

  • National Institutes of Health. Deciphering the Chemotherapeutic Role of the Aryl Hydrocarbon Receptor Antagonist Resveratrol against the High-Penetrance Genes of Triple-Negative Breast Cancer. [Link]

Sources

A Head-to-Head Comparison of CAY10465 and FICZ in Aryl Hydrocarbon Receptor Activation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in toxicology, immunology, and drug development, the aryl hydrocarbon receptor (AhR) presents a compelling target. This ligand-activated transcription factor is a crucial sensor of environmental and endogenous signals, orchestrating a diverse range of cellular responses from xenobiotic metabolism to immune regulation.[1][2][3] The choice of a chemical tool to probe AhR function is therefore a critical experimental decision. This guide provides an in-depth comparison of two potent AhR agonists: CAY10465, a synthetic modulator, and 6-formylindolo[3,2-b]carbazole (FICZ), a naturally occurring tryptophan derivative.[4][5] We will delve into their distinct characteristics, supported by experimental data, and provide detailed protocols for their evaluation, empowering researchers to make an informed choice for their specific research needs.

Understanding the Protagonists: CAY10465 and FICZ

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in cellular responses to a wide array of environmental and endogenous compounds.[2][3] Upon binding to a ligand, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT).[6][7] This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, initiating their transcription.[8][9] Among the most well-characterized target genes is Cytochrome P450 1A1 (CYP1A1), an enzyme central to the metabolism of many xenobiotics.[8][10]

CAY10465 is a synthetic, resveratrol-based compound identified as a highly selective and potent AhR agonist.[5][11] Its defining characteristic is its high binding affinity for the AhR, with a reported Ki value of 0.2 nM.[5][12][13] This high affinity suggests that CAY10465 can elicit robust AhR activation at low nanomolar concentrations. Notably, it demonstrates high selectivity for the AhR, showing no significant effect on the estrogen receptor even at high concentrations (Ki >100,000 nM).[5][13] This selectivity is a crucial attribute for a chemical probe, as it minimizes the potential for off-target effects that could confound experimental results.

FICZ (6-formylindolo[3,2-b]carbazole) , in contrast, is an endogenous ligand for the AhR, formed through the photo-oxidation of the amino acid tryptophan.[4] It is considered a physiological activator of the AhR and is noted for its high binding affinity, with a reported dissociation constant (Kd) of 70 pM.[14] A key feature of FICZ is its transient nature. It is a substrate for the very enzymes it helps to induce, primarily CYP1A1, leading to its rapid metabolism and a self-limiting signaling cascade.[15][16][17] This rapid clearance of FICZ results in a transient activation of the AhR, a characteristic that may be advantageous in studies aiming to mimic physiological signaling events.[15]

At a Glance: Key Differentiators

FeatureCAY10465FICZ
Origin SyntheticEndogenous (Tryptophan derivative)[4]
Binding Affinity High (Ki = 0.2 nM)[5][12][13]Very High (Kd = 70 pM)[14]
Selectivity High for AhR over Estrogen Receptor[5][13]High affinity for AhR[14]
Metabolism Not reported to be rapidly metabolized by CYP1A1Rapidly metabolized by CYP1A1[15][16]
Duration of Action Likely sustainedTransient[15]
Key Advantage Potent, selective, and likely provides sustained AhR activationPhysiologically relevant, transient signaling

The AhR Signaling Pathway: A Visual Overview

The canonical AhR signaling pathway is initiated by ligand binding and culminates in the transcriptional activation of target genes.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AhR_complex AhR-HSP90-AIP-SRC Ligand->AhR_complex Binding AhR_Ligand AhR-Ligand AhR_complex->AhR_Ligand Conformational Change & Chaperone Dissociation ARNT ARNT AhR_Ligand->ARNT Nuclear Translocation & Heterodimerization AhR_ARNT AhR-ARNT Heterodimer XRE XRE (DNA) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Initiates

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Framework for Comparison

To rigorously compare CAY10465 and FICZ, a series of well-controlled experiments are necessary. The following protocols provide a framework for characterizing and contrasting their activity as AhR agonists.

Experimental Workflow: A Visual Guide

Experimental_Workflow Start Start: Select Cell Line Cell_Culture Cell Seeding & Culture Start->Cell_Culture Treatment Treat with CAY10465 or FICZ (Dose-Response) Cell_Culture->Treatment Assays Perform Assays Treatment->Assays Reporter_Assay AhR Reporter Gene Assay Assays->Reporter_Assay qPCR qPCR for CYP1A1 Expression Assays->qPCR XRE_Binding XRE Binding Assay Assays->XRE_Binding Data_Analysis Data Analysis & Comparison Reporter_Assay->Data_Analysis qPCR->Data_Analysis XRE_Binding->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

Caption: Workflow for comparing CAY10465 and FICZ as AhR agonists.

Detailed Experimental Protocols

This assay provides a quantitative measure of AhR activation by utilizing a reporter gene (e.g., luciferase) under the control of XREs.

Principle: The binding of the activated AhR/ARNT complex to XREs drives the expression of a luciferase reporter gene. The resulting luminescence is directly proportional to the level of AhR activation.

Methodology:

  • Cell Culture:

    • Use a suitable cell line, such as human hepatoma HepG2 or mouse hepatoma Hepa1c1c7, which are known to have a functional AhR signaling pathway.[18]

    • Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics.

    • Transiently or stably transfect the cells with a plasmid containing a luciferase reporter gene driven by an XRE-containing promoter.

  • Cell Seeding:

    • Seed the transfected cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.[18]

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of CAY10465 and FICZ in culture medium. A broad concentration range (e.g., 10 pM to 1 µM) is recommended to generate a complete dose-response curve.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).

    • Replace the culture medium with the medium containing the test compounds.

  • Incubation:

    • Incubate the plate for 6 to 24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.[18]

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the dose-response curves for both CAY10465 and FICZ and determine their respective EC50 values.

This assay directly measures the transcriptional upregulation of a key AhR target gene, CYP1A1.

Principle: The amount of CYP1A1 mRNA in treated cells is quantified using reverse transcription followed by real-time PCR. An increase in CYP1A1 mRNA levels indicates AhR-mediated gene induction.

Methodology:

  • Cell Culture and Treatment:

    • Culture and treat cells with CAY10465 and FICZ as described in the reporter gene assay protocol.

  • RNA Extraction:

    • After the desired incubation period (e.g., 6, 12, or 24 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform real-time PCR using SYBR Green or a probe-based assay with primers specific for human or mouse CYP1A1.[19][20]

    • Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • The qPCR cycling conditions will typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[20]

  • Data Analysis:

    • Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method.

    • Compare the dose-dependent induction of CYP1A1 by CAY10465 and FICZ.

This assay directly visualizes the binding of the activated AhR/ARNT complex to its DNA recognition sequence.

Principle: A radiolabeled or fluorescently labeled DNA probe containing the XRE consensus sequence is incubated with nuclear extracts from treated cells. If the AhR/ARNT complex is present and active, it will bind to the probe, causing a shift in its electrophoretic mobility on a non-denaturing polyacrylamide gel.

Methodology:

  • Nuclear Extract Preparation:

    • Treat cells with CAY10465, FICZ, or a vehicle control.

    • Harvest the cells and prepare nuclear extracts using a nuclear extraction kit.

  • Probe Labeling:

    • Synthesize and label a double-stranded oligonucleotide probe containing the XRE consensus sequence (5'-GCGTG-3').

  • Binding Reaction:

    • Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to reduce non-specific binding.

  • Electrophoresis:

    • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Detection:

    • Visualize the shifted bands by autoradiography (for radiolabeled probes) or fluorescence imaging.

  • Data Analysis:

    • Compare the intensity of the shifted bands in samples treated with CAY10465 and FICZ to assess the extent of AhR/ARNT-XRE binding.

Interpreting the Outcomes: Causality and Considerations

The choice between CAY10465 and FICZ is contingent upon the specific research question.

  • For studies requiring sustained AhR activation , such as those investigating long-term changes in gene expression or chronic exposure models, CAY10465 is likely the superior choice due to its synthetic nature and presumed resistance to rapid metabolic degradation. Its high selectivity also ensures that the observed effects are primarily mediated through the AhR.

  • For researchers aiming to model physiological or transient AhR signaling events , FICZ is the more appropriate agonist.[15] Its rapid metabolism provides a built-in "off-switch," allowing for the study of dynamic cellular responses to a short-lived AhR stimulus. This is particularly relevant in fields like immunology and dermatology, where transient AhR activation is thought to play a role in maintaining homeostasis.[21]

It is crucial to consider that the dose and duration of AhR activation can significantly influence downstream biological outcomes.[22][23] For instance, some studies suggest that transient versus sustained AhR signaling can lead to different T-cell differentiation profiles.[22] Therefore, a direct comparison of CAY10465 and FICZ using the outlined experimental framework will provide valuable insights into how these distinct activation profiles translate into different cellular responses.

Conclusion

Both CAY10465 and FICZ are powerful tools for investigating the multifaceted roles of the aryl hydrocarbon receptor. CAY10465 offers a potent, selective, and sustained activation of the AhR, making it an excellent choice for a wide range of in vitro and in vivo studies. FICZ, as an endogenous and rapidly metabolized ligand, provides a more physiologically relevant model for transient AhR signaling. By carefully considering the experimental objectives and employing the rigorous comparative methodologies described in this guide, researchers can harness the unique properties of each compound to further unravel the complexities of AhR biology.

References

  • InvivoGen. AhR Ligand - FICZ. [Link]

  • PMC - NIH. Synthesis and Biological Evaluation of FICZ Analogues as Agonists of Aryl Hydrocarbon Receptor. [Link]

  • Frontiers. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. [Link]

  • PubMed. Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles. [Link]

  • ResearchGate. Aryl hydrocarbon receptor signaling pathway | Download Scientific Diagram. [Link]

  • QIAGEN GeneGlobe. Aryl Hydrocarbon Receptor Signaling. [Link]

  • PMC - PubMed Central. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism. [Link]

  • MDPI. Epigenetic Determinants of CYP1A1 Induction by the Aryl Hydrocarbon Receptor Agonist 3,3',4,4',5-Pentachlorobiphenyl (PCB 126). [Link]

  • Wikipedia. Aryl hydrocarbon receptor. [Link]

  • PubMed. Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro. [Link]

  • Indigo Biosciences. Rat Aryl Hydrocarbon Receptor (rAhR) Reporter Assay System. [Link]

  • PNAS. Inhibition of cytochrome P4501-dependent clearance of the endogenous agonist FICZ as a mechanism for activation of the aryl hydrocarbon receptor. [Link]

  • PubMed. Is CYP1A1 induction always related to AHR signaling pathway?. [Link]

  • NIH. The Aryl Hydrocarbon Receptor Ligand FICZ Improves Left Ventricular Remodeling and Cardiac Function at the Onset of Pressure Overload-Induced Heart Failure in Mice. [Link]

  • NIH. The tryptophan photoproduct 6-formylindolo[3,2-b]carbazole (FICZ) binds multiple AHRs and induces multiple CYP1 genes via AHR2 in zebrafish. [Link]

  • ResearchGate. (PDF) Induction of Cyp1a1 Is a Nonspecific Biomarker of Aryl Hydrocarbon Receptor Activation: Results of Large Scale Screening of Pharmaceuticals and Toxicants in Vivo and in Vitro. [Link]

  • NIH. The tryptophan-derived endogenous arylhydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole (FICZ) is a nanomolar UVA-photosensitizer in epidermal keratinocytes. [Link]

  • Indigo Biosciences. Aryl Hydrocarbon Receptor (AhR) Bioassay. [Link]

  • ResearchGate. The FICZ/AHR/CYP1A1 feedback loop can be blocked by various types of... [Link]

  • Indigo Biosciences. Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. [Link]

  • Indigo Biosciences. Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. [Link]

  • Sino Biological. Human CYP1A1 qPCR Primer Pair, HP101585. [Link]

  • ATS Journals. Quantitative RT-PCR Measurement of Cytochromes p450 1A1, 1B1, and 2B7, Microsomal Epoxide Hydrolase, and NADPH Oxidoreductase Expression in Lung Cells of Smokers and Nonsmokers. [Link]

  • PubMed. Development and application of a real-time quantitative PCR assay for determining CYP1A transcripts in three genera of salmonids. [Link]

  • PubMed. Quantitative RT-PCR measurement of cytochromes p450 1A1, 1B1, and 2B7, microsomal epoxide hydrolase, and NADPH oxidoreductase expression in lung cells of smokers and nonsmokers. [Link]

  • OriGene Technologies. Cyp1a1 Mouse qPCR Primer Pair (NM_001136059) | MP221880. [Link]

  • PubMed Central. TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation. [Link]

  • PubMed. Inhibition of cytochrome P4501-dependent clearance of the endogenous agonist FICZ as a mechanism for activation of the aryl hydrocarbon receptor. [Link]

  • eScholarship.org. TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation.. [Link]

  • PubMed. Xenobiotic response element binding enriched in both nuclear and microsomal fractions of rat cerebellum. [Link]

  • ResearchGate. Aryl hydrocarbon receptor (AHR) targets xenobiotic response element... [Link]

  • PubMed. A factor binding to the xenobiotic responsive element (XRE) of P-450IA1 gene consists of at least two helix-loop-helix proteins, Ah receptor and Arnt. [Link]

  • PMC - PubMed Central. Phase 0 of the Xenobiotic Response: Nuclear Receptors and Other Transcription Factors as a First Step in Protection from Xenobiotics. [Link]

  • PMC - NIH. Activation of the aryl hydrocarbon receptor affects activation and function of human monocyte-derived dendritic cells. [Link]

  • PMC - NIH. A Novel Nonconsensus Xenobiotic Response Element Capable of Mediating Aryl Hydrocarbon Receptor-Dependent Gene Expression. [Link]

Sources

Introduction: The Aryl Hydrocarbon Receptor as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to CAY10465 and Other Selective Aryl Hydrocarbon Receptor Modulators (SAhRMs)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has garnered significant interest in the scientific community.[1][2] Initially identified as the mediator of toxicity for environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), its role is now understood to be far more complex.[1][2] AhR is a key regulator of cellular homeostasis, immune responses, and developmental processes.[1][3][4] This has positioned AhR as a promising, albeit complex, drug target.

The classical mechanism of AhR activation involves ligand binding in the cytoplasm, which triggers the dissociation of chaperone proteins like HSP90 and allows the AhR complex to translocate into the nucleus.[3][5][6] Inside the nucleus, AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3][6][7] This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[3][5][8]

The concept of Selective AhR Modulators (SAhRMs) has emerged from the observation that different ligands can induce distinct downstream biological effects, despite all acting on the same receptor.[1][2][9] These molecules can exhibit tissue-specific agonist and antagonist activities, offering the potential to harness the therapeutic benefits of AhR activation—such as anti-inflammatory or anti-cancer effects—while avoiding the widespread toxicity associated with prototypical ligands like TCDD.[1][2][10]

This guide provides a comparative analysis of CAY10465 , a potent synthetic SAhRM, against other well-characterized modulators:

  • TCDD (Dioxin): The most potent and well-studied AhR agonist, serving as a benchmark for receptor activation but limited by its severe toxicity.[11][12]

  • ITE (2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester): A potent, non-toxic endogenous AhR agonist known for its immunomodulatory properties.[13][14]

The Canonical AhR Signaling Pathway

The activation of the AhR signaling cascade is a multi-step process initiated by ligand binding. The following diagram illustrates this canonical pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand SAhRM Ligand (e.g., CAY10465) AhR_complex AhR-HSP90-AIP Complex Ligand->AhR_complex Binding & Conformational Change AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand HSP90/AIP Dissociation ARNT ARNT AhR_ligand->ARNT Nuclear Translocation & Heterodimerization with ARNT AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT DRE DRE/XRE (DNA Response Element) AhR_ARNT->DRE Binds to DNA Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-10) DRE->Target_Genes Initiates Transcription

Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR).

Comparative Analysis of AhR Modulators

The defining characteristics of a SAhRM are its binding affinity, selectivity, and the specific functional response it elicits.

Binding Affinity and Selectivity

Binding affinity, often expressed as the inhibition constant (Ki), is a critical measure of a ligand's potency. CAY10465 distinguishes itself with an exceptionally high affinity for AhR, comparable to that of TCDD, and significantly higher than many endogenous ligands like ITE.[15][16][17] Furthermore, its selectivity is a key feature; CAY10465 shows no significant binding to the estrogen receptor, which is a crucial attribute for a targeted therapeutic agent, minimizing potential off-target endocrine-disrupting effects.[15][16]

ModulatorReceptorBinding Affinity (Ki)Source(s)
CAY10465 AhR0.2 nM [15][16][17][18]
Estrogen Receptor>100,000 nM[15][16]
ITE AhR3 nM [14][18]
TCDD AhRHigh (Potent Agonist)[11][19]

Table 1: Comparative binding affinities of selected AhR modulators.

Functional Outcomes: Beyond Binding

The SAhRM hypothesis posits that ligand binding is not a simple on/off switch.[1][2] The structure of the ligand can influence the conformation of the AhR-ARNT complex, leading to differential recruitment of co-activator and co-repressor proteins. This results in the transcription of unique subsets of genes, producing varied and sometimes opposing biological effects.[2]

  • CAY10465: As a potent agonist, CAY10465 has been shown to reduce apolipoprotein A-I (apo A-I) levels in HepG2 cells, indicating a role in lipid metabolism.[15][20] Its high affinity and selectivity make it an excellent tool for probing AhR functions where potent activation is required without the confounding toxicity of TCDD.

  • TCDD: Induces a broad and potent transcriptional response, including a battery of xenobiotic metabolizing enzymes like CYP1A1.[12] While it can have anti-inflammatory effects by promoting the generation of regulatory T cells (Tregs), its utility is nullified by its well-documented toxicity, including carcinogenicity and endocrine disruption.[11][19]

  • ITE: Represents a therapeutically interesting profile. It effectively induces Tregs and ameliorates experimental colitis, showcasing potent anti-inflammatory and immunosuppressive activity without the toxicity of TCDD.[13] ITE has been shown to suppress experimental autoimmune diseases, making it a promising lead for immunomodulatory therapies.[13][14]

Experimental Protocols for SAhRM Characterization

To evaluate and compare novel SAhRMs like CAY10465, a series of validated experimental workflows are necessary. The following protocols provide a framework for characterizing the activity and selectivity of these compounds.

Protocol 1: AhR Activation Luciferase Reporter Gene Assay

This cell-based assay is the gold standard for quantifying the ability of a compound to activate the AhR signaling pathway.[21][22] It utilizes a cell line engineered to express a luciferase reporter gene under the control of a promoter containing DREs.[5][21]

Principle: When a compound activates AhR, the AhR-ARNT complex binds to the DREs and drives the expression of luciferase. The resulting luminescence is directly proportional to the level of AhR activation and can be measured with a luminometer.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate AhR-responsive reporter cells (e.g., mouse hepatoma H1L6.1c2 or commercially available kits) in a 96-well, clear-bottom white plate at a density of ~1.5 x 10⁵ cells/well.[22]

    • Incubate for 24 hours at 37°C in 5% CO₂ to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the test compounds (e.g., CAY10465, ITE) and controls (TCDD as a positive control, DMSO as a vehicle control) in the appropriate cell culture medium. Final concentrations might range from 0.1 nM to 100,000 nM.[22]

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[22]

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in 5% CO₂ to allow for gene expression and luciferase protein accumulation.[22]

  • Luminescence Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase detection reagent to each well according to the manufacturer's instructions (e.g., INDIGO Biosciences kits).[5][21]

    • Measure the relative light units (RLU) using a luminometer.

  • Data Analysis:

    • Subtract the background RLU (from vehicle control wells) from all other readings.

    • Plot the RLU values against the log of the compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ (half-maximal effective concentration) for each compound to quantify its potency.

Reporter_Assay_Workflow start Start plate_cells 1. Plate AhR Reporter Cells start->plate_cells incubate1 2. Incubate 24h plate_cells->incubate1 prepare_compounds 3. Prepare Serial Dilutions of SAhRMs incubate1->prepare_compounds treat_cells 4. Treat Cells with Compounds prepare_compounds->treat_cells incubate2 5. Incubate 24h treat_cells->incubate2 add_reagent 6. Add Luciferase Detection Reagent incubate2->add_reagent read_plate 7. Measure Luminescence (RLU) add_reagent->read_plate analyze_data 8. Analyze Data (Dose-Response, EC50) read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for an AhR luciferase reporter gene assay.

Protocol 2: In Vivo Evaluation of Anti-Inflammatory Activity

To assess the therapeutic potential of a SAhRM, an in vivo model of inflammation, such as Dextran Sodium Sulfate (DSS)-induced colitis, is often employed.[13]

Principle: DSS induces acute colitis in mice, characterized by weight loss, intestinal inflammation, and cytokine production. A therapeutically effective SAhRM should ameliorate these symptoms.

Step-by-Step Methodology:

  • Animal Model:

    • Use an appropriate mouse strain (e.g., C57BL/6).

    • Induce colitis by administering DSS in the drinking water for a defined period (e.g., 5-7 days).

  • SAhRM Treatment:

    • Divide mice into groups: Naive (no DSS, no treatment), DSS + Vehicle, and DSS + SAhRM (e.g., ITE or CAY10465).

    • Administer the SAhRM via an appropriate route (e.g., intraperitoneal injection) at a pre-determined dose and schedule.[13]

  • Monitoring and Endpoint Analysis:

    • Monitor body weight daily as an indicator of disease severity.[13]

    • At the end of the study, collect tissues (colon, mesenteric lymph nodes, spleen) and blood.

    • Measure colon length (shortening is a sign of inflammation).

    • Analyze systemic cytokine levels (e.g., IL-17) from serum using methods like Luminex analysis.[13]

    • Isolate immune cells from tissues and analyze T cell populations (e.g., Tregs, Th17 cells) by flow cytometry.[13]

  • Data Analysis:

    • Compare the outcomes (body weight change, colon length, cytokine levels, T cell populations) between the treatment groups to determine if the SAhRM provided a protective, anti-inflammatory effect.

Conclusion and Future Directions

CAY10465 stands out as a valuable chemical probe for studying AhR biology due to its high potency and selectivity.[15][16][17] Its sub-nanomolar binding affinity places it in the same echelon as TCDD, but its selectivity profile suggests a much lower potential for off-target effects.[15][16]

The comparison with TCDD and ITE highlights the core principle of the SAhRM field: activating the AhR is not a monolithic event. The choice of ligand is critical in dictating the biological outcome. While TCDD represents potent but toxic activation, and ITE represents a non-toxic, immunomodulatory pathway, CAY10465 provides a tool for potent and selective activation. Future research should focus on elucidating the full spectrum of gene expression and the functional outcomes modulated by CAY10465 in various cell types and in vivo models. This will help to determine its therapeutic potential and further unravel the nuanced role of the Aryl Hydrocarbon Receptor in health and disease.

References

  • Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. Frontiers. Available at: [Link]

  • Human AhR Reporter Assay Kit. Indigo Biosciences. Available at: [Link]

  • Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. National Institutes of Health. Available at: [Link]

  • Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. INDIGO Biosciences. Available at: [Link]

  • Aryl hydrocarbon receptor (AhR) signaling pathways. (a) In genomic... ResearchGate. Available at: [Link]

  • Aryl Hydrocarbon Receptor Signaling. QIAGEN GeneGlobe. Available at: [Link]

  • Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). Spandidos Publications. Available at: [Link]

  • AhR signaling pathways and regulatory functions. PubMed Central. Available at: [Link]

  • AhR Activation by TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) Attenuates Pertussis Toxin-Induced Inflammatory Responses by Differential Regulation of Tregs and Th17 Cells Through Specific Targeting by microRNA. PubMed Central. Available at: [Link]

  • An endogenous aryl hydrocarbon receptor ligand, ITE, induces regulatory T cells and ameliorates experimental colitis. American Physiological Society Journals. Available at: [Link]

  • Mouse AhR Reporter Assay Kit. Indigo Biosciences. Available at: [Link]

  • Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism. Springer Nature Experiments. Available at: [Link]

  • Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs). National Institutes of Health. Available at: [Link]

  • Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies. ScienceDirect. Available at: [Link]

  • The AhR Ligand, TCDD, Regulates Androgen Receptor Activity Differently in Androgen-Sensitive versus Castration-Resistant Human Prostate Cancer Cells. National Institutes of Health. Available at: [Link]

  • TCDD and CH223191 Alter T Cell Balance but Fail to Induce Anti-Inflammatory Response in Adult Lupus Mice. PubMed Central. Available at: [Link]

  • Binding Mode and Structure-Activity Relationships of ITE as an Aryl Hydrocarbon Receptor (AhR) Agonist. PubMed. Available at: [Link]

  • TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation. PubMed Central. Available at: [Link]

  • CAY10465 (CAS# 688348-33-6). GlpBio. Available at: [Link]

  • Aryl hydrocarbon receptor (AhR) ligands as selective AhR modulators: Genomic studies. PubMed. Available at: [Link]

  • (PDF) Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs). ResearchGate. Available at: [Link]

  • The Aryl Hydrocarbon Receptor and the Nervous System. MDPI. Available at: [Link]

  • Emerging anabolic drugs - investigation of the in vitro and in vivo metabolism of selective androgen receptor modulators. Queen's University Belfast. Available at: [Link]

  • Targeting Aryl hydrocarbon receptor for next-generation immunotherapies: Selective modulators (SAhRMs) versus rapidly metabolized ligands (RMAhRLs). PubMed. Available at: [Link]

  • Selective androgen receptor modulators in preclinical and clinical development. PubMed Central. Available at: [Link]

  • Evidence for Ligand-Mediated Selective Modulation of Aryl Hydrocarbon Receptor Activity. Semantic Scholar. Available at: [Link]

  • Experimental protocol and mechanism of action of the AhR in colon... ResearchGate. Available at: [Link]

  • Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs). MDPI. Available at: [Link]

  • Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties. ACS Publications. Available at: [Link]

  • Identification of Modulators of the C. elegans Aryl Hydrocarbon Receptor and Characterization of Transcriptomic and Metabolic AhR-1 Profiles. National Institutes of Health. Available at: [Link]

  • (PDF) Identification of Modulators of the C. elegans Aryl Hydrocarbon Receptor and Characterization of Transcriptomic and Metabolic AhR-1 Profiles. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Selectivity Profile of CAY10465 and Natural Aryl Hydrocarbon Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor critical in regulating responses to environmental stimuli and endogenous signals.[1][2] Its role in xenobiotic metabolism, immune modulation, and cellular homeostasis has made it a significant target for therapeutic development.[3][4][5] This guide provides an in-depth comparison of the selectivity profile of CAY10465, a potent synthetic AhR agonist, with that of key natural AhR ligands.

Understanding AhR Ligand Selectivity

An AhR ligand's "selectivity profile" is a multi-faceted characteristic encompassing:

  • Binding Affinity (Ki/Kd): The concentration of a ligand required to occupy 50% of the receptors, indicating the strength of the ligand-receptor interaction. A lower value signifies higher affinity.

  • Functional Potency (EC50/IC50): The concentration required to elicit a half-maximal biological response, such as the induction of target genes like Cytochrome P450 1A1 (CYP1A1).[6]

  • Receptor Specificity: The degree to which the ligand binds to AhR over other receptors (e.g., estrogen receptor).

  • Functional Selectivity: The ability of a ligand to differentially activate downstream signaling pathways, leading to distinct physiological outcomes. This is a hallmark of Selective AhR Modulators (SAhRMs).[5][7]

The Canonical AhR Signaling Pathway

Upon binding a ligand, the cytosolic AhR dissociates from a chaperone protein complex.[2] This activated complex then translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT).[1][3] The AhR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1][3][8]

AhR_Pathway Ligand Ligand (e.g., CAY10465, FICZ) AhR_complex Inactive AhR Complex (AhR, Hsp90, AIP) Ligand->AhR_complex Binding Active_AhR Active Ligand-AhR Complex AhR_complex->Active_AhR Conformational Change ARNT ARNT Active_AhR->ARNT Translocation & Dimerization Dimer AhR/ARNT Heterodimer ARNT->Dimer DRE DRE (DNA Response Element) Dimer->DRE Binding Target_Gene Target Gene Transcription (e.g., CYP1A1, AHRR) DRE->Target_Gene Initiates

Caption: Simplified canonical AhR signaling pathway.

Comparative Analysis of AhR Ligands

CAY10465: A High-Affinity Synthetic Agonist

CAY10465 is a resveratrol-based stilbene derivative designed as a selective, high-affinity AhR agonist.[9][10] Its defining characteristic is its exceptional binding affinity for the AhR.

  • Binding Affinity: CAY10465 exhibits a very high affinity for the AhR, with a reported Ki of 0.2 nM .[11][12][13][14]

  • Selectivity: It is highly selective for the AhR, showing no significant effect on the estrogen receptor (Ki > 100,000 nM).[11][12] This high degree of specificity is crucial for researchers aiming to isolate AhR-mediated effects without confounding off-target activities.

  • Functional Activity: As a potent agonist, CAY10465 effectively initiates AhR-dependent gene transcription. For instance, it has been shown to reduce apolipoprotein A-I (apoA-I) levels in HepG2 cells at concentrations as low as 0.01 nM.[9][11]

Natural AhR Ligands: A Diverse Group

Nature provides a wide array of compounds that can activate the AhR. These ligands originate from dietary sources, metabolic processes, and gut microbiota.[5][7] Their profiles are often more complex than synthetic agonists.

  • 6-formylindolo[3,2-b]carbazole (FICZ): A tryptophan photoproduct, FICZ is considered a high-affinity endogenous ligand.[5][15] It binds to the AhR with high affinity (Kd of 70 pM) and is a potent inducer of CYP1A1.[16] Unlike many synthetic ligands, FICZ is a substrate for CYP1A1, creating a rapid negative feedback loop that leads to its own degradation and a transient AhR activation.[15][17][18] This transient signaling profile contrasts sharply with the sustained activation often seen with metabolically stable synthetic agonists.

  • 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE): ITE is another endogenous tryptophan metabolite that acts as a potent AhR agonist.[19][20][21][22] It binds directly to the AhR with a reported Ki of 3 nM .[19] While still a high-affinity ligand, its binding is less potent than that of CAY10465 or FICZ. ITE induces AhR-dependent transcription and has been shown to suppress inflammatory responses in various models.[20]

  • Other Natural Ligands: A broad spectrum of other natural compounds, including indole-3-carbinol (from cruciferous vegetables) and various flavonoids, also act as AhR ligands.[5] However, they typically exhibit lower binding affinities and may produce more varied, context-dependent effects.[5][7]

Head-to-Head Selectivity Profile
LigandTypeBinding Affinity (Ki)Receptor SpecificityKey Characteristics
CAY10465 Synthetic Agonist0.2 nM [11][12][14]High (No effect on ER at >100,000 nM)[11][12]Extremely high affinity; metabolically stable leading to sustained activation.
FICZ Natural Agonist~0.07 nM (70 pM)[16]HighHigh affinity; rapidly metabolized by CYP1A1, causing transient signaling.[15][17]
ITE Natural Agonist3 nM [19]HighPotent endogenous agonist; used in studies of immune modulation.[20][23]

Experimental Protocols for Assessing AhR Ligand Activity

To empirically determine and compare the selectivity profiles of compounds like CAY10465 and natural ligands, standardized, self-validating assays are essential.

Protocol 1: DRE-Luciferase Reporter Gene Assay

This cell-based assay is the gold standard for quantifying the ability of a compound to activate the AhR signaling pathway and induce gene transcription.

Objective: To measure the functional potency (EC50) of a test compound as an AhR agonist.

Principle: A mammalian cell line (e.g., human HepG2 or mouse Hepa1c1c7) is stably transfected with a plasmid containing a luciferase reporter gene under the control of multiple DREs.[8][24][25] When an AhR agonist activates the receptor, the AhR/ARNT complex binds to the DREs and drives the expression of luciferase. The resulting luminescence is proportional to the level of AhR activation and can be quantified.

Reporter_Assay_Workflow A 1. Cell Seeding Seed DRE-luciferase reporter cells (e.g., HepG2-DRE-Luc) in a 96-well plate. B 2. Compound Treatment Treat cells with serial dilutions of test ligand (CAY10465, FICZ, etc.) and controls. A->B C 3. Incubation Incubate for 24 hours at 37°C. (Optimal temperature may vary, 33°C can enhance sensitivity)[26][27] B->C D 4. Cell Lysis Wash cells with PBS and add lysis buffer to release cellular contents. C->D E 5. Luminescence Reading Add luciferase substrate and measure luminescence using a luminometer. D->E F 6. Data Analysis Plot luminescence vs. ligand concentration. Calculate EC50 value from the dose-response curve. E->F

Sources

Technical Guide: Validating CAY10465 Specificity Using Aryl Hydrocarbon Receptor (AhR) Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the on-target activity of CAY10465, a potent Aryl Hydrocarbon Receptor (AhR) agonist. By systematically comparing its effects in wild-type versus AhR knockout models, we can unequivocally determine the compound's dependency on the AhR signaling pathway for its biological activity.

Introduction: The Imperative for On-Target Validation

CAY10465 is a selective, high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR), exhibiting a Ki of 0.2 nM.[1][2][3][4] The AhR is a ligand-activated transcription factor that plays a critical role in regulating genes involved in xenobiotic metabolism, immune responses, and cellular development.[5][6] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of its target genes.[5][7] This action initiates the transcription of downstream genes, most notably Cytochrome P450 family members like CYP1A1 and CYP1B1.[8][9]

While CAY10465 is designed for high specificity, the potential for off-target effects is an inherent concern in drug development. To ensure that the observed biological effects of CAY10465 are mediated exclusively through AhR, a robust validation strategy is essential. The gold standard for such validation is the use of a knockout (KO) model, where the target protein is absent. By comparing the cellular response to CAY10465 in wild-type (WT) cells with that in AhR KO cells, we can dissect the on-target versus any potential off-target activities. If CAY10465's effects are truly AhR-dependent, they should be significantly diminished or completely absent in the AhR KO model.

This guide outlines a multi-pronged experimental approach, leveraging qPCR, luciferase reporter assays, and Western blotting to provide definitive, publication-quality evidence of CAY10465's mechanism of action.

The AhR Signaling Pathway and CAY10465's Proposed Mechanism

The canonical AhR signaling pathway provides a clear set of measurable endpoints for validating CAY10465's activity. The process, as illustrated below, forms the basis of our experimental design.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAY10465 CAY10465 AhR_complex Inactive AhR Complex (AhR, Hsp90, AIP) CAY10465->AhR_complex Binds AhR_active Active AhR AhR_complex->AhR_active Conformational Change & Dissociation ARNT ARNT AhR_active->ARNT Translocates & Dimerizes With AhR_ARNT AhR-ARNT Heterodimer XRE XRE (DNA Response Element) AhR_ARNT->XRE Binds CYP1A1 Target Gene Transcription (e.g., CYP1A1) XRE->CYP1A1 Initiates Workflow cluster_setup Model Setup & Validation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis & Conclusion WT Wild-Type (WT) Cells Validate Validate AhR Absence in KO via Western Blot WT->Validate KO AhR Knockout (KO) Cells KO->Validate Treat_WT Treat WT Cells (Vehicle vs. CAY10465) Validate->Treat_WT Treat_KO Treat KO Cells (Vehicle vs. CAY10465) Validate->Treat_KO qPCR qPCR for CYP1A1 mRNA Treat_WT->qPCR Luciferase DRE-Luciferase Reporter Assay Treat_WT->Luciferase Western Western Blot for CYP1A1 Protein Treat_WT->Western Treat_KO->qPCR Treat_KO->Luciferase Treat_KO->Western Compare Compare WT vs. KO Response qPCR->Compare Luciferase->Compare Western->Compare Conclusion Draw Conclusion on AhR-Dependency Compare->Conclusion

Sources

Cross-Validation of CAY10465-Induced Apolipoprotein A-I Inhibition: A Comparative Analysis of Aryl Hydrocarbon Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the research findings concerning CAY10465, a potent Aryl Hydrocarbon Receptor (AhR) agonist. We will delve into the primary finding of its inhibitory effect on apolipoprotein A-I (apo A-I) and cross-validate this with data from other AhR agonists and related research in the field of lipid metabolism and atherosclerosis. Furthermore, we will explore the potential interplay between AhR activation and sirtuin signaling pathways, a topic of growing interest in metabolic research.

CAY10465: A High-Affinity Aryl Hydrocarbon Receptor Agonist

CAY10465 is a synthetic, resveratrol-based compound recognized for its high selectivity and affinity as an agonist for the Aryl Hydrocarbon Receptor (AhR), with a reported Ki of 0.2 nM.[1][2][3] Unlike endogenous ligands, CAY10465 provides a stable and potent tool for studying the downstream effects of AhR activation. The AhR is a ligand-activated transcription factor that, upon binding to an agonist, translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their expression.[4][5]

Core Finding: CAY10465 Inhibits Apolipoprotein A-I Expression

A pivotal study by Naem et al. (2012) established a key biological effect of CAY10465. The research demonstrated that treatment of human hepatoma HepG2 cells with CAY10465 resulted in a significant inhibition of apolipoprotein A-I (apo A-I) at the protein, mRNA, and gene promoter levels.[6] Apo A-I is the primary protein component of high-density lipoprotein (HDL), often referred to as "good cholesterol," and plays a crucial role in reverse cholesterol transport.

Experimental Protocol: Determination of Apo A-I Inhibition in HepG2 Cells

The following is a generalized protocol based on the methodology described by Naem et al. (2012) for assessing the impact of AhR agonists on apo A-I expression:

  • Cell Culture: Human HepG2 cells are cultured in appropriate media and conditions until they reach a suitable confluency for experimentation.

  • Treatment: Cells are treated with varying concentrations of CAY10465, other AhR agonists (e.g., benzo(a)pyrene), or a vehicle control (e.g., DMSO).

  • Protein Analysis:

    • Cell lysates and culture media are collected.

    • Apo A-I protein levels are quantified using methods such as Western blotting or ELISA.

  • mRNA Analysis:

    • Total RNA is extracted from the treated cells.

    • Apo A-I mRNA levels are measured by quantitative real-time PCR (qRT-PCR).

  • Promoter Activity Assay:

    • HepG2 cells are transiently transfected with a reporter plasmid containing the apo A-I gene promoter linked to a reporter gene (e.g., luciferase).

    • Following transfection, cells are treated with the compounds of interest.

    • Promoter activity is assessed by measuring the expression of the reporter gene.

Cross-Validation with Other AhR Agonists and Atherosclerosis Research

The findings regarding CAY10465's effect on apo A-I are consistent with a broader body of research linking AhR activation to dyslipidemia and an increased risk of atherosclerosis.

A study by Wu et al. (2011) demonstrated that exposure of apolipoprotein E-deficient (ApoE-/-) mice to another potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), promoted the development of atherosclerotic lesions.[7] This was associated with an induction of inflammatory genes in the vasculature.[7] While this study did not directly measure apo A-I levels, the pro-atherosclerotic phenotype aligns with the expected consequences of reduced HDL and apo A-I.

Furthermore, research has shown that modified low-density lipoprotein (LDL), a key player in the development of atherosclerosis, can itself act as an endogenous activator of the AhR.[5] This suggests a potential feedback loop where pro-atherogenic lipids can activate a receptor that, in turn, may further contribute to a dyslipidemic state by suppressing apo A-I.

Compound Primary Target Key Finding Related to Lipid Metabolism Model System Reference
CAY10465 AhR AgonistInhibits apo A-I protein synthesis, mRNA, and promoter activity.HepG2 cellsNaem et al., 2012[6]
Benzo(a)pyrene AhR AgonistSuppresses apo A-I mRNA and gene promoter activity.HepG2 cellsNaem et al., 2012[6]
TCDD AhR AgonistPromotes atherosclerosis and vascular inflammation.ApoE-/- miceWu et al., 2011[7]
Modified LDL AhR ActivatorActivates the AhR signaling pathway.In vitroMcMillan & Bradfield, 2007[5]

Exploring the AhR-Sirtuin Axis: A Potential Mechanistic Link

An intriguing area of investigation is the potential cross-talk between the AhR signaling pathway and sirtuins, a class of NAD+-dependent deacetylases that are key regulators of metabolism and cellular stress responses. While the direct impact of CAY10465 on sirtuin activity has not been explicitly reported, studies with other AhR activators suggest a functional relationship.

One study revealed that activation of the AhR can lead to the deactivation of the mitochondrial sirtuin, Sirt3.[1] This was associated with increased oxidative stress, a known contributor to the pathogenesis of nonalcoholic steatohepatitis (NASH).[1][8]

Conversely, other research has shown that ligand activation of the AhR can increase the protein levels of SIRT1 in human keratinocytes.[3][9] This effect was linked to a metabolic reprogramming where AhR activation decreased glycolysis.[3][9]

These findings suggest that the metabolic consequences of AhR activation, including those initiated by compounds like CAY10465, may be, in part, mediated through the modulation of sirtuin activity. Further research is warranted to elucidate the specific effects of CAY10465 on different sirtuin isoforms and the downstream metabolic consequences.

Visualizing the Signaling Pathways

Caption: CAY10465-mediated AhR signaling pathway.

ahr_sirtuin_crosstalk cluster_sirtuins Sirtuin Modulation cluster_outcomes Potential Metabolic Outcomes AhR_Activation AhR Activation (e.g., by CAY10465) SIRT1 SIRT1 AhR_Activation->SIRT1 Increases levels Sirt3 Sirt3 AhR_Activation->Sirt3 Deactivates Metabolic_Reprogramming Metabolic Reprogramming (Decreased Glycolysis) SIRT1->Metabolic_Reprogramming Oxidative_Stress Increased Oxidative Stress Sirt3->Oxidative_Stress Leads to caption Figure 2: Potential cross-talk between AhR activation and sirtuin pathways.

Caption: Potential AhR-sirtuin signaling cross-talk.

Conclusion and Future Directions

The research on CAY10465 provides compelling evidence for the role of the Aryl Hydrocarbon Receptor in regulating apolipoprotein A-I expression. The cross-validation with data from other AhR agonists and broader atherosclerosis research strengthens the hypothesis that AhR activation is a pro-atherogenic signal, partly through its negative impact on HDL metabolism.

The emerging link between AhR and sirtuin signaling opens up new avenues for research. Future studies should aim to:

  • Directly investigate the effect of CAY10465 on the activity of various sirtuin isoforms in relevant cell types, such as hepatocytes.

  • Elucidate the precise molecular mechanisms by which AhR activation modulates sirtuin activity.

  • Explore the therapeutic potential of targeting the AhR pathway in metabolic diseases, considering the complex and sometimes contradictory roles of this receptor in different tissues and contexts.

By continuing to unravel the intricate network of interactions involving the AhR, researchers can gain a deeper understanding of metabolic regulation and potentially identify novel therapeutic targets for cardiovascular and metabolic diseases.

References

  • Naem, E., et al. (2012). Inhibition of apolipoprotein A-I gene by the aryl hydrocarbon receptor: a potential mechanism for smoking-associated hypoalphalipoproteinemia. Life Sciences, 91(1-2), 64-9. [Link]

  • Gonzalez, F. J. (2016). Activation of the Aryl Hydrocarbon Receptor Sensitizes Mice to Nonalcoholic Steatohepatitis by Deactivating Mitochondrial Sirtuin Deacetylase Sirt3. Molecular and Cellular Biology, 36(11), 1596-1607. [Link]

  • Sutter, C. H., et al. (2017). The AHR regulates metabolic reprogramming to promote SIRT1-dependent keratinocyte differentiation. Journal of Investigative Dermatology, 137(10), 2146-2155. [Link]

  • ResearchGate. (n.d.). AhR activation increased SOD2 acetylation and decreased Sirt3 activity. [Link]

  • Sutter, C. H., et al. (2017). AHR Regulates Metabolic Reprogramming to Promote SIRT1-Dependent Keratinocyte Differentiation. PubMed. [Link]

  • GlpBio. (n.d.). CAY10465. [Link]

  • Wu, D., et al. (2011). Activation of aryl hydrocarbon receptor induces vascular inflammation and promotes atherosclerosis in apolipoprotein E-/- mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(6), 1260-7. [Link]

  • Wikipedia. (n.d.). Aryl hydrocarbon receptor. [Link]

  • McMillan, B. J., & Bradfield, C. A. (2007). The Aryl hydrocarbon receptor is activated by modified low-density lipoprotein. Proceedings of the National Academy of Sciences of the United States of America, 104(4), 1412-1417. [Link]

Sources

CAY10465 efficacy in comparison to ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester).

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis: CAY10465 versus ITE as Aryl Hydrocarbon Receptor (AHR) Agonists

This guide provides a detailed comparison of two prominent Aryl Hydrocarbon Receptor (AHR) agonists: CAY10465 and ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester). The AHR is a ligand-activated transcription factor that plays a crucial role in regulating responses to environmental stimuli and is implicated in various physiological processes, including immune response and detoxification.[1][2][3] As a member of the bHLH-PAS superfamily of transcription factors, its activation initiates a signaling cascade leading to the expression of target genes, most notably cytochrome P450 enzymes like CYP1A1.[3][4][5] This makes AHR a significant target for therapeutic development in immunology and oncology.

This document will delve into the mechanistic nuances of AHR activation, present a comparative analysis of CAY10465 and ITE based on available data, and provide detailed experimental protocols for researchers to conduct their own comparative assessments.

Mechanism of Action: The AHR Signaling Pathway

The canonical AHR signaling pathway is a well-defined process. In its inactive state, AHR resides in the cytoplasm within a protein complex that includes heat shock protein 90 (Hsp90) and AHR-interacting protein (AIP).[2] Upon binding by an agonist like CAY10465 or ITE, the AHR undergoes a conformational change, leading to the dissociation of its chaperone proteins.[2] This activated complex then translocates into the nucleus.

Inside the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT).[1][3] This AHR-ARNT complex functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[1][3][4] This binding event recruits coactivators and initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1, CYP1A2, CYP1B1) and immune regulation.[3][4][5]

Experimental_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_readout Day 3: Data Acquisition seed_cells Seed HepG2-XRE-Luciferase cells into a 96-well plate (10,000 cells/well) incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 prepare_compounds Prepare serial dilutions of CAY10465, ITE, and controls (e.g., TCDD, DMSO) treat_cells Replace media with compound dilutions prepare_compounds->treat_cells incubate2 Incubate for 24 hours treat_cells->incubate2 lyse_cells Lyse cells and add luciferase substrate read_luminescence Measure luminescence using a plate reader lyse_cells->read_luminescence analyze_data Analyze Data: - Normalize to vehicle control - Plot dose-response curves - Calculate EC50 values read_luminescence->analyze_data

Caption: Workflow for AHR Luciferase Reporter Assay.
Detailed Protocol: AHR-Luciferase Reporter Gene Assay

This protocol is designed for a 96-well plate format to compare the dose-dependent efficacy of CAY10465 and ITE.

Materials:

  • Human hepatoma cells (e.g., HepG2) stably expressing an XRE-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • CAY10465, ITE, and a positive control (e.g., TCDD).

  • Vehicle control (DMSO).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent kit.

  • Plate-reading luminometer.

Procedure:

  • Cell Seeding (Day 1):

    • Trypsinize and count the HepG2-XRE-Luciferase cells.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 10,000 cells per well in 100 µL of culture medium. [6] * Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [7]

  • Compound Preparation and Treatment (Day 2):

    • Prepare 1000x stock solutions of CAY10465, ITE, and TCDD in DMSO.

    • Perform serial dilutions of each compound in culture medium to achieve final desired concentrations (e.g., 10-point dilution series from 1 µM to 0.1 pM). Also prepare a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically ≤0.1%).

    • Carefully remove the medium from the cells.

    • Add 100 µL of the prepared compound dilutions or control medium to the respective wells.

    • Return the plate to the incubator for another 22-24 hours. [8][9]

  • Luminescence Measurement (Day 3):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Remove the treatment medium from the wells.

    • Add 100 µL of luciferase assay reagent to each well. [6] * Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization. [9] * Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (from cell-free wells) from all readings.

  • Normalize the data by expressing the luminescence of each well as a "fold induction" over the average of the vehicle control wells.

  • Plot the fold induction against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value for each compound.

Discussion and Conclusion

This guide provides a framework for comparing CAY10465 and ITE. The data indicates that CAY10465 is a more potent AHR agonist based on binding affinity. [10]However, potency is only one aspect of a compound's profile. ITE's status as an endogenous, non-toxic ligand makes it a compelling candidate for therapeutic applications, particularly in chronic inflammatory and autoimmune diseases. [11][12] The provided luciferase reporter assay protocol offers a reliable method for researchers to directly compare the cellular efficacy of these two compounds. The resulting dose-response curves and EC50 values will provide critical quantitative data to inform compound selection based on specific research goals. For example, a researcher investigating the fundamental mechanisms of high-affinity AHR engagement might select CAY10465, while a team focused on developing a therapeutic agent with a favorable safety profile might prioritize ITE. Ultimately, the choice between CAY10465 and ITE will depend on the specific experimental context and desired outcomes.

References

  • Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - Frontiers. (URL: [Link])

  • Aryl hydrocarbon receptor - Wikipedia. (URL: [Link])

  • AhR signaling pathways and regulatory functions - PMC - PubMed Central. (URL: [Link])

  • Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review) - Spandidos Publications. (URL: [Link])

  • Rat Aryl Hydrocarbon Receptor (rAhR) Reporter Assay System. (URL: [Link])

  • Aryl hydrocarbon receptor signaling pathway | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System - Indigo Biosciences. (URL: [Link])

  • ITE | CAS:448906-42-1 | AHR agonist | High Purity | Manufacturer BioCrick. (URL: [Link])

  • XRE Luciferase Reporter Lentivirus (AhR Signaling) - BPS Bioscience. (URL: [Link])

  • 1'H-Indole-3'-Carbonyl-Thiazole-4-Carboxylic Acid Methyl Ester Blocked Human Glioma Cell Invasion via Aryl Hydrocarbon Receptor's Regulation of Cytoskeletal Contraction - PubMed. (URL: [Link])

  • Discovery of a novel AhR–CYP1A1 axis activator for mitigating inflammatory diseases using an in situ functional imaging assay - NIH. (URL: [Link])

  • HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format - PURACYP. (URL: [Link])

  • Targeting Aryl Hydrocarbon Receptor with small molecule, 1′H-indole-3′-carbonyl-thiazole-4-carboxylic acid methyl ester blocked human glioma cell invasion via MYH9 | bioRxiv. (URL: [Link])

  • Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators - eScholarship.org. (URL: [Link])

  • Activation of AHR by ITE improves cardiac remodelling and function... (URL: [Link])

  • (PDF) Discovery of a novel AhR–CYP1A1 axis activator for mitigating inflammatory diseases using an in situ functional imaging assay - ResearchGate. (URL: [Link])

  • The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly - NIH. (URL: [Link])

  • Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro - PubMed. (URL: [Link])

  • The aryl hydrocarbon receptor agonist ITE reduces inflammation and urinary dysfunction in a mouse model of autoimmune prostatitis - PMC - PubMed Central. (URL: [Link])

  • ITE, A Novel Endogenous Nontoxic Aryl Hydrocarbon Receptor Ligand, Efficiently Suppresses EAU and T-Cell–Mediated Immunity | IOVS. (URL: [Link])

  • A Novel Synthetic Fluorescent Compound That Activates AHR and Potentiates Anti-Inflammatory T Regulatory Cells. (URL: [Link])

  • Induction of CYP1A1 by Serum Independent of AhR Pathway - PubMed. (URL: [Link])

  • Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications - MDPI. (URL: [Link])

  • Activation of AHR by ITE improves cardiac remodelling and function in rats after myocardial infarction - PMC - NIH. (URL: [Link])

Sources

Review of literature comparing CAY10465 to other AhR compounds.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to CAY10465 and Other Aryl Hydrocarbon Receptor (AhR) Modulators for Researchers

Executive Summary

The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has emerged from its toxicology roots to become a significant target in immunology, oncology, and metabolic disease research.[1][2] Its ability to bind a structurally diverse range of molecules, from environmental contaminants to endogenous metabolites, makes the selection of appropriate chemical tools critical for elucidating its function.[2] This guide provides a comparative analysis of CAY10465, a potent and selective AhR agonist, with other commonly used AhR modulators. We will delve into its binding affinity, functional activity, and impact on downstream gene expression, supported by detailed experimental protocols to empower researchers in their compound selection and experimental design.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a versatile environmental sensor residing in the cytoplasm in an inactive complex with proteins like heat shock protein 90 (HSP90), co-chaperone p23, and AhR-interacting protein (AIP).[1][3] The canonical signaling pathway is initiated upon ligand binding.

Canonical AhR Pathway Activation:

  • Ligand Binding: An agonist binds to the PAS B domain of the AhR protein.[4]

  • Conformational Change & Nuclear Translocation: This binding event triggers a conformational change, exposing a nuclear localization signal. The AhR-ligand complex then translocates into the nucleus.[1][3]

  • Dimerization: Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[1][5]

  • DNA Binding & Gene Transcription: The AhR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[3][6] This recruits co-activators and initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1.[5][7][8]

  • Negative Feedback: The pathway is subject to negative feedback, partly through the induction of the AhR Repressor (AhRR), which competes with AhR for ARNT binding, thereby suppressing the signal.[3]

Beyond this canonical pathway, non-canonical signaling routes exist where AhR interacts with other transcription factors like NF-κB and influences pathways such as JAK/STAT, highlighting its complex role in cellular physiology.[1][3]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., CAY10465) AhR_complex AhR-HSP90-AIP-p23 (Inactive Complex) Ligand->AhR_complex Binding AhR_active Activated AhR Complex AhR_complex->AhR_active AhR_nuc AhR AhR_active->AhR_nuc Nuclear Translocation ARNT ARNT AhR_nuc->ARNT Dimerization DRE DRE/XRE (DNA) Target_Genes Target Gene Transcription (e.g., CYP1A1, AhRR) DRE->Target_Genes Induction AhR_ARNT AhR/ARNT Heterodimer AhR_ARNT->DRE Binding AhR_ARNT->DRE

Caption: The canonical AhR signaling pathway.

CAY10465: A Profile of a High-Affinity AhR Agonist

CAY10465 is a resveratrol analog developed as a potent and selective AhR agonist.[9][10] Its key characteristic is its exceptionally high binding affinity for the receptor.

  • Chemical Nature: A stilbene derivative, structurally distinct from classic halogenated aromatic hydrocarbon ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[9]

  • Binding Affinity: It exhibits a dissociation constant (Ki) of 0.2 nM for the AhR in cell-free assays.[10][11][12][13] This places it among the most potent agonists available.

  • Selectivity: CAY10465 is highly selective for the AhR. It shows no significant binding to the estrogen receptor, even at concentrations up to 100 µM, which is a crucial feature for avoiding off-target effects in endocrine-related studies.[9][10][13]

Comparative Analysis of AhR Ligands

The choice between an agonist, antagonist, or a selective AhR modulator (SAhRM) depends entirely on the experimental question. CAY10465's high affinity and selectivity make it an excellent tool for robustly activating the canonical DRE-dependent signaling pathway.

Binding Affinity Comparison

Binding affinity is a primary determinant of a compound's potency. A lower Ki or Kd value indicates a higher affinity. CAY10465's affinity is comparable to that of the potent but toxic ligand TCDD and significantly higher than many endogenous or dietary ligands.

CompoundTypeReported Binding Affinity (Ki/IC50)Source(s)
CAY10465 Agonist 0.2 nM (Ki) [10][11][12][13]
TCDDAgonist~1-40 nM (Kd)[14]
GNF351Antagonist62 nM (IC50)[12]
StemRegenin 1 (SR1)Antagonist127 nM (IC50)[12]
CH-223191Antagonist30 nM (IC50)[12]
L-KynurenineEndogenous AgonistLow Affinity (µM range)[12]
Functional Activity: Agonists vs. Antagonists

While CAY10465 is a pure agonist, other compounds are designed to block AhR activation.

  • Agonists (e.g., CAY10465, TCDD): These ligands bind to and activate the AhR, leading to nuclear translocation, ARNT dimerization, and transcription of target genes like CYP1A1.[5] CAY10465 is a valuable research tool because it provides potent activation without the extreme metabolic stability and toxicity associated with TCDD.[15]

  • Antagonists (e.g., CH-223191, GNF351): These molecules bind to the AhR but fail to induce the conformational changes necessary for full activation.[16] They act by competitively inhibiting the binding of agonists.[17] Antagonists are crucial for experiments designed to block AhR signaling, for instance, to investigate the receptor's role in immune cell differentiation or cancer progression.[17][18][19] It's noteworthy that some antagonists, like CH-223191, may be ineffective against certain agonists, whereas GNF351 has been identified as a more "pure" antagonist capable of blocking a wider range of ligands.[16]

  • Selective AhR Modulators (SAhRMs): This is an emerging class of ligands that can induce tissue- or gene-specific responses, acting as agonists for some pathways and antagonists for others.[2] This highlights the complexity of AhR signaling, where the ligand's structure can dictate the receptor's functional output.[20]

Downstream Gene Expression: The CYP1A1 Benchmark

The induction of CYP1A1 is the hallmark of canonical AhR pathway activation.[8][21] The potency of an agonist is often measured by its ability to induce CYP1A1 mRNA and protein expression.

CompoundExpected Effect on CYP1A1 ExpressionRationale
CAY10465 Strong Induction High-affinity agonist, robustly activates the AhR/ARNT/DRE pathway.
TCDDStrong, Persistent InductionHigh-affinity, metabolically stable agonist causing sustained activation.[15]
CH-223191Inhibition of Agonist-Induced ExpressionAntagonist that blocks the binding of agonists, preventing pathway activation.[17]
GNF351Inhibition of Agonist-Induced ExpressionA potent antagonist that prevents the upregulation of regulated enzymes like CYP1A1.[16][22]

Experimental Methodologies: A Practical Guide

To validate the activity of CAY10465 or compare it to other modulators, a series of well-established assays should be employed. The causality behind this multi-assay approach is to build a complete profile of the compound, from direct receptor interaction to downstream cellular function.

Competitive Ligand Binding Assay

Purpose: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]TCDD) for binding to the AhR. This is a direct, cell-free measure of receptor interaction.

Binding_Assay_Workflow start Prepare Liver Cytosol (Source of AhR) incubation Incubate Cytosol with: 1. [3H]TCDD (Radioligand) 2. Varying concentrations of Test Compound (e.g., CAY10465) start->incubation separation Separate Receptor-Bound from Unbound Ligand (e.g., HAP Assay) incubation->separation quantification Quantify Radioactivity in Bound Fraction (Scintillation Counting) separation->quantification analysis Data Analysis: Calculate IC50 and Ki quantification->analysis

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CAY10465
Reactant of Route 2
Reactant of Route 2
CAY10465

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。